DL-Pyroglutamic acid
Beschreibung
Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate with unique pharmacodynamics in various chemical pathways. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin. There are currently little to no medicines available that are clinically approved or marketed for employing pidolic acid as an active ingredient for any particular formal indication. Although pidolic acid is included in some over-the-counter, non-prescription dietary supplements for the proposed purpose of facilitating cognitive or memory enhancement, most available research suggest exercising caution in their recommendation as much more research is necessary.
Pyrrolidonecarboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Pyroglutamic acid is a natural product found in Trichoderma asperellum, Rehmannia glutinosa, and other organisms with data available.
Pidolic Acid is a keto derivative of the amino acid proline.
Pyroglutamic acid, or 5-oxoproline, is a cyclized derivative of L-glutamic acid. It is an uncommon amino acid derivative in which the free amino group of glutamic acid cyclizes to form a lactam. It is formed nonenzymatically from glutamate, glutamine, and gamma-glutamylated peptides, but it can also be produced by the action of gamma-glutamylcyclotransferase on an L-amino acid. Elevated blood levels may be associated with problems of glutamine or glutathione metabolism. This compound is found in substantial amounts in brain tissue and other tissue in bound form, especially skin. Also present in plant tissues. It is sold, over the counter, as a smart drug for improving blood circulation in the brain.
Pyroglutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A cyclized derivative of L-GLUTAMIC ACID. Elevated blood levels may be associated with problems of GLUTAMINE or GLUTATHIONE metabolism.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Role of DL-Pyroglutamic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Pyroglutamic acid, a cyclized derivative of glutamic acid, has long been a molecule of interest in various biological contexts. This technical guide provides an in-depth exploration of its multifaceted biological significance, from its fundamental role in metabolic pathways to its implications in neuropathology and potential as a therapeutic agent. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction
Pyroglutamic acid (pGlu), also known as 5-oxoproline or pidolic acid, is a ubiquitous amino acid derivative found in both prokaryotic and eukaryotic organisms. It exists as two enantiomers, L-pyroglutamic acid and D-pyroglutamic acid, with the L-form being the most prevalent in biological systems.[1] The formation of the lactam ring from the cyclization of glutamic acid or glutamine confers unique chemical properties that influence its biological activity and metabolic fate.[1] This guide will delve into the core aspects of this compound's biology, including its metabolic pathways, physiological functions, and pathological associations.
Metabolic Pathways Involving L-Pyroglutamic Acid
The γ-Glutamyl Cycle and Glutathione Metabolism
L-Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a crucial pathway for glutathione (GSH) synthesis and amino acid transport.[2] In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to release the amino acid and form L-pyroglutamic acid.[1] Subsequently, the enzyme 5-oxoprolinase, in an ATP-dependent reaction, converts L-pyroglutamic acid back to L-glutamate, which can then be used for glutathione resynthesis.[3] This cycle is essential for maintaining cellular redox balance and protecting against oxidative stress.
Formation as an N-Terminal Residue in Peptides and Proteins
N-terminal glutamine and, to a lesser extent, glutamic acid residues of peptides and proteins can spontaneously or enzymatically cyclize to form pyroglutamate.[1] This post-translational modification is catalyzed by glutaminyl cyclases and renders the N-terminus resistant to degradation by most aminopeptidases, thereby increasing the stability and half-life of the modified protein.[4]
Biological Significance and Physiological Roles
Neurological Functions
L-Pyroglutamic acid has been investigated for its nootropic, or cognitive-enhancing, effects.[5][6] It is known to interact with the glutamatergic system, a key player in learning and memory. Studies have shown that L-pyroglutamic acid can competitively inhibit the high-affinity uptake of glutamic acid in striatal synaptosomes.[7] The D-enantiomer, D-pyroglutamic acid, has also been shown to antagonize the effects of NMDA receptor antagonists, suggesting a role in modulating glutamatergic neurotransmission.[8]
Skin Moisturization
Sodium pyroglutamate is a component of the skin's natural moisturizing factor (NMF), where it acts as a humectant, attracting and retaining water to keep the skin hydrated.[1]
Pathological Implications
5-Oxoprolinuria (Pyroglutamic Aciduria)
Elevated levels of L-pyroglutamic acid in the urine and blood, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, can lead to high anion gap metabolic acidosis.[9] This condition can arise from genetic defects in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency.[7][10] Acquired 5-oxoprolinuria can also occur, often associated with the use of certain drugs like paracetamol (acetaminophen), which deplete glutathione stores.[9]
| Condition | Typical Urinary 5-Oxoproline Levels (mmol/mol creatinine) | Reference |
| Healthy Individuals | < 70 | [9] |
| 5-Oxoprolinuria (Paracetamol-induced) | > 11,500 | [9] |
| 5-Oxoprolinuria (Paracetamol and Flucloxacillin-induced) | 90,900 | [9] |
Table 1: Quantitative Data on Urinary 5-Oxoproline Levels in Health and Disease
Alzheimer's Disease
A significant body of research implicates pyroglutamated amyloid-beta (AβpE3) peptides in the pathogenesis of Alzheimer's disease.[11] These modified Aβ peptides are highly prone to aggregation and are a major component of the amyloid plaques found in the brains of Alzheimer's patients.[12] The formation of AβpE3 is catalyzed by the enzyme glutaminyl cyclase, which cyclizes the N-terminal glutamate residue of truncated Aβ peptides.[11]
Key Enzymes and Their Kinetics
5-Oxoprolinase
This enzyme is critical for the recycling of L-pyroglutamic acid to L-glutamate. Its activity is dependent on ATP and magnesium ions. Deficiencies in 5-oxoprolinase lead to the accumulation of L-pyroglutamic acid.
| Substrate | Km (mM) | Vmax (µmol/h/mg protein) | Organism/Tissue | Reference |
| L-5-Oxoproline | ~0.2 | Not specified | Rat Kidney |
Table 2: Kinetic Parameters of 5-Oxoprolinase (Note: Comprehensive kinetic data is limited in the literature)
Pyroglutamyl Peptidase I (PAP-I)
PAP-I is a cysteine peptidase that specifically removes N-terminal pyroglutamyl residues from peptides and proteins.[13] It exhibits broad substrate specificity.
| Substrate | Km (mM) | Organism/Tissue | Reference |
| L-pGlu-L-Ala | 0.057 | Rat PAP-I | [14] |
| L-OTCA-L-Ala | 0.43 | Rat PAP-I | [14] |
| L-OOCA-L-Ala | 0.71 | Rat PAP-I | [14] |
| L-OICA-L-Ala | 0.42 | Rat PAP-I | [14] |
| pGlu-7-aminomethylcoumarin | 0.132 | Recombinant Human PAP-I | [15] |
Table 3: Kinetic Parameters of Pyroglutamyl Peptidase I for Various Substrates
Glutaminyl Cyclase (QC)
QC catalyzes the formation of pyroglutamate from N-terminal glutamine residues. It is a target for therapeutic intervention in Alzheimer's disease due to its role in producing AβpE3. Human QC has a significantly higher catalytic efficiency for glutaminyl substrates compared to glutamyl substrates.[16]
Experimental Protocols
Quantification of Pyroglutamic Acid in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of pyroglutamic acid in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₅-pyroglutamic acid) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient might run from 2% B to 98% B over 10 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the transition of the parent ion of pyroglutamic acid to a specific daughter ion (e.g., m/z 130.0 -> 84.0).
-
Monitor the corresponding transition for the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of pyroglutamic acid.
-
Quantify the concentration of pyroglutamic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Note: It is crucial to be aware of the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid during LC-MS/MS analysis, which can lead to overestimation. Chromatographic separation of these compounds is essential to minimize this artifact.[17][18][19]
Pyroglutamyl Peptidase Activity Assay
This spectrophotometric assay measures the activity of pyroglutamyl peptidase using a chromogenic substrate.
Materials:
-
Pyroglutamyl peptidase (source to be specified, e.g., purified enzyme, cell lysate)
-
Substrate: L-Pyroglutamyl-p-nitroanilide
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Stop Solution: 30% acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-pyroglutamyl-p-nitroanilide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 20 µL of the enzyme sample (appropriately diluted) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 30% acetic acid.
-
Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Calculate the enzyme activity based on the rate of p-nitroaniline formation, using a standard curve of p-nitroaniline.
Conclusion
This compound is a molecule with diverse and significant biological roles. Its involvement in fundamental processes such as glutathione metabolism and protein stability underscores its importance in cellular homeostasis. Furthermore, its association with pathological conditions like 5-oxoprolinuria and Alzheimer's disease highlights its relevance in clinical research and drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for scientists working to further unravel the complexities of this compound and its impact on human health. Future research should focus on elucidating the precise mechanisms of its nootropic effects, developing more comprehensive kinetic profiles of the enzymes involved in its metabolism, and exploring the therapeutic potential of modulating its pathways.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 3. litfl.com [litfl.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroglutamic aciduria (5-oxoprolinuria) without glutathione synthetase deficiency and with decreased pyroglutamate hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 10. Increased level of L-pyroglutamic acid in urine (Concept Id: C4703642) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 11. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity and Architecture of Pyroglutamate-Modified Amyloid-β (AβpE3-42) Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]
- 14. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 19. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]
Spontaneous Formation of Pyroglutamic Acid from Glutamine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the spontaneous, non-enzymatic conversion of glutamine to pyroglutamic acid (pGlu). This cyclization reaction is a critical consideration in the manufacturing and storage of biopharmaceuticals, particularly monoclonal antibodies, as it can impact product heterogeneity, stability, and efficacy. This document details the chemical mechanism, influencing factors, and provides structured quantitative data on reaction kinetics. Furthermore, it offers detailed experimental protocols for studying this conversion and methods for its quantification, aimed at researchers, scientists, and drug development professionals.
Introduction
Glutamine (Gln), a common amino acid in peptides and proteins, can undergo spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu), a lactam derivative. This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl carbon, resulting in the release of an ammonia molecule. While this transformation can be catalyzed by the enzyme glutaminyl cyclase, it also occurs non-enzymatically under various conditions.
The formation of pGlu is a significant post-translational modification that can occur during the production, purification, and storage of therapeutic proteins. The conversion of a charged N-terminal amine to a neutral amide group in pGlu alters the protein's isoelectric point, leading to charge heterogeneity. This modification can also impact protein structure, stability, and in some cases, biological activity. Therefore, a thorough understanding and careful monitoring of pGlu formation are crucial in biopharmaceutical development.
Chemical Mechanism of Pyroglutamic Acid Formation
The spontaneous conversion of glutamine to pyroglutamic acid is an intramolecular cyclization reaction. The reaction proceeds via a nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain, forming a tetrahedral intermediate. This is followed by the elimination of ammonia, resulting in the stable five-membered ring structure of pyroglutamic acid.
The reaction is influenced by the conformational flexibility of the N-terminal glutamine residue, which allows the reactive groups to come into proximity. Computational studies have suggested that the deammoniation step is the rate-determining step in this pathway.
Factors Influencing the Rate of Conversion
The rate of spontaneous pGlu formation is significantly influenced by several physicochemical factors:
-
pH: The reaction rate is highly pH-dependent. The conversion is generally faster in both acidic (pH < 4) and alkaline (pH > 8) conditions. At acidic pH, the carboxyl group is protonated, which can facilitate the reaction. In alkaline conditions, the deprotonated α-amino group is a more potent nucleophile. Minimal conversion rates are often observed around neutral pH (pH 6-7).
-
Temperature: As with most chemical reactions, the rate of pGlu formation increases with temperature. Elevated temperatures are often used in forced degradation studies to accelerate the conversion and predict long-term stability.
-
Buffer Species: The type of buffer used in a formulation can also impact the rate of glutamine cyclization. Phosphate buffers, for instance, have been reported to catalyze the reaction.
-
Protein Structure: The local conformation and flexibility of the N-terminal region of a protein can influence the rate of pGlu formation. Structural constraints that hinder the proximity of the α-amino group and the side-chain amide can slow down the reaction.
Quantitative Data on Glutamine Degradation
The following tables summarize quantitative data on the degradation of glutamine under various conditions, which predominantly leads to the formation of pyroglutamic acid.
| Condition | Degradation Rate | Reference |
| Water (pH 6.5), 22-24°C | 0.23% per day | [1] |
| Dextrose/water (15% w/v), 22-24°C | 0.22% per day | [1] |
| Mixed Total Parenteral Nutrition (TPN) solution, 22-24°C | 0.8% per day | [1] |
| Intravenous solutions, 4°C | < 0.15% per day | [1] |
| Intravenous solutions, -20°C | < 0.03% per day | [1] |
| Cell culture media, 37°C | ~7% per day |
Table 1: Degradation rates of glutamine in various solutions.
| Storage Temperature | Half-life in Liquid Medium (Neutral pH) | Reference |
| 37°C | Approximately 1 week | [2] |
| 4°C | Approximately 3 weeks | [2] |
Table 2: Half-life of glutamine in liquid media at different temperatures.
| Parameter | Value (kJ mol⁻¹) | Method | Reference |
| Activation Energy (Ea) | 83.8 | Computational (Phosphate-catalyzed) | [3] |
| Activation Energy (Ea) | 112 | Computational (Carbonate-catalyzed) | [4] |
| Activation Energy (Ea) | 179 | Computational (Non-catalyzed, cyclization) | [4] |
| Activation Energy (Ea) | 204 | Computational (Non-catalyzed, deammoniation) | [4] |
Table 3: Computationally determined activation energies for glutamine cyclization.
Experimental Protocols
Protocol for Kinetic Study of Glutamine to Pyroglutamic Acid Conversion
This protocol describes a general method to study the kinetics of spontaneous glutamine cyclization in a buffered solution.
5.1.1. Materials
-
L-Glutamine powder
-
Pyroglutamic acid standard
-
Buffers of desired pH (e.g., phosphate, citrate, acetate)
-
High-purity water
-
Incubators or water baths set to desired temperatures
-
HPLC or LC-MS/MS system
-
Sterile microcentrifuge tubes or vials
5.1.2. Procedure
-
Preparation of Glutamine Solutions:
-
Prepare a stock solution of L-glutamine (e.g., 10 mM) in high-purity water.
-
Prepare working solutions of glutamine (e.g., 1 mM) in the desired buffers at different pH values.
-
-
Incubation:
-
Aliquot the glutamine solutions into sterile tubes for each time point and temperature to be studied.
-
Place the tubes in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Sample Collection:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove one aliquot from each condition.
-
Immediately freeze the samples at -80°C to quench the reaction until analysis.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentrations of glutamine and pyroglutamic acid using a validated analytical method such as HPLC or LC-MS/MS (see section 5.2 for a detailed analytical method).
-
-
Data Analysis:
-
Plot the concentration of glutamine versus time for each condition.
-
Determine the reaction order and calculate the rate constant (k) for each condition.
-
The data can be fitted to a first-order decay model: ln([Gln]t) = ln([Gln]0) - kt.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Analytical Method: HPLC-MS/MS for Quantification of Glutamine and Pyroglutamic Acid
This protocol provides a detailed method for the simultaneous quantification of glutamine and pyroglutamic acid using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
5.2.1. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm particle size.
-
Column Temperature: 25°C.
-
Mobile Phase A: Water with 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA).
-
Mobile Phase B: Acetonitrile with 0.5% formic acid and 0.3% HFBA.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Gradient Program:
-
0-5 min: 100% A
-
5.01-6 min: 100% B
-
6.01-7 min: 100% A (re-equilibration)
-
5.2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Drying Gas Temperature: 275°C.
-
Drying Gas Flow: 9 L/min.
-
Sheath Gas Temperature: 325°C.
-
Sheath Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3750 V.
-
Nozzle Voltage: 0 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glutamine: m/z 147.1 → 84.1
-
Pyroglutamic Acid: m/z 130.1 → 84.1
-
5.2.3. Sample Preparation and Calibration
-
Sample Preparation: Dilute samples in mobile phase A to fall within the calibration range.
-
Calibration Standards: Prepare a series of calibration standards of glutamine and pyroglutamic acid in mobile phase A (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Data Analysis: Construct a calibration curve for each analyte by plotting the peak area against the concentration. Quantify the analytes in the samples using the calibration curve.
Note on Analytical Artifacts: It is important to be aware that in-source cyclization of glutamine to pyroglutamic acid can occur in the mass spectrometer's ion source, leading to an overestimation of pGlu and underestimation of Gln.[5][6] Using optimized source conditions and stable isotope-labeled internal standards can help to mitigate this artifact.
Conclusion
The spontaneous formation of pyroglutamic acid from glutamine is a critical degradation pathway in peptides and proteins, with significant implications for the biopharmaceutical industry. The rate of this non-enzymatic cyclization is influenced by pH, temperature, and buffer composition. Understanding these factors and employing robust analytical methods for monitoring pGlu formation are essential for ensuring the quality, stability, and efficacy of therapeutic protein products. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working with glutamine-containing biotherapeutics.
References
- 1. biospectra.us [biospectra.us]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Pyroglutamic Acid as a Metabolite of Glutathione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amide derivative of glutamic acid. It is a key intermediate metabolite in the γ-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (GSH).[1][2] Under normal physiological conditions, pyroglutamic acid is present at low levels in biological fluids. However, its accumulation, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, can indicate a disruption in glutathione metabolism. This guide provides a comprehensive overview of this compound as a metabolite of glutathione, focusing on its biochemical significance, associated pathologies, and analytical methodologies for its quantification.
Data Presentation: Quantitative Levels of Pyroglutamic Acid
The concentration of pyroglutamic acid in biological fluids is a critical indicator of the status of the γ-glutamyl cycle and overall glutathione homeostasis. The following tables summarize the quantitative data on pyroglutamic acid levels in various biological matrices under normal and pathological conditions.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference(s) |
| Urine | Healthy Adults | Pyroglutamic Acid | 15 - 40 µg/mg creatinine | [1][3] |
| Healthy Adults | Pyroglutamic Acid | 16 - 34 mmol/mol creatinine | [1] | |
| Glutathione Synthetase Deficiency | Pyroglutamic Acid | Very large peaks on urine organic acid analysis | [4] | |
| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 1700 mmol/mol creatinine | [5] | |
| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 11000 µmol/mmol creatinine | [6] | |
| Sepsis (High PGA group) | Pyroglutamic Acid | Median: 72.5 (65.2–106.3) µmol/mmol creatinine | [7] | |
| Acute Acetaminophen Overdose | 5-Oxoproline | Normal (<100 μmol/L) to slightly elevated (100-300 μmol/L) | [8] | |
| Plasma/Serum | Healthy Controls | Pyroglutamic Acid | 20 - 50 µmol/L | [5] |
| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 7467 µmol/L | [5] | |
| Acute Acetaminophen Overdose | 5-Oxoproline | <100 µmol/L (in most patients) | [8] |
Signaling Pathways and Metabolic Cycles
The γ-Glutamyl Cycle
The γ-glutamyl cycle is the primary pathway for glutathione synthesis and degradation, in which pyroglutamic acid is a key intermediate. The cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and maintain cellular glutathione levels.
Caption: The γ-Glutamyl Cycle showing the formation of pyroglutamic acid.
Mechanism of Acetaminophen-Induced Pyroglutamic Acidosis
Chronic use of acetaminophen (paracetamol) can lead to depletion of glutathione stores, disrupting the γ-glutamyl cycle and causing an accumulation of pyroglutamic acid. This is particularly prevalent in individuals with underlying risk factors such as malnutrition, sepsis, or renal impairment.[9][10]
Caption: Acetaminophen-induced pyroglutamic acidosis pathway.
Experimental Protocols
Accurate quantification of pyroglutamic acid is essential for both clinical diagnosis and research. The following sections detail the methodologies for the analysis of pyroglutamic acid in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of pyroglutamic acid.[10]
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for pyroglutamic acid and the internal standard.
4. Data Analysis:
-
Quantify pyroglutamic acid concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of pyroglutamic acid.
Caption: Experimental workflow for LC-MS/MS analysis of pyroglutamic acid.
Enzyme-Linked Immunosorbent Assay (ELISA)
While less common than LC-MS/MS for small molecule quantification, a competitive ELISA can be developed for pyroglutamic acid.
1. Principle: This assay is based on the competitive binding between pyroglutamic acid in the sample and a fixed amount of enzyme-labeled pyroglutamic acid for a limited number of binding sites on a microplate coated with an anti-pyroglutamic acid antibody.
2. General Protocol:
-
Coating: Coat a 96-well microplate with an anti-pyroglutamic acid antibody and incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Competition: Add standards or samples and a fixed concentration of enzyme-conjugated pyroglutamic acid to the wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The color development is inversely proportional to the amount of pyroglutamic acid in the sample.
-
Stopping Reaction: Stop the enzyme-substrate reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the pyroglutamic acid standards.
-
Determine the concentration of pyroglutamic acid in the samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound is a clinically significant metabolite of glutathione. Elevated levels of pyroglutamic acid serve as a valuable biomarker for impaired glutathione metabolism, which can be indicative of underlying genetic disorders, drug toxicity, or conditions of significant oxidative stress. Accurate and precise quantification of pyroglutamic acid using methods such as LC-MS/MS is crucial for the diagnosis and management of these conditions. Further research into the role of pyroglutamic acid in various disease states will continue to enhance its utility as a diagnostic and prognostic marker.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologically-induced metabolic acidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA-based procedure for assaying proteins in digests of human leukocytes and cell lines, using specifically selected peptides and appropriate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.easternhealth.ca [lab.easternhealth.ca]
- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Pyroglutamic Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a racemic mixture of the D and L enantiomers of pyroglutamic acid.[1] It is a derivative of glutamic acid where the free amino group has cyclized to form a lactam.[1] This compound is a significant metabolite in the glutathione cycle and has garnered interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic data, biological roles, and applications of this compound.
Chemical Structure
This compound is a five-membered lactam ring fused with a carboxylic acid group. The systematic IUPAC name is (RS)-5-oxopyrrolidine-2-carboxylic acid.[1] The presence of a chiral center at the carbon atom adjacent to the carboxylic acid group gives rise to two enantiomers: D-pyroglutamic acid and L-pyroglutamic acid. This compound is an equimolar mixture of these two enantiomers.
Molecular Formula: C₅H₇NO₃[3]
Molecular Weight: 129.11 g/mol [3]
Chemical Structure:
![]()
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | References |
| Melting Point | 183-185 °C | [5][6][7][8] |
| Boiling Point | 239.15 °C (rough estimate) | [6][8] |
| Water Solubility | 52 g/L; 5.67 g/100 mL (20 °C) | [6][7][8] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF. Slightly soluble in ethanol. | [9] |
| pKa | 3.48 ± 0.20 | [6][8] |
| LogP | -0.8 | [5] |
| Appearance | White crystalline powder | [5][6][7] |
Synthesis of this compound
A common method for the synthesis of this compound is through the thermal dehydration of DL-glutamic acid. The process involves heating glutamic acid, which leads to an intramolecular cyclization reaction and the elimination of a water molecule to form the lactam ring.
Experimental Protocol: Thermal Dehydration of DL-Glutamic Acid
This protocol is adapted from methods described for the synthesis of L-pyroglutamic acid and can be applied to the DL-racemic mixture.[10][11][12]
Materials:
-
DL-Glutamic acid
-
Ethanol (optional, for purification)
-
Activated carbon (for decolorization)
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Crystallization vessel
-
Drying oven
Procedure:
-
Reaction: Place DL-glutamic acid into a reaction vessel. Heat the vessel with stirring. The temperature is typically raised to 130-180 °C.[10][12] The glutamic acid will melt and undergo cyclization. The reaction is monitored by observing the cessation of water vapor evolution.
-
Dissolution and Decolorization: After the reaction is complete, the molten product is cooled slightly and dissolved in hot water. Activated carbon is added to the solution to remove colored impurities. The mixture is stirred and then filtered while hot to remove the activated carbon.
-
Crystallization: The hot, colorless filtrate is concentrated by evaporation. The concentrated solution is then cooled slowly to induce crystallization of this compound.
-
Isolation and Drying: The crystals are collected by filtration and washed with a small amount of cold water or ethanol. The purified crystals are then dried in an oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.[10]
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of pyroglutamic acid typically shows signals for the protons of the pyrrolidone ring and the carboxylic acid proton. The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the two carbonyl carbons (lactam and carboxylic acid) and the three aliphatic carbons in the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5][16][17]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 | O-H stretch (carboxylic acid, broad) |
| ~3200 | N-H stretch (lactam) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1650 | C=O stretch (lactam) |
Mass Spectrometry
Mass spectrometry of this compound (Molecular Weight: 129.11 g/mol ) will show a molecular ion peak corresponding to its mass. Fragmentation patterns can provide further structural information. Common fragments may arise from the loss of the carboxylic acid group or cleavage of the lactam ring.[5][18][19]
Biological Role
This compound is involved in several biological processes, primarily through its L-enantiomer, which is a key intermediate in the glutathione cycle .[2][3] This cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body.
The Glutathione Cycle
The gamma-glutamyl cycle (glutathione cycle) is responsible for the synthesis of glutathione from its constituent amino acids and its subsequent breakdown. L-Pyroglutamic acid is formed from L-gamma-glutamyl-L-amino acid by the enzyme gamma-glutamyl cyclotransferase. It is then converted to L-glutamate by 5-oxoprolinase, which can then be used for glutathione resynthesis.[2][3][20]
The following diagram illustrates the central role of pyroglutamic acid in the glutathione cycle.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis and has several applications in the pharmaceutical and cosmetic industries.
-
Chiral Synthon: The enantiomers of pyroglutamic acid are valuable chiral starting materials for the asymmetric synthesis of various natural products and pharmaceuticals.[4]
-
Drug Development: Derivatives of pyroglutamic acid have been investigated for their potential therapeutic activities. For example, it has been used in the preparation of conjugates with antiviral drugs like AZT to enhance their efficacy.[5] Additionally, some pyroglutamic acid derivatives have shown potential as nootropic agents, aiming to improve cognitive function.[4]
-
Cosmetics: The sodium salt of pyroglutamic acid (Sodium PCA) is widely used in skin and hair care products as a humectant due to its excellent moisturizing properties.[1]
-
Nutritional Supplements: L-pyroglutamic acid is sold as a dietary supplement, often marketed for cognitive support.[1]
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Avoid inhalation of dust and contact with eyes and skin. Use in a well-ventilated area.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemically and biologically significant molecule with a range of properties that make it valuable in diverse scientific and industrial applications. Its role as an intermediate in the glutathione cycle underscores its importance in cellular metabolism. For researchers and drug development professionals, a thorough understanding of its chemistry, properties, and biological functions is essential for harnessing its potential in the synthesis of novel compounds and the development of new therapeutic and cosmetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]
- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 149-87-1 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 12. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 13. L-Pyroglutamic acid(98-79-3) 13C NMR [m.chemicalbook.com]
- 14. hmdb.ca [hmdb.ca]
- 15. spectrabase.com [spectrabase.com]
- 16. DL-Proline, 5-oxo- [webbook.nist.gov]
- 17. L-Pyroglutamic acid(98-79-3) IR Spectrum [chemicalbook.com]
- 18. L-Pyroglutamic acid [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
The Natural Occurrence of Pyroglutamic Acid in Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamic acid (pGlu), a cyclic lactam derived from N-terminal glutamine or glutamic acid residues, is a common post-translational modification observed in a wide array of proteins. This modification, occurring both spontaneously and enzymatically, has significant implications for protein structure, stability, and function. In the biopharmaceutical industry, the formation of pyroglutamate in therapeutic proteins, such as monoclonal antibodies, is a critical quality attribute that requires rigorous monitoring due to its potential impact on efficacy and immunogenicity. Furthermore, the presence of pGlu-modified peptides, notably amyloid-beta, is strongly associated with the pathogenesis of neurodegenerative diseases like Alzheimer's. This technical guide provides a comprehensive overview of the natural occurrence of pyroglutamic acid in proteins, detailing its formation mechanisms, biological significance, and the analytical methodologies employed for its detection and quantification.
Introduction
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a derivative of glutamic acid or glutamine where the N-terminal α-amino group cyclizes with the side-chain carboxyl group to form a five-membered lactam ring.[1] This modification results in the loss of a positive charge at the N-terminus and a mass change of -17 Da from glutamine (loss of NH₃) or -18 Da from glutamic acid (loss of H₂O).[1] The formation of pGlu can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase.[2]
The presence of an N-terminal pGlu residue renders proteins resistant to degradation by most aminopeptidases, thereby increasing their in vivo stability.[3] However, this modification also blocks the N-terminus, posing a challenge for traditional protein sequencing methods like Edman degradation.[4] In the context of therapeutic proteins, particularly monoclonal antibodies (mAbs), the formation of pGlu is a common source of heterogeneity that can affect the isoelectric point, stability, and potentially the bioactivity of the drug product.[5][6] Moreover, the accumulation of pGlu-modified amyloid-beta (Aβ) peptides in the brain is a key pathological hallmark of Alzheimer's disease, where it is believed to act as a seed for toxic oligomer formation.[7][8]
This guide will delve into the mechanisms of pGlu formation, its prevalence in various proteins, its biological consequences, and provide detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development.
Formation of Pyroglutamic Acid
The conversion of an N-terminal glutamine or glutamic acid residue to pyroglutamic acid can proceed through two primary pathways: non-enzymatic (spontaneous) cyclization and enzymatic catalysis.
Non-Enzymatic Formation
N-terminal glutamine and, to a lesser extent, glutamic acid residues can spontaneously cyclize to form pGlu.[9] This intramolecular reaction is influenced by several factors, including pH, temperature, and the protein's primary sequence and higher-order structure.[8][9]
-
From N-terminal Glutamine (Gln): The cyclization of Gln is a relatively rapid process that involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carboxamide carbon, leading to the elimination of an ammonia molecule.[5] This reaction is often nearly complete (>95%) in recombinant proteins and monoclonal antibodies and is thought to occur primarily within the bioreactor during cell culture.[10]
-
From N-terminal Glutamic Acid (Glu): The conversion of Glu to pGlu is a slower reaction that involves the dehydration of the N-terminal amino acid.[11] The rate of this reaction is highly pH-dependent, with minimal formation observed around pH 6.2 and increased rates at more acidic (pH 4) or alkaline (pH 8) conditions.[11][12]
The diagram below illustrates the non-enzymatic formation of pyroglutamic acid from both N-terminal glutamine and glutamic acid.
Enzymatic Formation
The formation of pGlu can also be catalyzed by the enzyme glutaminyl cyclase (QC) .[2] QC accelerates the cyclization of N-terminal glutamine residues. This enzymatic process is particularly relevant in the post-secretory modification of several peptide hormones and in the pathogenesis of Alzheimer's disease, where QC is implicated in the formation of pGlu-Aβ.[7] Studies have also suggested that the formation of pGlu from N-terminal glutamic acid might be an enzymatic process in some cases, as the spontaneous reaction is considerably slower.[12]
The following diagram depicts the enzymatic formation of pyroglutamic acid.
Quantitative Data on Pyroglutamic Acid Formation
The extent of pGlu formation can vary significantly depending on the protein, its N-terminal residue, and the surrounding environmental conditions. The following tables summarize quantitative data on pGlu formation in monoclonal antibodies and its prevalence in the context of Alzheimer's disease.
Table 1: Factors Influencing Non-Enzymatic Pyroglutamate (pGlu) Formation from N-terminal Glutamate
| Parameter | Condition | Effect on pGlu Formation Rate | Half-life of N-terminal Glu | Reference |
| pH | pH 4.0 | Increased | - | [11] |
| pH 6.2 | Minimal | - | [11] | |
| pH 8.0 | Increased | - | [11] | |
| Temperature | 37 °C | Detectable after a few weeks | - | [11] |
| 45 °C | Increased | ~9 months (in pH 4.1 buffer) | [11] | |
| Storage | Lyophilized Solid (pH 5.5-6.0) | Greater than in solution | - | [7] |
Table 2: Quantitative Analysis of Pyroglutamate-Modified Amyloid-Beta (Aβ) in Human Cerebrospinal Fluid (CSF) in Alzheimer's Disease (AD)
| Aβ Isoform | Subject Group | Concentration (pg/mL) | Significance vs. Subjective Memory Complaints (SMCs) | Reference |
| AβpE3–40 | SMCs | ~15 | - | [2] |
| Mild Cognitive Impairment (MCI) | ~10 | Reduced (p = 0.023) | [2] | |
| AD | ~10 | Reduced (p = 0.049) | [2] | |
| AβpE11–42 | SMCs | ~40 | - | [2] |
| MCI | ~30 | Not significant | [2] | |
| AD | ~20 | Reduced (p = 0.012) | [2] |
Experimental Protocols for the Analysis of Pyroglutamic Acid
A variety of analytical techniques can be employed for the detection and quantification of pGlu in proteins. The choice of method depends on the specific research question, sample complexity, and available instrumentation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of pGlu due to its high sensitivity and ability to provide precise mass information.
Protocol for Tryptic Peptide Mapping and Tandem MS (MS/MS) for pGlu Identification:
-
Protein Reduction and Alkylation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37 °C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Desalt the sample using a suitable method (e.g., dialysis or size-exclusion chromatography) to remove denaturants and alkylating agents.
-
-
Tryptic Digestion:
-
Adjust the pH of the protein solution to ~8.0 with a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio (w/w).
-
Incubate at 37 °C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid).
-
Acquire mass spectra in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Include variable modifications for pyroglutamate formation from N-terminal Gln (-17.0265 Da) and Glu (-18.0106 Da).
-
Manually validate the identification of pGlu-containing peptides by examining the MS/MS spectra for characteristic fragment ions.
-
The following diagram illustrates the experimental workflow for pGlu identification by mass spectrometry.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing. The presence of pGlu blocks this reaction, but enzymatic removal of the pGlu residue can enable subsequent sequencing.
Protocol for N-terminal Sequencing of pGlu-blocked Proteins:
-
Immobilization:
-
Immobilize the protein sample onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Enzymatic Deblocking with Pyroglutamate Aminopeptidase (pGAP):
-
Excise the protein band of interest from the PVDF membrane.
-
Prepare a digestion buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA).[13]
-
Reconstitute lyophilized pGAP in the digestion buffer.[13]
-
Incubate the PVDF membrane with the pGAP solution at an elevated temperature (e.g., 50-70 °C, depending on the enzyme's thermostability) for several hours to overnight.
-
-
Washing:
-
Thoroughly wash the PVDF membrane with water and then a suitable solvent (e.g., methanol) to remove the enzyme and digestion buffer components.
-
Dry the membrane completely.
-
-
Edman Sequencing:
-
Place the dried PVDF membrane into the reaction cartridge of an automated protein sequencer.
-
Perform sequential Edman degradation cycles to determine the N-terminal amino acid sequence.
-
The diagram below outlines the logical relationship in overcoming N-terminal blockage by pGlu for Edman sequencing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide unambiguous identification and quantification of pGlu in intact proteins.
Protocol for pGlu Analysis by NMR:
-
Sample Preparation:
-
Prepare a concentrated protein sample (typically 0.1-1.0 mM) in a suitable buffer (e.g., phosphate buffer) in D₂O or a mixture of H₂O/D₂O.
-
For intact monoclonal antibodies, complete denaturation using agents like urea or guanidine hydrochloride is necessary to obtain high-resolution spectra of the pGlu residue.[1]
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) on a high-field NMR spectrometer. Isotopic labeling (¹⁵N, ¹³C) of the protein can significantly enhance sensitivity and resolution.
-
-
Data Analysis:
-
Identify the unique chemical shift signals corresponding to the protons and carbons of the pGlu ring. These signals are distinct from those of the 20 standard amino acids.[1]
-
Quantify the pGlu content by integrating the signal intensities of the pGlu resonances relative to other well-resolved signals in the spectrum.
-
Biological Significance and Implications
The formation of pyroglutamic acid has diverse biological consequences that are highly context-dependent.
-
Increased Protein Stability: The cyclized N-terminus protects proteins from degradation by aminopeptidases, thereby increasing their half-life in vivo.[3] This is a crucial feature for many long-acting peptide hormones.
-
Role in Neurodegenerative Diseases: The presence of pGlu-modified Aβ peptides is a critical factor in the pathogenesis of Alzheimer's disease. These modified peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity compared to full-length Aβ.[7][8] They are considered to be seeding species for the formation of amyloid plaques.
-
Impact on Therapeutic Proteins: In the manufacturing of monoclonal antibodies and other protein-based therapeutics, the formation of pGlu is a common post-translational modification that contributes to product heterogeneity.[5] While often not affecting the biological activity directly, it can alter the physicochemical properties of the protein and must be monitored as a critical quality attribute to ensure product consistency and safety.[6]
The following diagram illustrates the central role of pGlu-Aβ in the Alzheimer's disease cascade.
Conclusion
The natural occurrence of pyroglutamic acid in proteins is a widespread phenomenon with profound implications for protein chemistry, biopharmaceutical development, and human health. Understanding the mechanisms of its formation and its impact on protein properties is crucial for researchers and scientists in both academic and industrial settings. The analytical methodologies detailed in this guide provide a robust toolkit for the detection, quantification, and characterization of this important post-translational modification. As our understanding of the "pyroglutamylome" expands, so too will our ability to modulate its formation and mitigate its potential negative consequences, particularly in the context of therapeutic protein development and the treatment of neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer’s Disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of Pyroglutamic Acid in Cellular Metabolism: A Technical Guide to its Biosynthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamic acid, also known as 5-oxoproline or pGlu, is a cyclic amino acid derivative that plays a pivotal, yet often overlooked, role in cellular metabolism. Its formation and degradation are intrinsically linked to crucial pathways, including glutathione homeostasis and the metabolism of glutamate and glutamine. Dysregulation of pyroglutamic acid metabolism has been implicated in a range of pathological conditions, making it a molecule of significant interest in diagnostics and therapeutics. This technical guide provides an in-depth exploration of the biosynthesis and degradation pathways of pyroglutamic acid, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Biosynthesis of Pyroglutamic Acid
Pyroglutamic acid is primarily formed through the cyclization of L-glutamate or L-glutamine. This process can occur spontaneously, particularly under certain pH and temperature conditions, but is significantly accelerated by specific enzymes within the cell.
Enzymatic Formation from Glutamine
The most direct enzymatic route to pyroglutamic acid is the cyclization of an N-terminal glutamine residue of a peptide, a reaction catalyzed by glutaminyl cyclase (QC) . This post-translational modification is crucial for the maturation and stability of many peptide hormones and neuropeptides.
Formation from Glutamate and the γ-Glutamyl Cycle
A major pathway for the de novo synthesis of free pyroglutamic acid is through the γ-glutamyl cycle , a six-enzyme pathway central to glutathione (GSH) metabolism and amino acid transport.
The key steps leading to pyroglutamic acid formation within this cycle are:
-
γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the breakdown of extracellular glutathione by transferring the γ-glutamyl moiety to an amino acid acceptor, forming a γ-glutamyl-amino acid.
-
γ-Glutamyl Cyclotransferase (GGCT): This cytosolic enzyme acts on γ-glutamyl-amino acids to release the amino acid and catalyze the formation of pyroglutamic acid.[1]
Degradation of Pyroglutamic Acid
The sole pathway for the degradation of pyroglutamic acid is its conversion back to L-glutamate, a reaction that is essential for recycling this metabolite and linking its metabolism back to central amino acid pools.
This crucial step is catalyzed by the enzyme 5-oxoprolinase (OPLAH) , an ATP-dependent hydrolase.[2] The reaction consumes one molecule of ATP, highlighting the energy investment required to open the stable lactam ring of pyroglutamic acid.[2]
Quantitative Data
The kinetics of the enzymes involved in pyroglutamic acid metabolism are critical for understanding the flux through these pathways and for the development of targeted inhibitors or activators.
| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Glutaminyl Cyclase (QC) | Human (recombinant) | Gln-β-naphthylamide | 0.23 | - | - | [3] |
| Human (recombinant) | H-Gln-AMC | 0.08 | - | - | [4] | |
| γ-Glutamyl Cyclotransferase (GGCT) | Human (recombinant) | γ-Glutamyl-L-alanine | 2.0 | 50.3 | - | [5][6] |
| 5-Oxoprolinase (OPLAH) | Rat Kidney | 5-Oxo-L-proline | 0.02 - 0.05 | - | - | [7] |
| Wheat Germ | 5-Oxo-L-proline | 0.014 | - | - | [8] | |
| E. coli (recombinant) | 5-Oxo-L-proline | 0.032 | - | - | [2] |
Note: V_max_ and k_cat_ values are often dependent on specific assay conditions and enzyme purity, and thus are not always reported in a standardized manner.
The cellular concentrations of the precursors to pyroglutamic acid are tightly regulated and vary between cellular compartments.
| Metabolite | Compartment | Concentration (mM) | Reference(s) |
| Glutamate | Cytosol (Astrocytes) | 0.1 - 5 | |
| Synaptic Vesicles | ~60 | ||
| Extracellular Space | ~0.025 | ||
| Glutamine | Extracellular Fluid | ~0.5 | |
| Cytosol/Mitochondria | in the mM range |
Experimental Protocols
Accurate measurement of pyroglutamic acid and the activity of its metabolizing enzymes is crucial for research in this field. Below are outlines of commonly used methodologies.
Quantification of Pyroglutamic Acid by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyroglutamic acid in biological matrices.
Principle: This method relies on the chromatographic separation of pyroglutamic acid from other metabolites, followed by its detection and quantification by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
Methodology Outline:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins using a solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
The supernatant can be directly injected or further purified by solid-phase extraction.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantitative analysis. The transition for pyroglutamic acid is typically from the parent ion (m/z [M+H]⁺) to a specific product ion.
-
It is crucial to be aware of the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid, which can lead to overestimation.[1][9] This can be mitigated by optimizing source conditions and using stable isotope-labeled internal standards.[1][9]
-
Glutaminyl Cyclase (QC) Activity Assay (Fluorimetric)
This assay provides a convenient method for measuring QC activity from purified enzymes or biological samples.[10][11][12]
Principle: The assay is a two-step process. First, a non-fluorescent glutamine-containing substrate is converted by QC to a pyroglutamate-containing intermediate. In the second step, a developer enzyme is added that specifically cleaves the pyroglutamate residue, releasing a fluorophore. The resulting fluorescence is directly proportional to the QC activity.[10][11][12]
Methodology Outline:
-
Reagent Preparation:
-
Prepare a working solution of the Glutaminyl Cyclase Green Substrate.
-
Prepare dilutions of the recombinant human Glutaminyl Cyclase to generate a standard curve.
-
Prepare the Glutaminyl Cyclase Developer solution.
-
-
Assay Procedure:
-
Add the QC-containing sample or standards to the wells of a black, flat-bottom 96-well plate.
-
Initiate the reaction by adding the Glutaminyl Cyclase Green Substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-45 minutes).[10]
-
Stop the first reaction and initiate the second by adding the Glutaminyl Cyclase Developer solution.
-
Incubate the plate for an additional period (e.g., 60 minutes) at 37°C.[10]
-
-
Data Acquisition and Analysis:
5-Oxoprolinase (OPLAH) Activity Assay
This assay measures the ATP-dependent conversion of 5-oxoproline to glutamate.
Principle: The activity of 5-oxoprolinase is determined by quantifying the amount of glutamate produced from the substrate 5-oxoproline in the presence of ATP.
Methodology Outline:
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and 5-oxoproline.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., tissue homogenate or purified enzyme).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction, for example, by adding a strong acid or by heat inactivation.
-
-
Glutamate Quantification:
-
The produced glutamate can be quantified using several methods:
-
Fluorimetric Method: Derivatize glutamate with o-phthaldialdehyde (OPA) in the presence of a thiol, followed by HPLC separation and fluorescence detection.
-
Radiometric Assay: Use [¹⁴C]-labeled 5-oxoproline and separate the resulting [¹⁴C]-glutamate by ion-exchange chromatography, followed by scintillation counting.[13]
-
Coupled Enzyme Assay: Couple the production of glutamate to a reaction catalyzed by glutamate dehydrogenase, and monitor the change in NADH absorbance at 340 nm.
-
-
Conclusion
The biosynthesis and degradation of pyroglutamic acid are integral to cellular function, with the γ-glutamyl cycle and glutathione metabolism at their core. A thorough understanding of the enzymes involved, their kinetics, and the pathways they regulate is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for investigating the role of pyroglutamic acid in health and disease, and for the identification and characterization of novel therapeutic targets within these pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 12. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 13. researchgate.net [researchgate.net]
Physiological Concentration and Analysis of Pyroglutamic Acid in Biological Tissues: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative that plays a crucial role in cellular metabolism, particularly in the synthesis and degradation of glutathione via the gamma-glutamyl cycle.[1][2] Its physiological concentrations in various tissues and biofluids are of significant interest as they can serve as biomarkers for oxidative stress, metabolic disorders, and the efficacy of therapeutic interventions.[1][2] This technical guide provides a comprehensive overview of the physiological concentrations of pyroglutamic acid in human tissues, detailed experimental protocols for its quantification, and a visualization of its central metabolic pathway.
Physiological Concentrations of Pyroglutamic Acid
The concentration of pyroglutamic acid in biological samples can vary depending on the tissue type, and the physiological state of the individual. The following table summarizes the reported physiological concentrations of pyroglutamic acid in various human tissues from healthy adults.
| Biological Matrix | Concentration Range | Units | Notes |
| Urine | 15 - 40 | µg/mg creatinine | Normal physiological fluctuations can occur in 4-week cycles.[3][4] |
| 16 - 34 | mmol/mol creatinine | Optimal range reported by a commercial laboratory.[5] | |
| 75.8 - 543.8 | nmol/mg creatinine | ||
| ≤ 63 | µmol/mmol creatinine | Normal values are commonly defined as being below this threshold.[6] | |
| 22.9 (Median) | µmol/mmol creatinine | Median value in a cohort of patients with suspected infection.[6] | |
| Plasma | 22.6 - 47.8 | µmol/L | Reference interval established in a study of acutely ill patients and healthy controls.[7] |
| Cerebrospinal Fluid (CSF) | Not definitively established in healthy humans | - | While methods for quantification in CSF exist, specific physiological ranges for healthy adults are not well-documented in the literature. |
| Brain Tissue | Not definitively established in healthy humans | - | Studies in rats have measured pyroglutamic acid concentrations in various brain regions, but direct extrapolation to humans is not advisable.[8][9] |
Key Signaling Pathway: The Gamma-Glutamyl Cycle
Pyroglutamic acid is a key intermediate in the gamma-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[1][10] Understanding this pathway is essential for interpreting changes in pyroglutamic acid levels.
Experimental Protocols for Pyroglutamic Acid Quantification
Accurate quantification of pyroglutamic acid in biological matrices is crucial for research and clinical applications. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Cerebrospinal Fluid (CSF)
This method allows for the sensitive and specific quantification of pyroglutamic acid in CSF.[11][12]
a. Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of an internal standard solution (e.g., stable isotope-labeled pyroglutamic acid).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of this polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z of protonated pyroglutamic acid.
-
Product Ion (Q3): A specific fragment ion of pyroglutamic acid.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasma/Serum
GC-MS is another robust technique for pyroglutamic acid analysis, which requires derivatization to increase volatility.[13][14]
a. Sample Preparation and Derivatization:
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform a protein precipitation step as described for the LC-MS/MS method.
-
Evaporate the supernatant to complete dryness.
-
Derivatization Step 1 (Esterification): Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.[13][14]
-
Evaporate the reagent under nitrogen.
-
Derivatization Step 2 (Acylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 65°C for 30 minutes.[13][14]
-
Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
b. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized pyroglutamic acid.
Conclusion
This technical guide provides a foundational understanding of the physiological concentrations of pyroglutamic acid and the methodologies for its precise measurement. The provided data and protocols serve as a valuable resource for researchers and professionals in drug development and metabolic research. Further investigation is warranted to establish definitive physiological ranges of pyroglutamic acid in cerebrospinal fluid and various brain regions in healthy human populations to enhance its utility as a biomarker in neurological and metabolic diseases.
References
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. nbinno.com [nbinno.com]
- 3. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Is Pyroglutamic Acid a Prognostic Factor Among Patients with Suspected Infection? A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Developmental changes in the distribution of rat brain pyroglutamate aminopeptidase, a possible determinant of endogenous cyclo(His-Pro) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stereoisomers of Pyroglutamic Acid: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid, a cyclic derivative of glutamic acid, exists as two stereoisomers: L-pyroglutamic acid and D-pyroglutamic acid. These enantiomers, while structurally similar, exhibit distinct biological activities that are of significant interest in neuroscience, oncology, and immunology. This technical guide provides a comprehensive overview of the stereoisomers of pyroglutamic acid, their known biological functions, and their potential as therapeutic agents. The document details quantitative biological activity data, experimental protocols for key assays, and elucidates relevant signaling pathways.
Stereoisomers of Pyroglutamic Acid: An Overview
Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative. The L-enantiomer is the predominantly biologically active form in humans and is involved in various physiological processes.[1] The D-enantiomer, while less prevalent, serves as a valuable chiral building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[2]
L-Pyroglutamic Acid: This stereoisomer is a key metabolite in the glutathione cycle and is believed to enhance the activity of the neurotransmitter acetylcholine.[1][3][4] It may also serve as a precursor for the synthesis of the neurotransmitters gamma-aminobutyric acid (GABA) and glycine.[1] L-pyroglutamic acid and its derivatives have demonstrated a range of biological activities, including nootropic, antifungal, anti-inflammatory, and neuritogenic effects.[1][5]
D-Pyroglutamic Acid: This enantiomer is primarily utilized in biochemical research and as a precursor in the synthesis of complex bioactive molecules, including peptide-based drugs and enzyme inhibitors.[2] It has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role in modulating glutamatergic neurotransmission.[6]
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of pyroglutamic acid stereoisomers and their derivatives.
Table 1: Antifungal Activity of L-Pyroglutamic Acid and its Derivatives
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| L-Pyroglutamic Acid | Phytophthora infestans | 9.48 | [7] |
| L-Pyroglutamic Acid | Plasmopara cubensis | 10.82 | [7] |
| L-Pyroglutamic Acid Ester (2d) | Phytophthora infestans | 1.44 | [1] |
| L-Pyroglutamic Acid Ester (2j) | Phytophthora infestans | 1.21 | [1] |
| Azoxystrobin (Commercial Control) | Phytophthora infestans | 7.85 | [1] |
Table 2: Receptor Binding Affinity of Pyroglutamic Acid Stereoisomers
| Compound | Receptor/Site | IC50 (µM) | Reference |
| L-Pyroglutamic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | 28.11 | [8] |
| L-Glutamic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | 1.68 | [8] |
| L-Aspartic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | 16.95 | [8] |
Table 3: Anti-inflammatory and Neuritogenic Activity of L-Pyroglutamic Acid Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
| L-Pyroglutamic Acid Ester (2e) | Anti-inflammatory | LPS-induced NO production in BV-2 microglial cells | Displayed activity | [1] |
| L-Pyroglutamic Acid Ester (2g) | Anti-inflammatory | LPS-induced NO production in BV-2 microglial cells | Displayed activity | [1] |
| L-Pyroglutamic Acid Amide (4d) | Anti-inflammatory | LPS-induced NO production in BV-2 microglial cells | Displayed activity | [1] |
| L-Pyroglutamic Acid Ester (2e) | Neuritogenic | NGF-induced neurite outgrowth in PC-12 cells | Displayed activity | [1] |
| L-Pyroglutamic Acid Ester (2g) | Neuritogenic | NGF-induced neurite outgrowth in PC-12 cells | Displayed activity | [1] |
| L-Pyroglutamic Acid Amide (4d) | Neuritogenic | NGF-induced neurite outgrowth in PC-12 cells | Displayed activity | [1] |
Note: Specific IC50 or EC50 values for the anti-inflammatory and neuritogenic activities of these derivatives were not available in the reviewed literature.
Signaling Pathways
Glutathione Cycle
L-pyroglutamic acid is an important intermediate in the glutathione cycle, a critical pathway for cellular antioxidant defense and detoxification.
Formation of Pyroglutamate-Amyloid-β (AβpE3)
In the context of Alzheimer's disease, the formation of N-terminally truncated and modified amyloid-β (Aβ) peptides, specifically pyroglutamate-amyloid-β (AβpE3), is a critical event that enhances the aggregation and neurotoxicity of Aβ.
Experimental Protocols
Synthesis of L-Pyroglutamic Acid
This protocol describes the synthesis of L-pyroglutamic acid from L-glutamic acid via thermal cyclodehydration.
Materials:
-
L-glutamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Reaction vessel (e.g., three-necked flask) with heating and stirring capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Add 147g of L-glutamic acid, 500ml of absolute ethanol, and 2ml of concentrated sulfuric acid to a 1000L three-necked flask.[9]
-
Heat the mixture to 90°C while stirring and maintain this temperature for 4 hours to facilitate the dehydration reaction.[9]
-
After the reaction is complete, filter the hot solution to remove any unreacted L-glutamic acid.[9]
-
Concentrate the ethanol filtrate under reduced pressure at 55°C until saturation is reached.[9]
-
Cool the concentrated solution to 20°C to induce crystallization of L-pyroglutamic acid.[9]
-
Collect the crystals by suction filtration and dry them to obtain the final product.
Enzymatic Synthesis of D-Pyroglutamic Acid
This protocol outlines the enzymatic synthesis of D-pyroglutamic acid from D-glutamic acid using D-glutamate cyclase.
Materials:
-
D-glutamic acid (D-Glu)
-
Purified D-glutamate cyclase (DGLUCY)
-
Borate buffer (50mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Methanol
-
2-propanol
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing 50mM borate buffer (pH 8.0), 1mM DTT, and 10mM D-Glu in a final volume of 150 µL.[10]
-
Add 100 µg of purified D-glutamate cyclase to the reaction mixture.[10]
-
Incubate the mixture at 37°C for 60 minutes.[10]
-
Stop the reaction by adding 600 µL of methanol.[10]
-
Incubate the mixture at -80°C for 1 hour to precipitate the proteins, then centrifuge at 20,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Add 65 µL of 2-propanol to the residue to dissolve the D-pyroglutamic acid, leaving the unreacted D-Glu undissolved.[10]
-
Vortex and sonicate the suspension to ensure complete extraction of the product.[10]
-
Centrifuge at 20,000 x g for 5 minutes at 4°C and collect the supernatant containing the purified D-pyroglutamic acid.[10]
Chiral HPLC Separation of Pyroglutamic Acid Enantiomers
This method allows for the separation and analysis of D- and L-pyroglutamic acid.
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23°C
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in methanol
Procedure:
-
Prepare the mobile phase as described above and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 5 µL of the pyroglutamic acid sample solution.
-
Run the chromatogram and identify the peaks corresponding to the D- and L-enantiomers based on their retention times (retention times may vary slightly depending on the specific system).
Antifungal Activity Assay
This protocol describes a method to evaluate the antifungal activity of pyroglutamic acid derivatives against phytopathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (pyroglutamic acid derivatives)
-
Fungal strains (e.g., Phytophthora infestans)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Incorporate the test compounds at various concentrations into the molten PDA medium.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Place a mycelial disc of the test fungus at the center of each agar plate.
-
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of inhibition of mycelial growth compared to a control plate without the test compound.
-
Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of fungal growth.
Anti-inflammatory Activity Assay (Nitric Oxide Production in BV-2 Cells)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (pyroglutamic acid derivatives)
-
Griess reagent
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.[6]
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.
-
Calculate the percentage of inhibition of NO production compared to LPS-stimulated cells without the test compound.
Neuritogenic Activity Assay (Neurite Outgrowth in PC-12 Cells)
This assay assesses the ability of compounds to promote neurite outgrowth in PC-12 cells, a common model for neuronal differentiation.
Materials:
-
PC-12 cells
-
RPMI-1640 medium with supplements
-
Nerve Growth Factor (NGF) as a positive control
-
Test compounds (pyroglutamic acid derivatives)
-
Collagen-coated culture plates or coverslips
-
Microscope with imaging capabilities
Procedure:
-
Seed PC-12 cells on collagen-coated plates at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate).[11]
-
After 24 hours, replace the medium with a differentiation medium containing a low serum concentration and the test compounds at various concentrations. Include a positive control with NGF.
-
Incubate the cells for 2-4 days.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average length of the longest neurite per cell.
Conclusion
The stereoisomers of pyroglutamic acid and their derivatives represent a promising class of compounds with diverse biological activities. L-pyroglutamic acid's role in neurotransmission and cellular metabolism, coupled with the demonstrated antifungal, anti-inflammatory, and neuritogenic potential of its derivatives, highlights its therapeutic relevance. The involvement of pyroglutamic acid in the pathology of Alzheimer's disease further underscores its importance as a target for drug development. D-pyroglutamic acid, while less studied for its direct biological effects, remains a crucial tool for the asymmetric synthesis of novel chiral drugs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships of derivatives, and conducting in vivo studies to validate the promising in vitro findings.
References
- 1. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. D-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 11. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
DL-Pyroglutamic acid as a potential biomarker for metabolic disorders.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DL-pyroglutamic acid, also known as 5-oxoproline, is a cyclic derivative of glutamic acid that has emerged as a significant biomarker in the study of various metabolic disorders.[1] This document provides a comprehensive overview of its role, particularly in the context of metabolic acidosis, and details the experimental protocols for its detection and quantification. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.
Pyroglutamic acid is an intermediate metabolite in the γ-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (GSH).[2] Under normal physiological conditions, its levels in the body are kept low. However, disruptions in this cycle, either due to genetic defects or acquired conditions, can lead to the accumulation of pyroglutamic acid, resulting in a condition known as pyroglutamic aciduria or 5-oxoprolinuria. This accumulation can cause high anion gap metabolic acidosis, a potentially life-threatening condition.[3][4]
The Gamma-Glutamyl Cycle and Pathophysiology
The γ-glutamyl cycle is responsible for the synthesis of glutathione, a vital intracellular antioxidant. The cycle involves several enzymatic steps. When glutathione stores are depleted, the feedback inhibition on γ-glutamylcysteine synthetase is lost, leading to an overproduction of γ-glutamylcysteine.[5] In situations of cysteine deficiency, γ-glutamylcysteine cannot be efficiently converted to glutathione. Instead, it is shunted into an alternative pathway where γ-glutamyl cyclotransferase converts it to pyroglutamic acid.[4] Normally, 5-oxoprolinase would convert pyroglutamic acid to glutamate, but if this enzyme is deficient or inhibited, pyroglutamic acid accumulates.[3][5]
Signaling Pathway of Glutathione Synthesis and Pyroglutamic Acid Formation
Caption: The γ-Glutamyl Cycle and factors leading to pyroglutamic acid accumulation.
Clinical Significance and Associations with Metabolic Disorders
Elevated levels of pyroglutamic acid are primarily associated with high anion gap metabolic acidosis.[4] This condition can be caused by both inherited and acquired factors.
Inborn Errors of Metabolism:
-
Glutathione Synthetase (GSS) Deficiency: An autosomal recessive disorder that leads to a buildup of γ-glutamylcysteine, which is then converted to pyroglutamic acid.[6][7]
-
5-Oxoprolinase (OPLAH) Deficiency: A rare genetic disorder that impairs the conversion of pyroglutamic acid to glutamate, leading to its accumulation.[8][9]
Acquired Causes: Acquired pyroglutamic acidosis is more common and often multifactorial.[10] Key risk factors include:
-
Drug-induced: Chronic use of paracetamol (acetaminophen) is a well-documented cause, as its metabolism depletes glutathione stores.[3][11] Other implicated drugs include the antibiotic flucloxacillin and the antiepileptic vigabatrin.[4][5]
-
Systemic Conditions: Sepsis, renal impairment, hepatic dysfunction, and malnutrition can all contribute to glutathione depletion and subsequent pyroglutamic acid accumulation.[4][12][13]
-
Other Metabolic Conditions: Studies have suggested a link between elevated pyroglutamic acid and other metabolic disorders such as diabetes and polycystic ovary syndrome (PCOS), likely due to increased oxidative stress and impaired glutathione metabolism in these conditions.[12][14][15]
Quantitative Data on Pyroglutamic Acid Levels
The concentration of pyroglutamic acid in biological fluids is a key diagnostic indicator. The following tables summarize typical reference ranges and reported levels in various conditions.
Table 1: Reference Ranges for Pyroglutamic Acid
| Analyte | Matrix | Reference Range | Citation |
| Pyroglutamic Acid | Plasma | 22.6 to 47.8 µmol/L | [16] |
| Pyroglutamic Acid | Urine | 16 - 34 mmol/mol creatinine | [12][17] |
| Pyroglutamic Acid | Urine | < 63 µmol/mmol creatinine | [18] |
Table 2: Reported Pyroglutamic Acid Levels in Pathological Conditions
| Condition | Matrix | Reported Levels | Citation |
| Pyroglutamic Acidosis (Acquired) | Urine | 700 to 11,000 µmol/mmol creatinine | [10] |
| 5-Oxoprolinase Deficiency | Urine | 177.9 mmol/mol creatinine | [9][19] |
| Acutely Ill Patients (Elevated) | Plasma | Up to 250 µmol/L | [16] |
Experimental Protocols for Pyroglutamic Acid Analysis
Accurate quantification of pyroglutamic acid is crucial for diagnosis and research. The most common methods are based on mass spectrometry coupled with chromatographic separation.
Sample Collection and Preparation
-
Urine: First morning void samples are often recommended to provide a concentrated sample. Samples should be centrifuged to remove particulate matter.[12]
-
Blood: Plasma is the typical matrix used. Standard procedures for plasma separation from whole blood should be followed.
-
Storage: Samples should be stored at -80°C until analysis to ensure stability.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of pyroglutamic acid.[20]
1. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.[20]
-
Mobile Phase: A gradient elution with a mobile phase containing a volatile ion-pair reagent such as pentadecafluorooctanoic acid can be employed to achieve separation from other amino acids like glutamine and glutamic acid, which can be a source of in-source cyclization to pyroglutamic acid.[20][21]
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
-
Injection Volume: 20 µL.[20]
2. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pyroglutamic acid and an internal standard. A common transition for pyroglutamic acid is [M+H]+ → [M+H-46]+.[20]
-
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₅-pyroglutamic acid) is crucial to correct for matrix effects and variations in ionization efficiency.[21]
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of pyroglutamic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantification of pyroglutamic acid using LC-MS/MS.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of organic acids, including pyroglutamic acid.[19]
1. Sample Preparation and Derivatization:
-
Urine or plasma samples are first extracted to isolate the organic acids.
-
A derivatization step is necessary to make pyroglutamic acid volatile for GC analysis. This typically involves oximation followed by silylation.
2. Gas Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Temperature Program: A temperature gradient is applied to the oven to separate the analytes based on their boiling points.
-
Carrier Gas: Helium is commonly used as the carrier gas.
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in scan mode to acquire full scan mass spectra for identification, or in selected ion monitoring (SIM) mode for targeted quantification.
4. Data Analysis:
-
Quantification is performed by comparing the peak area of the derivatized pyroglutamic acid to that of an internal standard.
Conclusion
This compound is a valuable biomarker for a range of metabolic disorders, most notably high anion gap metabolic acidosis. Its accumulation reflects underlying disturbances in the γ-glutamyl cycle and glutathione metabolism, which can be triggered by genetic factors or acquired conditions. Understanding the pathophysiology of pyroglutamic acid accumulation and employing robust analytical methods for its quantification are essential for the diagnosis and management of these disorders. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate the role of this compound in metabolic diseases and to develop novel therapeutic strategies.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. litfl.com [litfl.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. dph.illinois.gov [dph.illinois.gov]
- 7. babysfirsttest.org [babysfirsttest.org]
- 8. Unravelling 5-oxoprolinuria (pyroglutamic aciduria) due to bi-allelic OPLAH mutations: 20 new mutations in 14 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Pyroglutamic Acidosis – An Underrecognised Entity Associated with Acetaminophen Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 13. Pyroglutamic Acidemia: An Underrecognized and Underdiagnosed Cause of High Anion Gap Metabolic Acidosis - A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-diabetic effect of pyroglutamic acid in type 2 diabetic Goto-Kakizaki rats and KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of pyroglutamic acid in cumulus cells of women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. Is Pyroglutamic Acid a Prognostic Factor Among Patients with Suspected Infection? A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is 5-Oxoprolinase Deficiency More than Just a Benign Condition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Role of Pyroglutamic Acid in Neurological Processes: A Technical Guide
Abstract
Pyroglutamic acid (pGlu, or 5-oxoproline), a cyclized derivative of glutamic acid or glutamine, has emerged from a status of a simple metabolic intermediate to a key player in complex neurological processes, most notably in the pathogenesis of Alzheimer's disease (AD). This document provides an in-depth examination of the formation, physiological functions, and pathological roles of pyroglutamic acid in the central nervous system (CNS). We consolidate current research on its enzymatic regulation by glutaminyl cyclase (QC), its critical role in the seeding of amyloid-β plaques, and its impact on neuronal toxicity and neuroinflammation. Furthermore, this guide details quantitative data, key experimental protocols for pGlu analysis, and visualizes the core signaling and metabolic pathways to serve as a comprehensive resource for the scientific and drug development community.
Introduction to Pyroglutamic Acid (pGlu)
Pyroglutamic acid is a natural amino acid derivative formed when the free amino group of N-terminal glutamic acid or glutamine cyclizes to create a lactam.[1][2] This modification can occur spontaneously under physiological conditions or, more efficiently, be catalyzed by the enzyme glutaminyl cyclase (QC).[1][3][4] While pGlu exists as a free metabolite and an intermediate in the γ-glutamyl cycle for glutathione biosynthesis, its most profound neurological impact is realized when it modifies the N-terminus of peptides and proteins.[5][6] This post-translational modification blocks the N-terminus, rendering peptides more resistant to degradation by aminopeptidases, increasing their hydrophobicity, and altering their aggregation properties.[7][8][9] These changes are central to the pathological role of pyroglutamated peptides in neurodegenerative diseases.
The Central Role of Glutaminyl Cyclase (QC)
The formation of pGlu on peptides is predominantly catalyzed by glutaminyl cyclase (QC), a zinc-dependent enzyme.[4] Understanding QC is critical to understanding the role of pGlu in pathology.
-
Isoforms and Functions: There are two main isoforms of human QC (hQC).[10]
-
Secretory QC (sQC): This isoform is responsible for the extracellular formation of pyroglutamated amyloid-beta (pGlu-Aβ) peptides, a key event in Alzheimer's disease.[10]
-
Golgi-resident QC (gQC): This isoform is involved in the maturation of various chemokines, such as C-C motif chemokine ligand 2 (CCL2), by catalyzing N-terminal pyroglutamylation.[10] This function links QC to neuroinflammatory pathways, as mature chemokines can promote the activation and migration of microglia.[9][11]
-
-
Upregulation in Disease: Studies have shown a modest but statistically significant increase in QC protein levels and enzyme activity in the post-mortem brain tissues of individuals with Alzheimer's disease compared to age-matched controls.[12] This upregulation suggests that QC is not a passive bystander but an active contributor to AD pathology, making it an attractive therapeutic target.
Pathological Cascade in Alzheimer's Disease
The most extensively studied role of pGlu in the CNS is its contribution to the pathogenesis of Alzheimer's disease. The formation of pGlu-Aβ is considered a pivotal event in the amyloid cascade.
-
Formation and Abundance of pGlu-Aβ: Amyloid-β peptides are N-terminally truncated, exposing a glutamic acid residue at position 3 or 11. QC then rapidly cyclizes this residue to form pGlu-Aβ (specifically AβpE3 and AβpE11).[13] These modified peptides are not minor species; they are major constituents of amyloid deposits and can account for over 50% of the total Aβ in plaques.[9][14]
-
The "Seeding" Hypothesis: pGlu-Aβ is a potent catalyst for amyloid aggregation. It acts as a "seed," accelerating the oligomerization and fibrillization of the more abundant, unmodified Aβ peptides.[8][11] This seeding capacity makes pGlu-Aβ a critical initiator of plaque formation, potentially preceding the deposition of full-length Aβ.[8][15] Confocal microscopy has revealed that in a majority of plaques, AβpE11 forms the innermost core, suggesting it may be a primary nucleation site.[13]
-
Enhanced Neurotoxicity and Stability: The pyroglutamate modification confers several pathogenic properties:
-
Increased Aggregation and Hydrophobicity: The loss of charge and formation of the lactam ring make pGlu-Aβ more hydrophobic, leading to enhanced β-sheet formation and a higher propensity to aggregate compared to full-length Aβ.[8]
-
Augmented Cytotoxicity: pGlu-Aβ oligomers and aggregates are significantly more toxic to cultured neurons and astrocytes than unmodified Aβ species.[14][15]
-
Resistance to Degradation: The pGlu N-terminus is resistant to cleavage by most aminopeptidases, which increases the peptide's half-life and promotes its accumulation in the brain.[8][14]
-
The combination of these factors establishes pGlu-Aβ as a key neurotoxic agent, making its formation a prime target for therapeutic intervention. The QC inhibitor Varoglutamstat (PQ912) has been developed and tested in clinical trials based on this rationale.[11][16]
Roles in Other Neurological and Metabolic Processes
Beyond its definitive role in AD, pGlu influences other neurological functions and metabolic pathways.
-
Glutamate System Modulation: L-pyroglutamic acid has been shown to interfere with both Na+-dependent and Na+-independent glutamate binding in rat brain preparations.[17][18] However, direct injection into the striatum did not cause major neurotoxic lesions in one model, suggesting its effect is more complex than simple excitotoxicity.[18] It has been proposed that free pGlu may act as a storage reservoir for glutamate.[1][19]
-
Glutathione Metabolism and Oxidative Stress: As a key intermediate in the γ-glutamyl cycle, pGlu levels are linked to the synthesis and recycling of the master antioxidant, glutathione.[5][6] Elevated pGlu can signal a disruption in this cycle, often due to high oxidative stress or detoxification demands.[5] In the genetic disorder 5-oxoprolinuria, deficiency of glutathione synthetase leads to a massive accumulation of pGlu, causing metabolic acidosis and CNS damage.[5]
-
Impairment of Energy Metabolism: At high concentrations, pGlu can negatively impact neuronal energy production. In vitro studies on rat cerebral cortex showed that pGlu (0.5-3 mM) significantly inhibits mitochondrial respiratory chain complexes I and III, leading to a reduction in CO2 production and a sharp decrease in ATP levels.[20] This bioenergetic deficit could contribute to the neuropathology observed in conditions with high pGlu accumulation.[20]
Quantitative Data Summary
The following table summarizes key quantitative data related to pyroglutamic acid in neurological contexts, extracted from the cited literature.
| Parameter | Context | Finding / Value | Species | Reference(s) |
| pGlu-Aβ Abundance | Alzheimer's Disease Plaques | Accounts for >50% of total deposited Aβ peptides. | Human | [9][14] |
| QC Enzyme Activity | Alzheimer's Disease Brain | Modest but significant increase in sQC protein and activity. | Human | [12] |
| pGlu Concentration | In Vitro Neurotoxicity | 0.5 - 3.0 mM | Rat | [20] |
| (Energy Metabolism) | * ↓ 50% CO2 production | |||
| * ↓ 52% ATP levels (at 3 mM) | ||||
| QC Inhibitor (PQ912) | Pharmacokinetics | CSF exposure is ~20% of the unbound drug in plasma. | Human | [16] |
| (LLOQ in CSF) | 0.1 ng/mL | Human | [16] | |
| (LLOQ in Plasma) | 1.0 ng/mL | Human | [16] | |
| Analyte Quantification | LC-MS/MS Method | Lower Limit of Quantitation (LLOQ) is 7.8 ng/mL for pGlu. | Human CSF | [21][22] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Accurate measurement of pGlu and related analytes is crucial for research. Below are detailed methodologies for key experimental approaches.
Quantification of pGlu in Cerebrospinal Fluid (CSF)
This protocol describes a method for the direct analysis of pGlu, glutamine, glutamate, and GABA in CSF without derivatization, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
Objective: To achieve sensitive and rapid quantification of underivatized pGlu and related amino acids from CSF.
Methodology:
-
Sample Preparation:
-
Collect CSF and immediately centrifuge to remove any cellular debris.
-
Transfer the supernatant to a clean polypropylene tube.
-
Spike the sample with a known concentration of heavy-isotope labeled internal standards for each analyte (e.g., ¹³C-pGlu). This is critical for accurate quantification.
-
No further extraction is required.
-
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) utilizing ion pairing.
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: An aqueous mobile phase containing heptafluorobutyric acid (HFBA) as the ion-pairing reagent to retain the polar analytes on the column. A gradient with an organic solvent (e.g., acetonitrile) is used for elution.
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
Run Time: Optimized for rapid throughput, typically around 5 minutes per sample.[21]
-
Critical Note: Achieving baseline chromatographic separation of pGlu, glutamine, and glutamate is essential to prevent analytical artifacts. In-source cyclization of glutamine and glutamate into pGlu can occur in the mass spectrometer's ion source, leading to erroneously high pGlu readings if they are not chromatographically resolved before detection.[23]
-
-
Mass Spectrometric Detection:
-
Technique: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For many amino acids, a characteristic neutral loss of 46 Da (HCOOH) is observed and can be used as a transition (e.g., [M+H]⁺ → [M+H-46]⁺).[24]
-
pGlu: Monitor the transition for native pGlu and its heavy-labeled internal standard.
-
-
Data Analysis: The analyte concentration is calculated by comparing the peak area ratio of the native analyte to its heavy-labeled internal standard against a standard curve.
-
Analysis of QC Inhibitors (e.g., PQ912) in Plasma and CSF
This protocol outlines the bioanalytical method used to quantify the QC inhibitor PQ912 in clinical trial samples.[16]
Objective: To determine the pharmacokinetic profile of a QC inhibitor in plasma and CSF.
Methodology:
-
Sample Collection and Storage:
-
Collect plasma (e.g., using EDTA tubes) and CSF at specified time points post-dose.
-
Process and store samples frozen (e.g., at -80°C) until analysis.
-
-
Sample Preparation:
-
Thaw samples on ice.
-
Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing an appropriate internal standard (often a structurally similar, stable-isotope-labeled version of the drug).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Technique: A validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.
-
Chromatography: Typically uses a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of acid (e.g., formic acid) to improve ionization.
-
Detection: ESI-MS/MS in MRM mode, monitoring for specific, optimized transitions for the drug (e.g., PQ912) and its major metabolites, as well as the internal standard.
-
-
Validation and Quantification:
-
The method must be fully validated according to regulatory guidelines, establishing linearity, accuracy, precision, selectivity, and stability.
-
Quantification is performed using a calibration curve prepared in the same biological matrix (e.g., control plasma or artificial CSF). The concentration is determined from the analyte/internal standard peak area ratio.
-
The lower and upper limits of quantification (LLOQ/ULOQ) define the working range of the assay (e.g., for PQ912 in CSF, LLOQ = 0.1 ng/mL).[16]
-
Conclusion and Future Directions
Pyroglutamic acid is a critical post-translational modification that transforms the amyloid-β peptide into a highly pathogenic species, initiating a cascade of events leading to plaque formation, neurotoxicity, and neuroinflammation in Alzheimer's disease. The enzyme responsible, glutaminyl cyclase, has rightfully become a significant target for drug development, aiming to halt this initial step. Beyond AD, pGlu's role as a metabolic intermediate in the glutathione cycle and its potential to disrupt energy metabolism highlight its broader importance in CNS homeostasis and pathology.
Future research should focus on further elucidating the regulation of QC expression and activity in the aging and diseased brain, exploring the role of pGlu-modified peptides in other neurodegenerative disorders, and developing sensitive biomarkers to track pGlu-Aβ levels or QC activity in living patients. The continued development and clinical testing of QC inhibitors represent a promising, targeted therapeutic strategy for Alzheimer's disease.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased glutaminyl cyclase activity in brains of Alzheimer's disease individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyroglutamate-Aβ 3 and 11 colocalize in amyloid plaques in Alzheimer’s disease cerebral cortex with pyroglutamate-Aβ 11 forming the central core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyroglutamate-modified amyloid beta-peptides--AbetaN3(pE)--strongly affect cultured neuron and astrocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probiodrug AG, Collaborators Explain Interplay of Key Suspects in Alzheimer's Disease - BioSpace [biospace.com]
- 16. A phase 1 study to evaluate the safety and pharmacokinetics of PQ912, a glutaminyl cyclase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Chronicle: The Historical Discovery and Initial Scientific Inquiries into Pyroglutamic Acid
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper details the historical discovery and the foundational scientific studies of pyroglutamic acid, a molecule of significant interest in various scientific and therapeutic fields. From its initial synthesis in the late 19th century to its identification as a key metabolite, this document provides a comprehensive overview for professionals engaged in research and development.
The Genesis of a Molecule: Haitinger's 1882 Discovery
Pyroglutamic acid was first described in 1882 by the Austrian chemist L. Haitinger. His pioneering work, published in Monatshefte für Chemie, detailed the formation of this novel substance through the thermal cyclization of glutamic acid. This discovery laid the groundwork for all subsequent research into this intriguing molecule.
Haitinger's Experimental Protocol
Haitinger's method was elegantly simple, relying on the principle of intramolecular dehydration. The protocol, as described in his 1882 publication, can be summarized as follows:
Objective: To induce the formation of a new compound from glutamic acid through the application of heat.
Methodology:
-
L-glutamic acid was heated to a temperature of 180°C.
-
The heating was continued until the evolution of water vapor ceased, indicating the completion of the intramolecular dehydration reaction.
-
The resulting crystalline product was then isolated and purified.
This process, known as thermal cyclodehydration, results in the formation of a five-membered lactam ring, which is the characteristic structure of pyroglutamic acid.
Initial Characterization and Quantitative Data
| Property | Value | Notes |
| Melting Point | 162-163°C | Determined using the capillary melting point method, a standard technique in the early 20th century for assessing the purity of crystalline solids. |
| Specific Rotation ([α]D) | -11.9° (c=2, H₂O) | Measured using a polarimeter, indicating the levorotatory nature of the naturally occurring L-enantiomer. |
Early 20th Century Investigations: Elucidating the Chemistry
Following Haitinger's discovery, the early 20th century saw a burgeoning interest in the chemical properties and synthesis of pyroglutamic acid. A notable contribution came from F. W. Foreman in 1914, whose work on the interconversion of glutamic acid and pyroglutamic acid provided deeper insights into the reaction kinetics and equilibrium.
Foreman's Reversible Conversion Studies (1914)
Foreman's research, published in the Biochemical Journal, meticulously investigated the conditions governing the formation and hydrolysis of pyroglutamic acid in aqueous solutions.
Experimental Protocol for the Conversion of Pyroglutamic Acid to Glutamic Acid:
Objective: To study the hydrolysis of pyroglutamic acid back to glutamic acid under controlled conditions.
Methodology:
-
A solution of pyroglutamic acid in water was prepared.
-
The solution was heated under reflux for a specified period.
-
The progress of the reaction was monitored by measuring the change in optical rotation using a polarimeter.
-
The final product, glutamic acid, was isolated and its properties were compared with those of a known sample.
Foreman's quantitative analysis demonstrated that the conversion is a reversible equilibrium, influenced by factors such as temperature and pH. This work was crucial in understanding the stability of pyroglutamic acid and its relationship with its parent amino acid.
From Laboratory Synthesis to Natural Occurrence
While the initial discovery of pyroglutamic acid was in a laboratory setting, it was soon found to be a naturally occurring molecule. The first potential isolation of pyroglutamic acid from a natural source was reported by A. Menozzi and G. Appiani in 1893.
Menozzi and Appiani's Investigation of Alfalfa (1893)
In their study published in the Gazzetta Chimica Italiana, Menozzi and Appiani described the isolation of a novel crystalline substance from alfalfa (Medicago sativa). Although they did not initially identify it as pyroglutamic acid, the physical and chemical properties they reported were consistent with those of the compound synthesized by Haitinger. This discovery opened the door to understanding the biological roles of pyroglutamic acid.
Workflow for the Isolation from a Natural Source:
The Biological Significance: The γ-Glutamyl Cycle
It was not until the mid-20th century that the significant biological role of pyroglutamic acid began to be unraveled. The pioneering work of Alton Meister in the 1970s led to the description of the γ-glutamyl cycle, a key metabolic pathway for glutathione synthesis and amino acid transport, in which pyroglutamic acid is a central intermediate.
The γ-Glutamyl Cycle:
This discovery marked a paradigm shift in the understanding of pyroglutamic acid, moving it from a chemical curiosity to a molecule of fundamental biological importance.
Conclusion
The journey of pyroglutamic acid from its first synthesis in a 19th-century laboratory to its recognition as a key player in cellular metabolism is a testament to the progressive nature of scientific inquiry. The foundational work of early chemists like Haitinger, Foreman, Menozzi, and Appiani provided the essential chemical knowledge upon which later biochemical discoveries were built. For today's researchers and drug development professionals, understanding this historical context provides a deeper appreciation for the molecule's chemistry and a solid foundation for future innovation.
Methodological & Application
Synthesis of DL-Pyroglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a racemic mixture of the cyclic lactam of glutamic acid.[1] It serves as a versatile chiral building block in the asymmetric synthesis of various bioactive molecules and natural products.[2][3] This document provides detailed methods for the chemical synthesis of this compound, focusing on practical and scalable protocols for research and development purposes. The primary routes of synthesis involve the cyclization of glutamic acid or glutamine under thermal or acidic conditions.[4][5]
Synthesis Methods Overview
The most common and practical methods for the synthesis of this compound are the thermal and acid-catalyzed cyclization of DL-glutamic acid. These methods are advantageous due to the ready availability and low cost of the starting material.
Thermal Cyclization of DL-Glutamic Acid
Heating DL-glutamic acid results in an intramolecular condensation reaction, leading to the formation of this compound and the elimination of a water molecule.[6][7] This method can be performed with or without a solvent.
Acid-Catalyzed Cyclization of DL-Glutamic Acid
The addition of a strong acid catalyst allows the cyclization of DL-glutamic acid to proceed at lower temperatures compared to the purely thermal method, potentially reducing the formation of byproducts and preventing racemization if starting with an enantiomerically pure form.[4][8]
Cyclization of DL-Glutamine
DL-Glutamine can also undergo spontaneous cyclization to form this compound with the loss of ammonia.[9][10] This reaction can occur under extreme pH conditions or at high temperatures.[9][11]
Quantitative Data Summary
The following table summarizes the quantitative data for different synthesis methods of pyroglutamic acid, providing a comparative overview of their efficiency.
| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thermal Cyclization | L-Glutamic Acid | None | None | 130 - 135 | 2 hours | 65 | [12] |
| High-Temperature Thermal | (S)-Glutamic Acid | None | None | 220 | < 5 minutes | 70 | [13] |
| Acid-Catalyzed Cyclization | L-Glutamic Acid | Concentrated Sulfuric Acid | Ethanol | 88 - 100 | 3 - 6 hours | > 85 | [8] |
Experimental Protocols
Protocol 1: Thermal Cyclization of DL-Glutamic Acid
This protocol is based on the large-scale synthesis described by Wang, Gang (2017).[12]
Materials:
-
DL-Glutamic Acid
-
Activated Carbon
-
Deionized Water
-
Drying Reactor with Stirring and Heating Capabilities
-
Centrifuge
-
Drying Oven
Procedure:
-
Charge the drying reactor with 400 kg of feed-grade DL-glutamic acid.
-
Begin stirring and slowly heat the reactor with steam.
-
As the temperature rises to 95°C, the solid will begin to melt.
-
Continue heating until the temperature reaches 130°C, at which point the system should be a clear liquid.
-
Maintain the temperature between 130-135°C for 2 hours to allow for the cyclization and dehydration reaction.
-
After 2 hours, cool the reaction mixture to below 100°C.
-
Transfer the mixture to a vessel containing 800 L of water to dissolve the product.
-
Continue to cool the solution to room temperature and allow it to crystallize for 2 hours.
-
Separate the solid this compound by centrifugation. Collect the mother liquor.
-
Heat the mother liquor to 60-70°C and add 5 kg of activated carbon.
-
Stir for 1 hour, then filter to remove the activated carbon.
-
Concentrate the filtrate by dehydration to a volume of approximately 500-550 L.
-
Cool the concentrated solution to 20-25°C and allow it to crystallize for 4 hours.
-
Centrifuge to collect the solid product and recycle the mother liquor.
-
Dry the solid product at 50°C for 8 hours to obtain the finished this compound.
Expected Yield: Approximately 260 kg (65%).[12]
Protocol 2: Acid-Catalyzed Cyclization of DL-Glutamic Acid in Ethanol
This protocol is adapted from a patented method for preparing L-pyroglutamic acid, which can be applied to the DL-form.[8]
Materials:
-
DL-Glutamic Acid
-
Dehydrated Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Reaction vessel with reflux condenser, stirrer, and thermometer
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
In the reaction vessel, suspend DL-glutamic acid in dehydrated ethanol. The molar ratio of DL-glutamic acid to ethanol should be approximately 1 mol to 400-1000 ml.
-
With stirring, carefully add concentrated sulfuric acid as a dehydration catalyst. The molar ratio of DL-glutamic acid to concentrated sulfuric acid should be 1 mol to 1-3 ml.
-
Heat the reaction mixture to 88-100°C and maintain this temperature for 3-6 hours, allowing the dehydration reaction to proceed under reflux.
-
After the reaction is complete, cool the mixture and filter to remove any unreacted DL-glutamic acid (which is insoluble in ethanol).
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Transfer the concentrated residue to a crystallization vessel and allow it to crystallize.
-
Collect the crystals by suction filtration to obtain the final this compound product.
Expected Yield: Over 85%.[8] The mother liquor containing the catalyst can be recycled for subsequent batches.
Visualized Workflows and Pathways
Reaction Pathway for Thermal Cyclization of Glutamic Acid
Caption: Reaction scheme for the synthesis of this compound via thermal dehydration of DL-Glutamic acid.
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the thermal synthesis and purification of this compound.
Logical Relationship for Acid-Catalyzed Synthesis
Caption: Input-process-output diagram for the acid-catalyzed synthesis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 9. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Analytical Techniques for the Detection of DL-Pyroglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, is a molecule of significant interest in various scientific fields. It is found as the N-terminal residue of many peptides and proteins, where its formation can influence their structure, stability, and function. The presence of pyroglutamic acid can be a critical quality attribute in the development of peptide-based therapeutics. Furthermore, endogenous levels of pyroglutamic acid in biological fluids can serve as a biomarker for certain metabolic disorders. Accurate and robust analytical methods for the detection and quantification of its enantiomeric forms, D- and L-pyroglutamic acid, are therefore essential for research, clinical diagnostics, and pharmaceutical quality control.
These application notes provide a comprehensive overview of various analytical techniques for the determination of DL-pyroglutamic acid, complete with detailed protocols and comparative data to guide the selection of the most appropriate method for specific research needs.
Overview of Analytical Methodologies
Several analytical techniques can be employed for the analysis of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the need for chiral separation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A critical consideration in the analysis of pyroglutamic acid, particularly in complex biological matrices or during the analysis of peptides and proteins, is the potential for artificial formation of pGlu from glutamine or glutamic acid residues. This can occur during sample preparation or even within the analytical instrument's ion source, leading to inaccurate quantification.[1] Therefore, method development and validation should carefully address this potential artifact.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various analytical methods used in the detection of this compound, providing a basis for comparison.
| Analytical Technique | Method Details | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation(s) |
| HPLC-UV | Chiral separation on Astec® CHIROBIOTIC® T column | Methanol | Not Specified | Not Specified | Not Specified | [2] |
| LC-MS/MS | Reversed-phase C18 column with ion-pair reagent | Fermentation Media | 1.0 - 1000 µg/mL | 0.1 - 5 ng/mL | Not Specified | [3][4] |
| LC-MS/MS | UPLC-ESI-MS/MS with chiral derivatization | Rat Plasma | Not Specified | 1 - 4 fmol (on column) | Not Specified | [5][6] |
| Capillary Zone Electrophoresis | Anion Analysis Kit | Plasma | 0.25 - 10 mmol/L | Not Specified | 0.25 mmol/L | [7] |
| Capillary Zone Electrophoresis | Anion Analysis Kit | Urine | 0.15 - 10 mmol/L | Not Specified | 0.15 mmol/L | [7] |
| Spectrophotometry | Enzymatic method after acid hydrolysis | Molasses, Wastewater, Catsup | Not Specified | Not Specified | 0.01 mg/mL | [8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
This protocol is adapted for the enantiomeric separation of this compound using a chiral stationary phase.
Materials:
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm particles)[2]
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine
-
This compound standard
-
Sample dissolved in methanol
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).[2] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample containing pyroglutamic acid in methanol to a concentration of 1 mg/mL.[2]
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms. The two enantiomers of pyroglutamic acid should be resolved.
HPLC Workflow for Chiral Separation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its low volatility, pyroglutamic acid requires derivatization for GC-MS analysis. This protocol outlines a two-step derivatization process involving esterification followed by acylation.[9][10][11]
Materials:
-
GC-MS system
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Sample containing pyroglutamic acid
-
Heating block or oven
Procedure:
-
Esterification:
-
Acylation:
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the derivatized pyroglutamic acid from other components.
-
Quantification can be performed in selected-ion monitoring (SIM) mode for higher sensitivity.[11]
-
GC-MS Derivatization and Analysis Workflow for Pyroglutamic Acid.
Capillary Electrophoresis (CE) for Biological Samples
This protocol is a general guideline for the analysis of pyroglutamic acid in biological fluids like plasma and urine.
Materials:
-
Capillary electrophoresis system with a suitable detector (e.g., UV or MS)
-
Commercial anion analysis kit or prepared buffers
-
Acetonitrile (for plasma protein precipitation)
-
Fumaric acid (as internal standard)[7]
-
Centrifuge
Procedure:
-
Sample Preparation:
-
CE Conditions:
-
The specific conditions (e.g., buffer composition, voltage, temperature) will depend on the instrument and kit used.
-
A method using a 50 mM borate buffer at pH 9.5 with 130 mM SDS has been reported for the analysis of pyroglutamate in coffee, with detection at 200 nm.[12]
-
For clinical samples, a commercial anion analysis kit can provide a rapid and reproducible method.[7]
-
-
Analysis:
-
Inject the prepared sample into the CE system.
-
The separation of pyroglutamic acid from other anions is typically achieved in a short time (e.g., less than 7 minutes).[7]
-
Quantify the pyroglutamic acid peak relative to the internal standard.
-
Capillary Electrophoresis Workflow for Pyroglutamic Acid Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of pyroglutamic acid in complex mixtures without the need for chromatographic separation.[13][14][15]
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard for quantification (e.g., DSS)
Procedure:
-
Sample Preparation:
-
The sample preparation is often minimal. For instance, wine samples can be analyzed directly.[13]
-
For serum or plasma, analysis can be performed on intact, ultrafiltered, or protein-precipitated samples.[14][15] Note that sample processing can induce the cyclization of glutamine to pyroglutamic acid.[14][15]
-
Add a known amount of an internal standard to the sample in the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Specific NMR experiments, such as pure shift NMR, can be used to simplify complex spectra and aid in identification.[13]
-
-
Data Analysis:
-
Identify the characteristic signals of pyroglutamic acid in the ¹H NMR spectrum.
-
Quantify the concentration of pyroglutamic acid by comparing the integral of its signals to the integral of the known concentration of the internal standard.
-
Logical Relationship in NMR-based Analysis of Pyroglutamic Acid.
Conclusion
The analytical techniques described provide robust and reliable means for the detection and quantification of this compound. HPLC and CE are well-suited for routine analysis and chiral separations. GC-MS offers high sensitivity, particularly with derivatization. NMR spectroscopy stands out for its ability to provide unambiguous structural information and quantification in complex matrices with minimal sample preparation. The selection of the optimal method will be dictated by the specific requirements of the analytical challenge at hand, including the nature of the sample, the need for enantiomeric resolution, and the desired level of sensitivity and throughput. Careful consideration of potential analytical artifacts, such as the artificial formation of pyroglutamic acid, is crucial for obtaining accurate results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Plasmatic and urinary pyroglutamic acid measurement by capillary zone electrophoresis in chronic poisoning with acetaminophen in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for caffeine and pyroglutamate determination in coffees study of the in vivo effect on learning and locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Identification of Pyroglutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamate (pGlu) is a common post-translational modification (PTM) found in proteins, including many biopharmaceutical products like monoclonal antibodies (mAbs). It is formed through the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1][2] This modification can impact the protein's charge, stability, and efficacy, making its identification and quantification a critical aspect of biopharmaceutical characterization and quality control.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for the unambiguous identification and quantification of pyroglutamate in intact proteins.[2][3] Unlike mass spectrometry, which can sometimes face ambiguity with isobaric modifications, 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, provide unique and characteristic signals for pGlu, allowing for its definitive identification even in complex biological matrices.[5]
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of pyroglutamate using NMR spectroscopy.
Data Presentation: Characteristic NMR Chemical Shifts of Pyroglutamate
The identification of pyroglutamate by NMR is based on its unique set of proton (¹H) and carbon (¹³C) chemical shifts, which are distinct from those of the 20 common amino acids.[2] The following table summarizes the random coil chemical shifts for pyroglutamate observed under denaturing conditions, which simplifies the NMR spectrum by eliminating confounding structural effects.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα | 4.38 | 60.5 |
| Hβ | 2.20, 2.55 | 31.2 |
| Hγ | 2.45 | 30.1 |
| Cα | - | 60.5 |
| Cβ | - | 31.2 |
| Cγ | - | 30.1 |
| Cδ | - | 181.5 |
| C' | - | 178.9 |
| Table 1: ¹H and ¹³C random coil chemical shifts of pyroglutamate in a denatured state (7 M urea, pH 2.3). Data sourced from Schubert et al., 2019.[3][6] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Pyroglutamate in Monoclonal Antibodies
This protocol describes the denaturation of a monoclonal antibody sample for NMR analysis, which is crucial for obtaining high-resolution spectra where the characteristic pyroglutamate signals can be clearly observed.
Materials:
-
Monoclonal antibody (mAb) sample
-
Urea-d₄ (deuterated urea)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Deionized water (ddH₂O)
-
D₂O (Deuterium oxide)
-
pH meter and calibration standards
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
NMR tubes
Procedure:
-
Buffer Exchange:
-
If the mAb is in a formulation buffer, exchange it into ddH₂O using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Repeat the buffer exchange process at least three times to ensure complete removal of the original buffer components.
-
Concentrate the mAb sample to the desired concentration (typically 10-30 mg/mL).
-
-
Denaturation:
-
Prepare a 7 M urea-d₄ solution in a mixture of 90% H₂O and 10% D₂O.
-
Dissolve the buffer-exchanged and concentrated mAb sample in the 7 M urea-d₄ solution.
-
Adjust the pH of the sample to 2.3 using small aliquots of HCl or NaOH. This acidic pH enhances denaturation and slows down hydrogen exchange.
-
-
Reduction (Optional but Recommended):
-
Add TCEP to a final concentration of 10 mM to reduce disulfide bonds, which further aids in complete denaturation.
-
Incubate the sample at 60°C for 15 minutes.
-
-
Final Sample Preparation:
-
Transfer the denatured mAb sample into a high-quality NMR tube.
-
Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), for accurate referencing of the NMR spectra.
-
Protocol 2: Acquisition of 2D ¹H-¹³C HSQC NMR Spectra
The 2D ¹H-¹³C HSQC experiment is the cornerstone for identifying pyroglutamate. It correlates the chemical shifts of protons with their directly attached carbon atoms, generating a unique fingerprint for each amino acid, including pGlu.
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryogenic probe is recommended for optimal sensitivity and resolution.
-
Experiment: A standard sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker instruments).
-
Temperature: 298 K (25°C).
-
¹H Spectral Width (sw): 12-16 ppm, centered around 4.7 ppm.
-
¹³C Spectral Width (sw1): 80-100 ppm, centered to cover the aliphatic carbon region (e.g., 40-50 ppm).
-
Number of Scans (ns): 16-64 scans per increment, depending on the sample concentration.
-
Number of Increments (ni): 256-512 increments in the ¹³C dimension.
-
Recycle Delay (d1): 1.5-2.0 seconds.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
Procedure:
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Load the 2D ¹H-¹³C HSQC experiment with the parameters listed above.
-
Acquire the data. The total experiment time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum using the DSS signal (0 ppm for both ¹H and ¹³C).
-
-
Data Analysis:
-
Identify the characteristic cross-peak for the pyroglutamate Cβ-Hβ correlation. The Hβ protons of pyroglutamate have a unique downfield shift compared to the Hβ protons of glutamine and glutamic acid, making this region of the HSQC spectrum particularly diagnostic.
-
Compare the observed chemical shifts with the reference values in Table 1 to confirm the presence of pyroglutamate.
-
Mandatory Visualizations
Caption: Experimental workflow for pyroglutamate identification.
Caption: Logical relationship for pyroglutamate identification.
References
- 1. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. marioschubert.ch [marioschubert.ch]
- 4. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for HPLC Separation of D- and L-Pyroglutamic Acid
For researchers, scientists, and professionals in drug development, the precise separation and quantification of D- and L-pyroglutamic acid enantiomers are critical for ensuring product quality, understanding biological processes, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This document provides detailed application notes and protocols for the successful chiral separation of pyroglutamic acid enantiomers using both direct and indirect HPLC methods.
Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)
Direct separation on a Chiral Stationary Phase (CSP) is a straightforward approach that avoids the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated successful separation of underivatized amino acid enantiomers, including pyroglutamic acid.
Application Note: Analysis of D- and L-Pyroglutamic Acid using Astec® CHIROBIOTIC® T Column
This method outlines the direct separation of D- and L-pyroglutamic acid using a teicoplanin-based chiral stationary phase. The CHIROBIOTIC® T column is particularly effective for resolving the enantiomers of native amino acids due to its compatibility with polar mobile phases.
Quantitative Data Summary
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in methanol |
Note: Specific retention times and resolution values were not detailed in the provided application notes, but this method is proven for the separation of DL-Pyroglutamic acid.
Experimental Protocol: Direct Chiral HPLC Separation
-
Mobile Phase Preparation:
-
Precisely measure 545 mL of acetonitrile, 450 mL of methanol, 3 mL of glacial acetic acid, and 2 mL of triethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Operation:
-
Install the Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 23 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 5 µL of the prepared sample onto the column.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to D- and L-pyroglutamic acid based on their retention times. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs.
-
Quantify the enantiomers by integrating the peak areas.
-
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC separation of pyroglutamic acid.
Method 2: Indirect Enantioseparation via Pre-column Derivatization
This approach involves reacting the pyroglutamic acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.[1] This method can offer high sensitivity and flexibility.[1] L-pyroglutamic acid itself has been used as a CDA for chiral amines, highlighting the utility of this class of compounds in forming separable diastereomers.[2][3][4] For the separation of D- and L-pyroglutamic acid, a different chiral amine or other suitable CDA would be required.
Application Note: Separation of Diastereomers on a C18 Column
This method provides a general framework for the separation of D- and L-pyroglutamic acid following derivatization with a chiral reagent. The resulting diastereomers can be resolved using standard reversed-phase chromatography.
Quantitative Data Summary (Example)
| Parameter | Value |
| Column | Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% TFA in water) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
Note: The specific conditions and resulting data will depend on the chosen chiral derivatizing agent and the specific properties of the formed diastereomers.
Experimental Protocol: Indirect Chiral HPLC Separation
-
Derivatization Procedure:
-
Select a suitable chiral derivatizing agent (e.g., a chiral amine like (R)-1-phenylethylamine).
-
Dissolve the pyroglutamic acid sample in an appropriate solvent.
-
Add the chiral derivatizing agent and coupling reagents (e.g., a carbodiimide like EDC and an activator like HOBt) to facilitate amide bond formation.[2][3]
-
Allow the reaction to proceed under controlled conditions (e.g., room temperature for 1 hour).[2][3]
-
Quench the reaction if necessary and dilute the sample with the initial mobile phase.
-
-
Sample Preparation:
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Operation:
-
Install a standard C18 reversed-phase column in the HPLC system.
-
Equilibrate the column with the initial mobile phase composition.
-
Set the column temperature and detector parameters.
-
Inject the derivatized sample.
-
Run a suitable gradient elution program to separate the diastereomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Quantify the original enantiomers based on the peak areas of the corresponding diastereomers.
-
Experimental Workflow: Indirect Chiral HPLC via Derivatization
Caption: Workflow for indirect chiral HPLC via pre-column derivatization.
Conclusion
The choice between direct and indirect methods for the HPLC separation of D- and L-pyroglutamic acid depends on factors such as sample complexity, required sensitivity, and available instrumentation. Direct separation on a chiral stationary phase like the Astec® CHIROBIOTIC® T is simpler and avoids potential side reactions from derivatization. Indirect methods, while requiring an additional reaction step, can provide enhanced sensitivity and allow the use of more common and less expensive achiral columns.[1] Both approaches, when properly developed and validated, are powerful tools for the enantioselective analysis of pyroglutamic acid in various scientific and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing DL-Pyroglutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu), a cyclic lactam derivative of glutamic acid, is a crucial structural motif found at the N-terminus of many biologically active peptides, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH). Its presence confers enhanced stability against degradation by aminopeptidases, a desirable characteristic for therapeutic peptides.[1] This document provides detailed application notes and experimental protocols for the incorporation of DL-pyroglutamic acid as a building block in peptide synthesis, addressing key considerations such as synthetic strategy, coupling efficiency, and potential side reactions. The use of a racemic mixture of this compound will result in the synthesis of a mixture of diastereomeric peptides, which may be advantageous for library screening or structure-activity relationship (SAR) studies.
Synthetic Strategies for Incorporating Pyroglutamic Acid
There are two primary strategies for introducing a pyroglutamyl residue at the N-terminus of a synthetic peptide:
-
Direct Coupling of a Pyroglutamic Acid Derivative: This approach involves the direct acylation of the free N-terminal amine of the resin-bound peptide with a protected or unprotected pyroglutamic acid derivative.[1] This method offers a more controlled and predictable outcome.
-
In-situ Cyclization of N-terminal Glutamine or Glutamic Acid: This strategy relies on the inherent propensity of N-terminal glutamine (Gln) or glutamic acid (Glu) residues to cyclize under specific conditions, forming the pyroglutamyl ring.[2] This can be performed either on-resin or in solution post-cleavage.
A qualitative comparison of these two strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for N-terminal Pyroglutamic Acid Incorporation [1]
| Parameter | Direct Coupling of pGlu Derivative | In-situ Cyclization of Gln/Glu |
| Control & Predictability | High | Variable, dependent on sequence and cyclization conditions |
| Crude Purity | Generally higher | Often lower due to incomplete cyclization and side products |
| Overall Yield | Potentially higher due to a cleaner reaction profile | Can be lower due to side reactions and purification losses |
| Synthesis Time | Potentially shorter due to fewer steps | Can be longer due to additional cyclization and purification steps |
| Cost of Starting Material | Higher (for pGlu derivatives) | Lower (for Gln/Glu derivatives) |
| Risk of Side Reactions | Lower risk of cyclization-related side products | Higher risk of incomplete cyclization, dehydration, and diketopiperazine formation |
Impact of Coupling Reagents on Peptide Synthesis with Pyroglutamic Acid
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization. While specific quantitative data for this compound is limited, general trends for problematic couplings can be informative. Uronium/aminium salt-based reagents like HATU and HBTU are widely used due to their high coupling efficiency.[3] A qualitative comparison of common coupling reagents is provided in Table 2.
Table 2: Qualitative Comparison of Common Coupling Reagents for Peptide Synthesis [3]
| Coupling Reagent | Relative Coupling Efficiency | Racemization Risk | Notes |
| HATU | Very High | Low | Generally considered superior to HBTU, especially for difficult couplings. |
| HBTU | High | Moderate | A cost-effective alternative to HATU, but may be less efficient for hindered couplings. |
| DIC/HOBt | Moderate to High | Low to Moderate | A classic and cost-effective combination; HOBt helps to suppress racemization. |
| PyBOP | High | Moderate | A phosphonium salt-based reagent, effective for hindered amino acids. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific peptide sequences.
Protocol 1: Direct Coupling of Fmoc-DL-Pyroglutamic Acid in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide with an N-terminal this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-DL-pyroglutamic acid
-
Coupling reagent (e.g., HATU)
-
Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Coupling of Fmoc-DL-Pyroglutamic Acid:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin as in step 3.
-
In a separate vial, dissolve Fmoc-DL-pyroglutamic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated Fmoc-DL-pyroglutamic acid solution to the resin and agitate for 2 hours.
-
-
Final Washing: Wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The use of this compound will result in two diastereomeric peptides, which may be separable by chiral chromatography if required.
Protocol 2: On-Resin Cyclization of N-terminal Glutamine to Pyroglutamic Acid
This protocol involves the synthesis of the full-length peptide with an N-terminal glutamine, followed by an on-resin cyclization step.
Materials:
-
Same as Protocol 1, but with Fmoc-Gln(Trt)-OH instead of Fmoc-DL-pyroglutamic acid.
-
Cyclization solution: 1% TFA in DCM or Acetic Anhydride/Pyridine/DMF.
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence on the resin following steps 1-6 of Protocol 1, incorporating Fmoc-Gln(Trt)-OH as the final amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glutamine as described in step 2 of Protocol 1.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
On-Resin Cyclization (Acid-catalyzed):
-
Treat the resin with a 1% TFA solution in DCM for 30-60 minutes at room temperature.
-
Monitor the cyclization progress by taking small resin samples for cleavage and LC-MS analysis.
-
-
Washing: Wash the resin with DCM and DMF to remove acid.
-
Cleavage, Deprotection, Precipitation, and Purification: Follow steps 9-12 of Protocol 1.
Racemization and Stereochemical Considerations with this compound
A critical consideration when using this compound is the stereochemical outcome of the final peptide. Since a racemic mixture of the building block is used, the synthesis will result in a nearly 1:1 mixture of two diastereomeric peptides: one with L-pyroglutamic acid at the N-terminus and the other with D-pyroglutamic acid.
The α-carbon of pyroglutamic acid is susceptible to racemization during the activation step of the coupling reaction, a common issue for all amino acids.[4] The extent of racemization is influenced by the coupling reagent, the base used, and the reaction time. To minimize further racemization of the pyroglutamic acid during coupling, it is recommended to:
-
Use coupling reagents known to suppress racemization, such as HATU in combination with a hindered base like DIPEA.[3]
-
Avoid prolonged activation times.
-
Keep reaction temperatures at or below room temperature.
The resulting diastereomeric peptides will have identical masses but may exhibit different retention times on chiral HPLC columns and potentially different biological activities. For applications where a single stereoisomer is required, the use of enantiomerically pure L- or D-pyroglutamic acid is necessary. However, for creating peptide libraries for screening purposes, the use of this compound can be a valuable strategy to explore the stereochemical space at the N-terminus.
Visualizations
Experimental Workflow for Direct Coupling of this compound
References
Application Notes and Protocols for Enzymatic Removal of N-Terminal Pyroglutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamate (pGlu) is a common post-translational modification that occurs through the cyclization of an N-terminal glutamine or glutamate residue. This modification renders proteins and peptides resistant to sequencing by Edman degradation and can impact their biological activity and stability. The enzymatic removal of pGlu is a crucial step in protein characterization and biopharmaceutical development. This document provides a detailed protocol for the enzymatic removal of N-terminal pyroglutamate using Pyroglutamate Aminopeptidase (PGP), an enzyme that specifically cleaves the pGlu residue from the N-terminus of proteins and peptides.[1][2][3]
Key Enzyme: Pyroglutamate Aminopeptidase (PGP) from Pyrococus furiosus
The most commonly used enzyme for this application is a recombinant, thermostable Pyroglutamate Aminopeptidase derived from the hyperthermophilic archaeon Pyrococcus furiosus.[1][3] This enzyme is highly specific for N-terminal pyroglutamic acid residues.[1][3]
Enzyme Characteristics:
| Parameter | Value | Reference |
| Source | Recombinant, expressed in E. coli | [1] |
| Molecular Weight | ~24-28 kDa | [3] |
| Optimal pH Range | 6.0 - 9.0 | [1][3] |
| Optimal Temperature Range | 95 - 100 °C | [1][3] |
| Specific Activity | ≥5.0 units/mg protein at 37°C |
One unit is defined as the amount of enzyme required to hydrolyze 1 µmol of pyroglutamate p-nitroanilide per minute at pH 7.0 and 37 °C.[4]
Experimental Protocol: Enzymatic Removal of N-Terminal Pyroglutamate
This protocol outlines the steps for the enzymatic removal of N-terminal pyroglutamate from proteins and peptides.
1. Materials and Reagents:
-
Pyroglutamate Aminopeptidase (PGP) from Pyrococcus furiosus (lyophilized powder)[1]
-
Substrate (protein or peptide with N-terminal pGlu)
-
Enzyme Reconstitution Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 10 mM Dithiothreitol (DTT) and 1 mM EDTA.[1]
-
5X Reaction Buffer: 250 mM Sodium Phosphate, pH 7.0, containing 50 mM DTT and 5 mM EDTA.[4]
-
(Optional for monoclonal antibodies) 10% (w/v) Polysorbate 20 (Tween 20) solution.[5]
-
Denaturing agents (e.g., Guanidine HCl) for proteins resistant to deblocking.[6]
-
Purified water
-
Microcentrifuge tubes
2. Enzyme Preparation (Reconstitution):
-
Briefly centrifuge the vial of lyophilized PGP to collect the powder at the bottom.
-
Reconstitute the enzyme to a stock concentration of 1 unit/µL by adding the appropriate volume of Enzyme Reconstitution Buffer. For example, to reconstitute a vial containing 5 units of enzyme, add 5 µL of buffer.[1]
-
Gently vortex or pipette up and down to dissolve the enzyme completely. Avoid vigorous shaking.
-
Store the reconstituted enzyme at -20 °C in aliquots to avoid repeated freeze-thaw cycles.[1]
3. Reaction Setup:
The optimal enzyme-to-substrate ratio and reaction conditions may need to be optimized for each specific protein or peptide. A typical starting point is provided below.
Standard Protocol (for soluble peptides and proteins):
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
| Component | Volume | Final Concentration |
| 5X Reaction Buffer | 10 µL | 1X |
| Substrate (1-10 mg/mL) | X µL | 0.1-1 mg/mL |
| Reconstituted PGP (1 unit/µL) | 1-2 µL | 1-2 units |
| Purified Water | to 50 µL | - |
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37 °C for 2-4 hours. For thermostable proteins, the incubation temperature can be increased to 75 °C to enhance enzyme activity.[4]
Protocol for Monoclonal Antibodies and other resistant proteins:
For proteins like monoclonal antibodies where the N-terminus may be sterically hindered, the addition of a detergent or a denaturation step may be necessary to improve the efficiency of pGlu removal.[5][7][8]
-
Prepare the reaction mixture as described in the standard protocol.
-
(Optional) Add Polysorbate 20 (Tween 20) to a final concentration of 0.05-0.1% (w/v).[5]
-
For highly resistant proteins, denaturation may be required. This can be achieved by incubating the protein in a denaturing buffer (e.g., containing 6 M Guanidine HCl) prior to the addition of the enzyme, followed by buffer exchange into the reaction buffer.[6]
-
Incubate at an elevated temperature, for example, 50-75 °C, for 4-16 hours. The optimal temperature and incubation time should be determined empirically.[5][7]
4. Reaction Termination and Downstream Processing:
-
To terminate the reaction, heat the sample at 95-100 °C for 5 minutes to denature and inactivate the PGP enzyme.
-
Alternatively, the reaction can be stopped by adding a denaturing agent compatible with downstream analysis (e.g., trifluoroacetic acid for subsequent mass spectrometry).
-
For applications requiring the removal of the enzyme and buffer components, consider the following options:
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying the deblocked peptide or protein.
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger protein from the smaller enzyme.
-
Affinity Chromatography: If the target protein has a tag, it can be purified away from the enzyme.
-
PVDF membrane cleanup: The reaction mixture can be applied to a PVDF membrane, washed, and the deblocked protein can be sequenced directly from the membrane.[8]
-
5. Analysis of Deblocking Efficiency:
The efficiency of the pyroglutamate removal can be assessed using various analytical techniques:
-
N-terminal Sequencing (Edman Degradation): Successful deblocking will result in a readable N-terminal sequence.[1][3]
-
Mass Spectrometry (MS): A decrease in the mass of the protein or peptide corresponding to the mass of pyroglutamate (111.032 Da for pGlu from Gln, or 112.021 Da for pGlu from Glu) will be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to quantify the ratio of blocked to deblocked protein.[6]
Signaling Pathways and Experimental Workflows
Figure 1: Experimental workflow for the enzymatic removal of N-terminal pyroglutamate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low deblocking efficiency | 1. Insufficient enzyme concentration. 2. Suboptimal reaction conditions (pH, temperature). 3. Steric hindrance of the N-terminus. 4. Inactive enzyme. | 1. Increase the enzyme-to-substrate ratio. 2. Optimize pH and temperature for your specific substrate. 3. Add a detergent (e.g., Tween 20) or perform the reaction under denaturing conditions.[5][8] 4. Use a fresh aliquot of reconstituted enzyme; ensure proper storage. |
| Protein precipitation during reaction | 1. High temperature causing aggregation. 2. Denaturation leading to insolubility. | 1. Lower the incubation temperature. 2. Include a non-ionic detergent or other stabilizing agent in the reaction buffer. |
| Interference in downstream analysis | 1. Presence of active PGP enzyme. 2. Buffer components are incompatible with the analytical method. | 1. Ensure complete heat inactivation of the enzyme or remove it via chromatography. 2. Perform buffer exchange or sample cleanup (e.g., using RP-HPLC or PVDF membrane).[8] |
Conclusion
The enzymatic removal of N-terminal pyroglutamate is a robust and specific method for unblocking proteins and peptides for further analysis. The use of thermostable Pyroglutamate Aminopeptidase from Pyrococcus furiosus offers flexibility in reaction conditions. Optimization of enzyme concentration, temperature, and the use of additives for complex proteins like monoclonal antibodies can significantly improve the efficiency of the deblocking reaction, enabling critical downstream applications such as N-terminal sequencing and comprehensive characterization of biotherapeutics.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Pyroglutamate Aminopeptidase from Pyrococcus furiosus, Recombinant(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]
- 4. Pfu Pyroglutamate Aminopeptidase [takarabio.com]
- 5. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. daneshyari.com [daneshyari.com]
Unlocking the N-Terminus: Pyroglutamate Aminopeptidase in Protein Sequencing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics, drug development, and protein biochemistry, obtaining the N-terminal sequence of a protein is a critical step for its identification, characterization, and quality control. However, a significant challenge arises when the N-terminus is "blocked" by a pyroglutamate (pGlu) residue. This modification, formed by the cyclization of an N-terminal glutamine or glutamate, renders the protein resistant to standard sequencing methods like Edman degradation, which require a free primary amino group.[1] Pyroglutamate aminopeptidase (PGAP) is a specialized enzyme that specifically removes this blocking pGlu residue, thereby enabling downstream sequencing analysis.[2]
This document provides detailed application notes and experimental protocols for the use of pyroglutamate aminopeptidase in protein sequencing workflows, tailored for researchers, scientists, and professionals in drug development.
Principle of Method
Pyroglutamate aminopeptidase is a hydrolase that catalyzes the cleavage of the peptide bond between an N-terminal pyroglutamyl group and the adjacent amino acid residue.[3][4] This enzymatic removal of the pGlu moiety exposes a free N-terminus, making the protein or peptide amenable to sequencing by Edman degradation or analysis by mass spectrometry (MS).[2][5] The thermostable PGAP isolated from the archaeon Pyrococcus furiosus is widely used due to its high efficiency and stability at elevated temperatures, which can help denature the substrate protein and improve accessibility of the N-terminus.[6]
The overall workflow involves incubating the pGlu-blocked protein with PGAP under optimized conditions, followed by removal of the enzyme and subsequent analysis of the deblocked product.
Applications in Research and Drug Development
-
Enabling N-terminal Sequencing: The primary application of PGAP is to deblock proteins for N-terminal sequencing via Edman degradation.[2] This is crucial for de novo sequencing and for confirming the identity of a protein isolated from sources where the genome is not sequenced.[7]
-
Characterization of Biopharmaceuticals: Many therapeutic proteins, particularly monoclonal antibodies (mAbs), have N-terminal glutamine on their heavy chains, which frequently cyclizes to form pyroglutamate.[1][8] PGAP is an essential tool in the characterization and quality control of these biotherapeutics, ensuring the correct N-terminal sequence and identifying heterogeneity.[9][10]
-
Mass Spectrometry (MS) Analysis: In bottom-up proteomics, the presence of an N-terminal pGlu can complicate peptide identification. PGAP treatment, often coupled with other proteases like trypsin, can help confirm the presence of this modification and facilitate more complete sequence coverage. The combination of PGAP digestion and mass spectrometry provides a sensitive method for identifying the N-terminal structure.[5][11]
-
Neuroscience and Endocrinology Research: Many neuropeptides and hormones, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LH-RH), are naturally N-terminally blocked with pyroglutamate, which protects them from degradation.[4][5] PGAP is used to study the structure and function of these important signaling molecules.
Quantitative Data Summary
The efficiency of pyroglutamate aminopeptidase can vary based on the enzyme source, substrate, and reaction conditions. Below is a summary of quantitative data for the widely used PGAP from Pyrococcus furiosus.
| Parameter | Value / Observation | Source(s) |
| Enzyme Source | Pyrococcus furiosus (recombinant) | [6] |
| Optimal Temperature | 95–100 °C | [6] |
| Optimal pH | 6.0–9.0 | [6] |
| Specific Activity | ≥5.0 units/mg protein (at 37°C) | |
| ~28.3 U/mg protein (at 75°C) | [2] | |
| Deblocking Efficiency | >85% for peptides (362.4 to 4599.4 Da) | [12] |
| >50% for immunoglobulins (substrate dependent) | ||
| Unit Definition | 1 unit hydrolyzes 1 µmole of pyroglutamate p-nitroanilide per minute at pH 7.0 at 37°C. | [6] |
Comparison of Deblocking Methods
| Method | Principle | Advantages | Disadvantages |
| Enzymatic (PGAP) | Specific enzymatic cleavage of the pGlu-Xaa peptide bond. | Highly specific, mild reaction conditions, high yield for many substrates.[1][11] | Can have low efficiency for large, folded proteins (<40% for some IgGs); enzyme must be removed post-reaction.[1] |
| Chemical | Harsh chemical treatment (e.g., concentrated HCl) to hydrolyze the lactam ring. | Can be effective for some substrates. | Non-specific, can cause acid hydrolysis of other peptide bonds, leading to sample degradation.[1] |
Experimental Workflows and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Pfu Pyroglutamate Aminopeptidase [takarabio.com]
- 3. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of DL-Pyroglutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Pyroglutamic acid, a racemic mixture of the cyclic lactam of glutamic acid, is a naturally occurring derivative found in various biological systems.[1] It is implicated in diverse physiological and pathological processes, including neurotransmission, metabolic regulation, and inflammatory responses. Understanding the cellular and molecular effects of this compound is crucial for elucidating its biological functions and therapeutic potential. These application notes provide detailed protocols for a range of in vitro assays to investigate the bioactivity of this compound.
Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of pyroglutamic acid.
Table 1: Enzyme Inhibition by Pyroglutamic Acid
| Enzyme | Test Compound | IC50 Value | Assay Type |
| Phosphodiesterase-5A1 (PDE5A1) | L-Pyroglutamic Acid | 5.23 µM | Radioactivity-based |
| Angiotensin-Converting Enzyme (ACE) | L-Pyroglutamic Acid | 98.2% inhibition at 20 µg/mL | Spectrophotometric |
| Urease | L-Pyroglutamic Acid | 1.8 µM | ESI-Mass Spectrometry |
Note: Data for L-Pyroglutamic Acid is presented. Further studies are needed to determine the specific inhibitory concentrations for the DL-racemic mixture.
Table 2: Effects of L-Pyroglutamic Acid on Energy Metabolism in Rat Cerebral Cortex Slices
| Parameter | Concentration of L-Pyroglutamic Acid | % Inhibition/Reduction |
| CO2 Production | 0.5 - 3 mM | 50% |
| Lipid Biosynthesis | 0.5 - 3 mM | 20% |
| ATP Levels | 3 mM | 52% |
| NADH:cytochrome c oxidoreductase (Complex I-III) | 0.5 - 3.0 mM | 40% |
| Cytochrome c oxidase (Complex IV) | 3.0 mM | 22-30% |
Table 3: Pro-inflammatory and DNA Damage Effects of Pyroglutamic Acid on IEC-6 Cells
| Parameter | Concentration of Pyroglutamic Acid | Observation |
| IL-6, TNF-α, IL-1β mRNA levels | 10 µM | Upregulation |
| Phosphorylation of H2AX (γH2AX) | 10 µM | Increased foci formation |
| DNA Damage (Comet Assay) | 100 µM | Increased %DNA in tail |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cell line of interest (e.g., IEC-6)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the acid).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To evaluate the in vitro inhibitory effect of this compound on ACE activity.
Principle: This spectrophotometric assay is based on the quantification of hippuric acid, which is formed from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a solution of this compound in borate buffer at various concentrations.
-
In a microcentrifuge tube, mix 20 µL of the this compound solution with 10 µL of ACE solution (0.25 U/mL in borate buffer).[4]
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 8 mM HHL solution (in borate buffer).[4]
-
Incubate the reaction mixture for 60 minutes at 37°C.[4]
-
Stop the reaction by adding 62.5 µL of 1 M HCl.[4]
-
Extract the formed hippuric acid by adding 375 µL of ethyl acetate and vortexing.[4]
-
Centrifuge the tubes and carefully transfer the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in deionized water.
-
Measure the absorbance at 228 nm.[4]
-
A control reaction without the inhibitor and a blank with buffer instead of the enzyme should be included.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Urease Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on urease activity.
Principle: The Berthelot (indophenol) method is a colorimetric assay that measures the amount of ammonia produced from the enzymatic hydrolysis of urea. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol compound, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Jack bean urease
-
Urea
-
Phosphate buffer (100 mM, pH 7.0)
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride from sodium hypochlorite)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 5 µL of the this compound solution to each well. For the negative control (100% enzyme activity), add 5 µL of the solvent.[5]
-
Add 25 µL of urease solution (e.g., 5 U/mL in phosphate buffer) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of urea solution (e.g., 100 mM in phosphate buffer) to initiate the reaction and incubate for 15 minutes at 37°C.[6]
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.[6]
-
Incubate the plate for 10 minutes at 37°C for color development.[6]
-
Measure the absorbance at 625 nm using a microplate reader.[6]
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100.[5]
Pro-inflammatory Cytokine Expression in Intestinal Epithelial Cells (IEC-6)
Objective: To investigate the effect of this compound on the expression of pro-inflammatory cytokines in rat intestinal epithelial cells (IEC-6).
Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in IEC-6 cells treated with this compound.
Materials:
-
This compound
-
IEC-6 cells
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (IL-6, TNF-α, IL-1β) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Plate IEC-6 cells at a density of 4 x 10^6 cells/well in 6-well plates and allow them to adhere overnight.[7]
-
Treat the cells with different concentrations of this compound (e.g., 10, 100, 1000 µM) for 24 hours.[7]
-
After treatment, wash the cells with PBS and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
DNA Damage Assessment using the Comet Assay
Objective: To assess the potential of this compound to induce DNA damage in cells.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
This compound
-
Cell line of interest (e.g., IEC-6)
-
Comet Assay kit (containing lysis solution, electrophoresis buffer, etc.)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Gold)
Protocol:
-
Treat cells with various concentrations of this compound for a specified duration.[7]
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.[7]
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide (with NMPA).
-
Place a coverslip on top and allow the agarose to solidify at 4°C.
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[7][8]
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[7]
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[9]
-
Gently remove the slides, neutralize them with a neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.[10]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the in vitro effects of this compound.
Caption: Workflow for In Vitro Enzyme Inhibition Assays.
Caption: Postulated Pro-inflammatory Signaling Pathway in IEC-6 Cells.
Caption: Experimental Workflow for the Comet Assay.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of IEC-6 Cell Proliferation and the Mechanism of Ulcerative Colitis in C57BL/6 Mice by Dandelion Root Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Discovery and Validation of Potential Serum Biomarkers with Pro-Inflammatory and DNA Damage Activities in Ulcerative Colitis: A Comprehensive Untargeted Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
Investigating the Impact of Pyroglutamylation on Protein Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamylation is a post-translational modification involving the cyclization of an N-terminal glutamine or glutamic acid residue to form pyroglutamate (pGlu). This modification, catalyzed by glutaminyl cyclases (QCs), plays a significant role in modulating protein structure, stability, and function.[1][2][3] Understanding the impact of pyroglutamylation is crucial in various research fields, particularly in the study of neurodegenerative diseases and the development of therapeutic proteins like monoclonal antibodies.[1][4][5] These application notes provide a comprehensive overview of the functional consequences of pyroglutamylation and detailed protocols for its investigation.
Introduction
N-terminal pyroglutamylation is a critical post-translational modification that can profoundly alter the physicochemical properties of proteins. The formation of the pGlu residue neutralizes the N-terminal charge and increases hydrophobicity, which can lead to significant changes in protein conformation, aggregation propensity, and resistance to degradation by aminopeptidases.[2][6][7]
This modification is particularly implicated in the pathogenesis of Alzheimer's disease, where pyroglutamylated amyloid-β (Aβ) peptides (AβpE3-42) are major components of amyloid plaques and exhibit enhanced neurotoxicity and aggregation kinetics.[3][8][9] Similarly, pyroglutamylation of α-synuclein and tau has been linked to their aggregation in other neurodegenerative disorders.[8] In the context of biopharmaceuticals, N-terminal pyroglutamylation of monoclonal antibodies (mAbs) is a common modification that can affect their stability and efficacy.[4][5]
These notes will detail the functional impacts of pyroglutamylation and provide robust protocols for its detection and characterization, aiding researchers in elucidating its role in biological processes and in the quality control of therapeutic proteins.
Data Presentation: The Quantitative Impact of Pyroglutamylation
The following tables summarize quantitative data on the effects of pyroglutamylation on protein aggregation and enzyme activity.
Table 1: Impact of Pyroglutamylation on Amyloid-β (Aβ) Aggregation Kinetics
| Peptide Species | Total Concentration (µM) | Aggregation Half-Time (t½) (hours) | Critical Concentration for Aggregation (µM) | Source |
| Aβ(1-42) | 5 | ~15 | >2 | [8][9] |
| pEAβ(3-42) | 5 | ~2 | <0.5 | [8][9] |
| Aβ(1-42) + 5% pEAβ(3-42) | 5 | ~5 | Not Reported | [3] |
Table 2: Inhibition of Glutaminyl Cyclase (QC) Activity
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Assay Type | Source |
| PQ912 | Human QC | 62.5 | Fluorometric | [6] |
| [¹⁹F]PB0822 (S-isomer) | Human QC | 56.3 | Fluorometric | [6] |
| 1-Benzyl-Imidazole | Human QC | Not specified (used as control) | Fluorometric | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Detection and Quantification of Pyroglutamylation by LC-MS/MS
This protocol outlines a bottom-up proteomics approach to identify and quantify pyroglutamylated peptides.
1. Sample Preparation and Digestion: a. Reduce disulfide bonds in the protein sample using 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate at 60°C for 10 minutes.[11] b. Alkylate free cysteine residues with 20 µL of iodoacetamide (IA) and incubate for 35 minutes at room temperature in the dark.[11] c. Perform enzymatic digestion using trypsin (e.g., at a 1:20 enzyme-to-protein ratio) overnight at 37°C.[11] d. Stop the digestion by adding 0.3% formic acid.[11]
2. LC-MS/MS Analysis: a. Use a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid. c. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant). b. Include pyroglutamate formation from N-terminal glutamine (-17.0265 Da) or glutamic acid (-18.0106 Da) as a variable modification in the search parameters. c. Quantify the extent of pyroglutamylation by comparing the peak areas of the pyroglutamylated and non-modified versions of the same peptide.[4]
Protocol 2: Glutaminyl Cyclase (QC) Activity Assay (Fluorometric)
This protocol describes a continuous fluorometric assay to measure QC activity.[6][10][12]
1. Reagents and Buffers: a. Assay Buffer: 25 mM HEPES, pH 7.0.[1] b. Substrate: H-Gln-AMC (L-Glutamine 7-amido-4-methylcoumarin).[1][6] c. Auxiliary Enzyme: Pyroglutamyl peptidase (pGAPase).[1] d. Enzyme: Recombinant human glutaminyl cyclase (hQC).[6][12] e. Inhibitor (optional): Prepare a stock solution of the inhibitor of interest.
2. Assay Procedure: a. Prepare the reaction mixture in a 96-well black plate containing:
- 50 µL of the test compound (or buffer for control).[1]
- 25 µL of 0.4 mM H-Gln-AMC substrate.[1]
- 25 µL of pGAPase (0.2 units).[1] b. Pre-incubate the plate at 37°C for 10-15 minutes.[1][12] c. Initiate the reaction by adding 50 µL of hQC solution (e.g., 0.04 µg/mL).[1] d. Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for up to 2 hours using a microplate reader.[1][6][12]
3. Data Analysis: a. Calculate the rate of increase in fluorescence, which is proportional to the QC activity. b. For inhibitor studies, plot the initial reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Site-Directed Mutagenesis to Study Pyroglutamylation
This protocol allows for the mutation of an N-terminal glutamine or glutamic acid to another amino acid (e.g., alanine) to create a non-pyroglutamylatable control protein.
1. Primer Design: a. Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the middle.[13] b. The melting temperature (Tm) of the primers should be ≥ 78°C.[13]
2. PCR Amplification: a. Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., KOD Xtreme™ Hot Start DNA Polymerase) with the plasmid DNA containing the gene of interest as a template and the mutagenic primers.[14] b. Use a thermocycler with an appropriate program, typically involving an initial denaturation, 18-30 cycles of denaturation, annealing, and extension, followed by a final extension.
3. DpnI Digestion: a. Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for at least 1-2 hours.[14][15] This will digest the parental methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[15]
4. Transformation: a. Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells (e.g., DH5α).[14] b. Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic) and incubate overnight at 37°C.[16]
5. Verification: a. Select individual colonies, grow liquid cultures, and isolate the plasmid DNA. b. Verify the desired mutation by DNA sequencing.
Visualizations
The following diagrams illustrate key concepts and workflows related to pyroglutamylation.
Caption: Signaling pathway of protein pyroglutamylation and its functional outcomes.
Caption: Experimental workflow for investigating protein pyroglutamylation.
Caption: Logical relationships between pyroglutamylation and its functional consequences.
References
- 1. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamylation modulates electronic properties and the conformational ensemble of the amyloid β-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prion-Like Behavior and Tau-dependent Cytotoxicity of Pyroglutamylated β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 5. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 12. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 15. static.igem.org [static.igem.org]
- 16. assaygenie.com [assaygenie.com]
DL-Pyroglutamic Acid: A Versatile Chiral Precursor in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid, a racemic mixture of the cyclic lactam of glutamic acid, serves as an inexpensive and highly versatile starting material in the field of asymmetric synthesis. Its rigid pyrrolidinone scaffold and the presence of both a carboxylic acid and a lactam functionality provide multiple points for chemical modification. Through efficient chiral resolution and subsequent diastereoselective or enantioselective transformations, both D- and L-pyroglutamic acid enantiomers become powerful chiral building blocks for the synthesis of a wide array of complex and biologically active molecules, including pharmaceuticals and natural products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a chiral precursor.
Chiral Resolution of this compound
The separation of the racemic mixture of this compound into its individual enantiomers is the crucial first step in its utilization for asymmetric synthesis. Diastereomeric salt formation with a chiral resolving agent is a commonly employed and scalable method.
Protocol: Diastereomeric Salt Crystallization
This protocol describes the resolution of a racemic mixture by forming diastereomeric salts with an appropriate chiral amine, followed by fractional crystallization. L-pyroglutamic acid has been successfully used to resolve chiral amines, and conversely, a chiral amine can be used to resolve this compound.[4]
Materials:
-
This compound
-
Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or other commercially available chiral amines)
-
Solvent (e.g., ethanol, methanol, water, or mixtures thereof)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Protocol:
-
Salt Formation: In a flask, dissolve this compound in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the pyroglutamic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
Fractional Crystallization: Collect the crystals by filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is enriched in the other diastereomer. The enantiomeric excess (ee) of the crystalline material can be improved by recrystallization from the same or a different solvent system.
-
Liberation of the Enantiopure Pyroglutamic Acid: Suspend the resolved diastereomeric salt in water and acidify with HCl to a pH of approximately 1-2.
-
Extract the free enantiopure pyroglutamic acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiopure pyroglutamic acid.
-
The other enantiomer can be recovered from the mother liquor by basification with NaOH to remove the resolving agent, followed by acidification and extraction as described above.
Caption: General workflow for the diastereoselective alkylation of pyroglutamates.
Application in the Synthesis of Bioactive Molecules
L-pyroglutamic acid is a common starting material for the total synthesis of various natural products and pharmacologically active compounds.
Synthesis of (-)-α-Kainic Acid Precursor
A formal synthesis of the potent neuroexcitatory agent (-)-α-kainic acid has been achieved starting from L-pyroglutamic acid. T[1]he key steps involve the introduction of a substituent at the C-4 position of the pyrrolidine ring.
Workflow for the Formal Synthesis of (-)-α-Kainic Acid
Caption: Synthetic strategy for a precursor of (-)-α-kainic acid.
Asymmetric Michael Addition for the Synthesis of Allokainic Acid
The asymmetric Michael reaction of an iminoglycinate derived from pyroglutamic acid with α,β-unsaturated esters provides a powerful method for constructing the pyrrolidine core of kainoids with high diastereoselectivity.
[5]Table 2: Asymmetric Michael Addition for Allokainic Acid Synthesis
| Entry | Iminoglycinate | Michael Acceptor | Metal Enolate | Diastereoselectivity | Yield (%) | Reference |
| 1 | (S)-Iminoglycinate | Methyl crotonate | Lithium | >98:<2 | 85 | |
| 2 | (S)-Iminoglycinate | Methyl crotonate | Magnesium | <2:>98 | 82 |
Experimental Protocol: Asymmetric Michael Addition
[5]Materials:
-
(S)-N-(p-Methoxybenzylidene)glycine methyl ester (derived from L-pyroglutamic acid)
-
α,β-Unsaturated ester (e.g., methyl crotonate)
-
Lithium diisopropylamide (LDA) or Magnesium bromide-Diisopropylethylamine (MgBr₂·Et₂O/DIPEA)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Experimental Protocol:
-
Enolate Formation: To a solution of the (S)-iminoglycinate (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA (1.1 equiv) in THF dropwise. Stir for 30 minutes at -78 °C.
-
Michael Addition: Add HMPA (2.0 equiv) followed by the α,β-unsaturated ester (1.2 equiv).
-
Stir the reaction mixture at -78 °C for 18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the Michael adduct. The diastereoselectivity can be reversed by using a magnesium enolate, which is generated in situ using MgBr₂·Et₂O and DIPEA.
Conclusion
This compound, through its resolution into optically pure enantiomers, provides a cost-effective and stereochemically rich platform for asymmetric synthesis. The protocols outlined above for chiral resolution, diastereoselective alkylation, and Michael addition demonstrate the utility of this precursor in constructing complex chiral molecules. These methods are highly valuable for researchers in academia and industry, particularly in the fields of medicinal chemistry and natural product synthesis, enabling the development of novel therapeutics and the efficient synthesis of intricate molecular targets.
References
Application Notes and Protocols: DL-Pyroglutamic Acid in the Development of Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. DL-Pyroglutamic acid, a cyclic derivative of glutamic acid, presents a versatile and chiral scaffold that can be exploited for the design of novel anti-HIV agents. Its constrained ring system can serve as a rigid backbone for peptidomimetics, potentially offering improved metabolic stability and binding affinity to viral targets compared to linear peptide-based inhibitors.[1] This document outlines the potential applications of this compound in the development of inhibitors targeting key HIV enzymes and processes, including HIV-1 Protease, HIV-1 Integrase, and HIV-1 entry. Hypothetical data and detailed experimental protocols are provided to guide researchers in this innovative area of drug discovery.
Application: this compound Derivatives as HIV-1 Protease Inhibitors
HIV-1 protease is an essential enzyme for viral maturation, cleaving viral polyproteins into functional proteins.[2] Inhibiting this enzyme results in the production of non-infectious virions. The constrained cyclic structure of pyroglutamic acid can be used to design potent protease inhibitors that fit into the C2-symmetric active site of the enzyme.[3][4]
Rationale for Design
Derivatives of this compound can be synthesized to mimic the transition state of the natural peptide substrates of HIV-1 protease. The pyroglutamic acid ring can serve as a P1 or P2 scaffold, with functional groups added to interact with the key amino acid residues in the active site, such as the catalytic aspartate residues (Asp25/125).[5][6]
Hypothetical Quantitative Data
A series of hypothetical this compound derivatives (PGA-PR-01 to PGA-PR-05) were designed and evaluated for their inhibitory activity against HIV-1 protease and their antiviral efficacy in a cell-based assay.
| Compound ID | HIV-1 Protease IC50 (nM) | Antiviral EC50 (µM) in MT-4 Cells | Cytotoxicity CC50 (µM) in MT-4 Cells | Selectivity Index (SI = CC50/EC50) |
| PGA-PR-01 | 15.2 | 0.8 | >100 | >125 |
| PGA-PR-02 | 8.7 | 0.4 | >100 | >250 |
| PGA-PR-03 | 25.1 | 1.2 | >100 | >83 |
| PGA-PR-04 | 5.4 | 0.2 | 95 | 475 |
| PGA-PR-05 | 30.8 | 1.5 | >100 | >67 |
| Indinavir | 2.1 | 0.05 | >100 | >2000 |
Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of pyroglutamic acid derivatives against recombinant HIV-1 protease.[7][8]
Materials:
-
Recombinant HIV-1 Protease
-
FRET substrate peptide
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known HIV-1 protease inhibitor (e.g., Indinavir) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 20 µL of the test compound dilutions. For controls, add 20 µL of assay buffer (enzyme control) or a known inhibitor (positive inhibition control).
-
Add 60 µL of pre-warmed (37°C) HIV-1 protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) every minute for 30 minutes in a kinetic mode at 37°C.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for FRET-based HIV-1 protease inhibition assay.
Application: this compound Scaffolds for HIV-1 Integrase Inhibitors
HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[9] Inhibitors of this enzyme, particularly those that chelate the divalent metal ions in the active site, are effective antiretroviral drugs.
Rationale for Design
The carboxylic acid moiety of pyroglutamic acid, along with other strategically placed functional groups, can be designed to chelate the Mg2+ ions in the integrase active site. The rigid ring structure can orient these chelating groups in a favorable conformation for binding. A pharmacophore model for HIV-1 integrase inhibitors typically includes two or three acidic features and a hydrophobic aromatic moiety.[10][11]
Hypothetical Quantitative Data
A series of hypothetical this compound derivatives (PGA-IN-01 to PGA-IN-05) were synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase and their antiviral effect.
| Compound ID | HIV-1 Integrase Strand Transfer IC50 (nM) | Antiviral EC50 (µM) in TZM-bl Cells | Cytotoxicity CC50 (µM) in TZM-bl Cells | Selectivity Index (SI = CC50/EC50) |
| PGA-IN-01 | 55.6 | 2.1 | >100 | >47 |
| PGA-IN-02 | 28.3 | 1.0 | >100 | >100 |
| PGA-IN-03 | 89.1 | 3.5 | >100 | >28 |
| PGA-IN-04 | 12.5 | 0.5 | 88 | 176 |
| PGA-IN-05 | 110.2 | 4.2 | >100 | >23 |
| Raltegravir | 5.0 | 0.02 | >100 | >5000 |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer step of HIV-1 integrase.[12][13]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Target DNA substrate with a specific tag (e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Anti-tag HRP-conjugated antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Test compounds (this compound derivatives) in DMSO
-
Known integrase inhibitor (e.g., Raltegravir) as a positive control
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated donor DNA.
-
Wash the plate to remove unbound donor DNA.
-
Add HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the test compounds or controls to the wells and incubate.
-
Add the tagged target DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
Wash the plate to remove unreacted components.
-
Add anti-tag HRP-conjugated antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Caption: Hypothetical mechanism of action for pyroglutamic acid-based integrase inhibitors.
Application: this compound Derivatives as HIV-1 Entry Inhibitors
HIV-1 entry into host cells is mediated by the viral envelope glycoproteins gp120 and gp41.[14][15] The six-helix bundle formation of gp41 is a critical step in membrane fusion and represents a key target for entry inhibitors.
Rationale for Design
Peptidomimetics based on the pyroglutamic acid scaffold can be designed to interfere with the conformational changes of gp41 required for membrane fusion. By presenting key interacting residues in a constrained conformation, these derivatives could bind to the gp41 trimer and prevent the formation of the six-helix bundle.
Hypothetical Quantitative Data
A series of hypothetical this compound derivatives (PGA-EN-01 to PGA-EN-05) were designed as HIV-1 entry inhibitors and their activity was assessed.
| Compound ID | HIV-1 Env-mediated Cell-Cell Fusion IC50 (µM) | Antiviral EC50 (µM) against HIV-1 Env-pseudotyped virus | Cytotoxicity CC50 (µM) in TZM-bl Cells | Selectivity Index (SI = CC50/EC50) |
| PGA-EN-01 | 8.2 | 3.1 | >100 | >32 |
| PGA-EN-02 | 3.5 | 1.2 | >100 | >83 |
| PGA-EN-03 | 12.1 | 4.5 | >100 | >22 |
| PGA-EN-04 | 1.8 | 0.7 | 92 | 131 |
| PGA-EN-05 | 15.6 | 5.8 | >100 | >17 |
| Enfuvirtide | 0.002 | 0.001 | >100 | >100000 |
Experimental Protocol: Cell-Based Anti-HIV Activity Assay
This protocol describes a general method for evaluating the antiviral activity of the hypothetical pyroglutamic acid derivatives in a cell-based assay using a susceptible cell line (e.g., MT-4 or TZM-bl).[16][17]
Materials:
-
MT-4 or TZM-bl cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Test compounds (this compound derivatives) in DMSO
-
Known anti-HIV drug as a positive control
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA kit or luciferase reporter gene assay)
-
Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells. Include controls for virus only (no compound) and cells only (no virus).
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
After incubation, quantify viral replication by measuring p24 antigen in the supernatant or luciferase activity in the cell lysate.
-
In a parallel plate, assess the cytotoxicity of the compounds by measuring cell viability.
-
Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
-
Determine the Selectivity Index (SI = CC50/EC50).
Caption: General drug development workflow for pyroglutamic acid-based anti-HIV agents.
Conclusion
This compound offers a promising and versatile chiral scaffold for the design and development of novel anti-HIV agents. Its rigid structure can be functionalized to target key viral enzymes and processes. The hypothetical data and detailed protocols provided herein serve as a foundational guide for researchers to explore this exciting avenue of antiretroviral drug discovery. Further investigation into the synthesis and biological evaluation of diverse libraries of pyroglutamic acid derivatives is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active site of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing a dynamic pharmacophore model for HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. pnas.org [pnas.org]
- 15. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Cell-based Models for Advancing Research in Pyroglutamic Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu) is a cyclic amino acid derivative that plays a significant role in various physiological and pathological processes. It is a key intermediate in the γ-glutamyl cycle, which is central to glutathione (GSH) metabolism and amino acid transport. Dysregulation of pyroglutamic acid metabolism has been implicated in several conditions, including metabolic acidosis (5-oxoprolinuria), neurodegenerative diseases like Alzheimer's, and cancer. Cell-based models provide a powerful and controlled environment to investigate the intricacies of pyroglutamic acid metabolism, identify potential therapeutic targets, and screen for novel drug candidates.
These application notes provide detailed protocols for utilizing relevant cell lines to study pyroglutamic acid metabolism, including methods for cell culture, experimental manipulation, and quantitative analysis.
Recommended Cell-Based Models
Several cell lines are suitable for studying different aspects of pyroglutamic acid metabolism. The choice of cell line depends on the specific research question.
-
Hepatocellular Carcinoma (HepG2) Cells: HepG2 cells are a valuable model for studying liver-specific metabolism and toxicology.[1][2] They express key enzymes of the glutathione cycle and are particularly useful for investigating drug-induced changes in pyroglutamic acid levels, such as those caused by acetaminophen.[3][4][5]
-
Human Embryonic Kidney (HEK293) Cells: HEK293 cells are a versatile and easily transfectable cell line, making them ideal for genetic manipulation studies.[6][7][8][9] They are well-suited for investigating the function of specific enzymes involved in pyroglutamic acid metabolism through overexpression or knockdown experiments.[10]
-
Pheochromocytoma (PC12) Cells: PC12 cells are a well-established model for neuronal differentiation and neurodegenerative diseases.[11][12][13][14] Given the involvement of pyroglutamate-modified amyloid-β in Alzheimer's disease, PC12 cells can be used to study the formation and neurotoxic effects of these peptides.[1][15][16][17]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
A. HepG2 Cell Culture [18][19][20]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 75-80% confluency, rinse with 1x PBS and detach using 0.05% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at a split ratio of 1:4 to 1:8. Change the medium every 2-3 days.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80% confluency, wash with DPBS, detach with trypsin, and re-seed at a split ratio of 1:3 to 1:6. Change the medium every 2-3 days.
C. PC12 Cell Culture and Differentiation [11][12][14]
-
Culture Medium (Growth): DMEM with high glucose supplemented with 15% FBS. Cells should be plated on collagen-coated dishes.
-
Culture Medium (Differentiation): DMEM with high glucose, 15% FBS, and 50 ng/mL Nerve Growth Factor (NGF).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Split cells 1:5 by gentle pipetting to detach; avoid trypsin. Maintain at least 20% conditioned medium.
-
Differentiation: At 50-70% confluency, switch to differentiation medium. Change the medium every 2-3 days. Differentiation is typically observed after 5-7 days.
References
- 1. Activity and Architecture of Pyroglutamate-Modified Amyloid-β (AβpE3-42) Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of acetaminophen toxicity in HepG2/C3a microscale cultures using a system biology model of glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glutathione depletion in the cytotoxicity of acetaminophen in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Culture and transfection of HEK293T cells [protocols.io]
- 7. hek293.com [hek293.com]
- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 9. affigen.com [affigen.com]
- 10. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PC12 cell protocols [whitelabs.org]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 14. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyroglutamate-Modified Amyloid β (11- 40) Fibrils Are More Toxic than Wildtype Fibrils but Structurally Very Similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyroglutamate-modified amyloid β(3–42) monomer has more β-sheet content than the amyloid β(1–42) monomer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 19. encodeproject.org [encodeproject.org]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: Preventing Pyroglutamic Acid Formation in Therapeutic Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pyroglutamic acid (pGlu) formation in therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid (pGlu) and why is it a concern for therapeutic proteins?
Pyroglutamic acid (pGlu) is a post-translational modification that occurs at the N-terminus of proteins and peptides.[1] It forms from the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1] The formation of pGlu is a critical quality attribute to monitor during the development of therapeutic proteins for several reasons:
-
Product Heterogeneity: The incomplete conversion of the N-terminal Gln or Glu to pGlu results in a heterogeneous mixture of the protein, which can complicate manufacturing, characterization, and regulatory approval.[1]
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which prevents N-terminal sequencing by traditional methods like Edman degradation.[1]
-
Potential Impact on Bioactivity: Although not always the case, modifications at the N-terminus can potentially alter the biological activity, efficacy, or immunogenicity of a therapeutic protein.[1][2]
-
Analytical Challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
Q2: What is the chemical mechanism of pyroglutamic acid formation?
Pyroglutamic acid formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamine or glutamic acid acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This leads to the formation of a five-membered ring structure and the elimination of ammonia (from Gln) or water (from Glu).[1] This reaction can occur spontaneously under certain conditions or be catalyzed by the enzyme glutaminyl cyclase.[2]
Mechanism of pGlu formation from Gln and Glu.
Q3: What factors influence the rate of non-enzymatic pGlu formation?
Several factors can influence the rate of spontaneous pGlu formation:
-
pH: The reaction is highly pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[3][4]
-
Temperature: Higher temperatures accelerate the rate of pGlu formation.[3]
-
Buffer Composition: The type and concentration of buffer salts can influence the reaction rate. For instance, phosphate and ammonium carbonate buffers have been shown to increase the rate of pGlu formation from N-terminal Gln.[5][6]
-
Protein Structure: The local conformation and flexibility of the N-terminus can impact the rate of cyclization.[2]
Q4: Is the rate of pGlu formation different for N-terminal Gln versus Glu?
Yes, the rate of pGlu formation is significantly faster from an N-terminal glutamine residue compared to an N-terminal glutamic acid residue.[2][5]
Q5: Can pGlu formation occur in lyophilized (freeze-dried) products?
Yes, pGlu formation can occur in the solid state, and interestingly, the rate can sometimes be greater in lyophilized solids than in solution, particularly in the pH range of 5.5-6.0, which is often used for monoclonal antibody formulations.[7][8]
Q6: Can pyroglutamic acid be removed from a protein?
Yes, pGlu can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[1] This enzyme specifically cleaves the pGlu residue from the N-terminus, which can be useful for analytical purposes, such as enabling N-terminal sequencing.[9][10]
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of pGlu are detected in a purified protein batch.
| Possible Cause | Troubleshooting Action |
| Suboptimal pH during purification or storage | Review the pH of all buffers used during purification and in the final formulation. Aim for a pH range of 6.0-7.0 to minimize the rate of pGlu formation.[1] |
| Elevated temperature during processing or storage | Ensure all purification steps are performed at low temperatures (e.g., 4°C).[1] Review storage temperatures and ensure they are consistently maintained at the recommended level. |
| Inappropriate buffer composition | If using phosphate or carbonate buffers, consider switching to a different buffer system, such as Tris-HCl, which has been shown to have a lower propensity for accelerating pGlu formation from N-terminal Gln.[6] |
| Extended processing or storage times | Minimize the duration of purification steps and storage times, especially under conditions that are known to promote pGlu formation. |
Scenario 2: N-terminal sequencing of a protein fails, suggesting a blocked N-terminus.
| Possible Cause | Troubleshooting Action |
| Formation of pGlu | The N-terminal Gln or Glu has likely cyclized to form pGlu.[1] |
| Confirmation of pGlu | Analyze the protein by mass spectrometry to confirm the presence of the pGlu modification (mass loss of 17 Da for Gln or 18 Da for Glu). |
| Enabling N-terminal sequencing | Treat the protein with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue, thereby unblocking the N-terminus for subsequent sequencing.[1] Refer to the detailed protocol below. |
Scenario 3: Inconsistent pGlu levels are observed between different batches of the same protein.
| Possible Cause | Troubleshooting Action |
| Variability in process parameters | Tightly control and monitor pH, temperature, and processing times for all purification and storage steps to ensure batch-to-batch consistency. |
| Differences in raw materials | Ensure the quality and consistency of all raw materials, including buffer components. |
| Analytical variability | Validate the analytical method used for pGlu quantification to ensure it is robust and reproducible. |
Scenario 4: Difficulty in accurately quantifying pGlu levels by LC-MS.
| Possible Cause | Troubleshooting Action |
| In-source cyclization of Gln or Glu | Free Gln and Glu can cyclize to pGlu within the electrospray ionization (ESI) source of the mass spectrometer, leading to an overestimation of pGlu.[11] |
| Mitigation of in-source cyclization | Optimize chromatographic conditions to achieve baseline separation of Gln, Glu, and pGlu.[11] Use isotopically labeled internal standards for Gln and Glu to correct for in-source formation.[11] Optimize the fragmentor voltage to minimize in-source conversion.[11] |
| Poor signal intensity or peak shape | Ensure proper sample concentration and ionization efficiency.[12] Regularly tune and calibrate the mass spectrometer.[12] Check for and resolve any leaks in the LC-MS system.[13] |
Data Presentation
Table 1: Half-life of N-terminal Glutamic Acid (Glu) to Pyroglutamic Acid (pGlu) Conversion at Various Conditions
| Temperature (°C) | pH | Buffer | Half-life (months) | Reference(s) |
| 45 | 4.1 | Aqueous Buffer | ~9 | [3][4] |
| 37 | 4.0 | Not Specified | 4.8 | |
| 37 | 7.0 | Not Specified | 19 | |
| 37 | 8.0 | Not Specified | 11 |
Table 2: Half-life of N-terminal Glutamine (Gln) to Pyroglutamic Acid (pGlu) Conversion
Note: The conversion from N-terminal Gln is significantly faster than from Glu. While specific half-life data is less commonly reported due to the rapid nature of the reaction, it is known to be highly dependent on temperature and buffer composition, with near-complete conversion often observed during bioprocessing.[6][14]
Experimental Protocols
Protocol 1: Quantification of pGlu in Monoclonal Antibodies by LC-MS/MS
This protocol provides a general workflow for the relative quantification of pGlu using a peptide mapping approach.
1. Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denaturation and Reduction:
-
To approximately 100 µg of the antibody sample, add a denaturing buffer (e.g., 8 M guanidine-HCl or 6 M urea in 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAM) to a final concentration of 20-25 mM.
-
Incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) using a desalting column to remove the denaturant and excess reagents.
-
Add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.[15]
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% B over 30-60 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Data-dependent acquisition (DDA) or targeted analysis (e.g., parallel reaction monitoring, PRM).
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 300-2000.
-
Resolution: >60,000.
-
-
Tandem MS (MS2) Parameters:
-
Select the precursor ions for the N-terminal peptide with and without the pGlu modification.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
3. Data Analysis:
-
Identify the N-terminal peptide in its native (with Gln or Glu) and modified (with pGlu) forms based on their accurate mass and fragmentation patterns.
-
Quantify the relative abundance of the pGlu-containing peptide by comparing its peak area to the sum of the peak areas of the native and modified peptides.
Workflow for pGlu quantification by LC-MS/MS.
Protocol 2: Enzymatic Removal of pGlu using Pyroglutamate Aminopeptidase (pGAP)
This protocol is designed to unblock the N-terminus of a protein for subsequent analysis.
1. Reagents:
-
Pyroglutamate aminopeptidase (pGAP) from a suitable source (e.g., Pyrococcus furiosus).
-
Digestion buffer (as recommended by the enzyme manufacturer, typically around pH 7-8).
-
Polysorbate 20 (Tween 20) (optional, can enhance accessibility for some proteins).
2. Digestion Procedure:
-
Dissolve the protein sample in the pGAP digestion buffer to a concentration of 1-2 mg/mL.
-
For monoclonal antibodies, adding Polysorbate 20 to a final concentration of 0.02-0.1% and incubating at an elevated temperature (e.g., 50-70°C) can improve enzyme accessibility.
-
Add pGAP at an enzyme-to-substrate ratio of approximately 1:100 to 1:500 (w/w). The optimal ratio should be determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for standard pGAP, or higher for thermostable versions) for 2-18 hours.
-
Stop the reaction by adding an appropriate quenching agent (e.g., acidification with formic or trifluoroacetic acid) or by proceeding directly to the next analytical step.
3. Verification of pGlu Removal:
-
Analyze the treated and untreated samples by mass spectrometry to confirm the mass shift corresponding to the removal of pGlu and the addition of a water molecule.
-
Proceed with N-terminal sequencing of the treated sample.
Troubleshooting a blocked N-terminus.
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.jp [sciex.jp]
- 7. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. | Semantic Scholar [semanticscholar.org]
- 9. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 10. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. agilent.com [agilent.com]
- 15. A general protease digestion procedure for optimal protein sequence coverage and PTM analysis of recombinant glycoproteins: Application to the characterization of hLOXL2 glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
pH and temperature effects on pyroglutamic acid stability in solution.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pyroglutamic acid (pGlu) in solution, with a focus on the effects of pH and temperature. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is its formation a concern?
A1: Pyroglutamic acid is a cyclic derivative of glutamic acid or glutamine. Its formation is a common post-translational modification in proteins and peptides, particularly at the N-terminus. The formation of pGlu can be a concern for several reasons:
-
Blocked N-terminus: The cyclization blocks the N-terminal amine group, which can hinder protein sequencing techniques like Edman degradation.[1]
-
Product Heterogeneity: The presence of both the native and pGlu-modified forms of a protein or peptide introduces heterogeneity, which can complicate downstream processing and analysis.
-
Potential Impact on Bioactivity: Modifications at the N-terminus can sometimes alter the biological activity, efficacy, or stability of a therapeutic protein.
Q2: What are the main factors that influence the formation of pyroglutamic acid in solution?
A2: The primary factors influencing the non-enzymatic formation of pyroglutamic acid are:
-
pH: The rate of formation is significantly dependent on the pH of the solution.
-
Temperature: Higher temperatures generally accelerate the rate of pGlu formation.
-
Amino Acid Residue: N-terminal glutamine residues cyclize more readily than N-terminal glutamic acid residues.
Q3: Under what pH conditions is pyroglutamic acid most and least stable?
A3: The stability of pyroglutamic acid and its formation from glutamic acid are highly pH-dependent. Generally:
-
Minimal formation is observed around pH 6.2 .[2]
-
Increased formation occurs in both acidic (e.g., pH 4) and alkaline (e.g., pH 8) conditions.[2]
-
Pyroglutamic acid itself is reported to be labile at pH values below 2 and above 13.[3]
Q4: How does temperature affect the rate of pyroglutamic acid formation?
A4: Increased temperature accelerates the chemical reactions leading to the formation of pyroglutamic acid. For instance, the formation from N-terminal glutamic acid in antibodies can be detected after a few weeks of incubation at 37°C and 45°C.[2]
Q5: Is the formation of pyroglutamic acid reversible?
A5: Yes, the conversion between glutamic acid and pyroglutamic acid is a reversible equilibrium.[3] The direction of the reaction is influenced by the specific pH and temperature conditions.
Quantitative Data on Pyroglutamic Acid Formation
The rate of pyroglutamic acid formation is influenced by pH, temperature, and the specific peptide or protein sequence. Below is a summary of kinetic data from published studies.
| Precursor | pH | Temperature (°C) | Half-life of Precursor | Reference |
| N-terminal Glutamic Acid | 4.1 | 45 | ~9 months | [2] |
| N-terminal Glutamic Acid | 6.2 | Not specified | Minimal formation | [2] |
| N-terminal Glutamic Acid | 8.0 | Not specified | Increased formation | [2] |
| Glutamine | <2 or >13 | Not specified | Labile | [3] |
Experimental Protocols
Protocol for Monitoring Pyroglutamic Acid Formation by HPLC
This protocol outlines a general method for studying the stability of a peptide or protein solution and quantifying the formation of pyroglutamic acid.
1. Materials and Reagents:
-
Peptide or protein of interest
-
Buffers of desired pH (e.g., citrate, phosphate)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Pyroglutamic acid standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Sample Preparation and Incubation:
-
Prepare solutions of the peptide or protein in the desired buffers at a known concentration.
-
Divide the solutions into aliquots in sealed vials to avoid evaporation.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each condition for analysis.
-
Store the removed aliquots at -20°C or colder until HPLC analysis.
3. HPLC Analysis:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the native and pyroglutamic acid-containing forms.
-
-
Analysis:
-
Inject a standard solution of pyroglutamic acid to determine its retention time.
-
Inject the samples from the stability study.
-
Identify the peaks corresponding to the native peptide/protein and the pyroglutamic acid-modified form. The pGlu form will typically have a slightly earlier retention time on reversed-phase HPLC due to the loss of a positive charge at the N-terminus.
-
Integrate the peak areas of the native and modified forms.
-
4. Data Analysis:
-
Calculate the percentage of pyroglutamic acid formation at each time point using the following formula: % pGlu = (Area of pGlu peak / (Area of native peak + Area of pGlu peak)) * 100
-
Plot the percentage of pyroglutamic acid formation versus time for each pH and temperature condition to determine the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of pyroglutamic acid at initial time point (T=0) | 1. Formation during sample preparation or purification. 2. In-source cyclization during mass spectrometry analysis if used.[4] | 1. Minimize sample handling time and keep samples cool. Ensure purification buffers are at an optimal pH (around 6.0-7.0). 2. For MS analysis, optimize source conditions to minimize in-source fragmentation and cyclization. Chromatographically separate pGlu from glutamine and glutamic acid before MS detection.[4] |
| Poor separation between native and pGlu peaks in HPLC | 1. Inadequate HPLC method. 2. Co-elution with other impurities. | 1. Optimize the HPLC gradient to be shallower, which can improve the resolution of closely eluting peaks. 2. Experiment with a different column chemistry or mobile phase modifier. 3. Use a longer column or one with a smaller particle size for higher efficiency. |
| Inconsistent or irreproducible results | 1. Inaccurate pH of buffers. 2. Temperature fluctuations during incubation. 3. Variability in sample handling. | 1. Calibrate the pH meter before preparing buffers and verify the final pH. 2. Use a calibrated incubator with good temperature stability. 3. Standardize all sample handling procedures, including thawing and injection. |
| Peak tailing for the analyte peaks | 1. Secondary interactions with the column stationary phase. 2. Column overload. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 2. Add an ion-pairing agent to the mobile phase. 3. Reduce the sample injection volume or concentration. |
| Appearance of unknown peaks during the stability study | 1. Other degradation pathways (e.g., oxidation, deamidation). 2. Leaching from container closure system. | 1. Use mass spectrometry to identify the unknown peaks. 2. Include control samples (buffer only) to identify any peaks originating from the storage container. |
Visualizations
Caption: Chemical equilibrium between glutamine, glutamic acid, and pyroglutamic acid.
Caption: Workflow for troubleshooting pyroglutamic acid stability issues.
References
Technical Support Center: N-Terminal Sequencing and Pyroglutamylation Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in N-terminal sequencing caused by pyroglutamylation.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is it a problem for N-terminal sequencing?
Pyroglutamate (pGlu), also known as pyroglutamic acid or 5-oxoproline, is a cyclic derivative of N-terminal glutamine (Gln) or glutamate (Glu) residues.[1][2] This modification results from an intramolecular cyclization where the N-terminal α-amino group attacks the side-chain carbonyl carbon, leading to the elimination of ammonia (from Gln) or water (from Glu).[3][4] The resulting cyclic structure lacks a free primary amine at the N-terminus.[3] This "blocked" N-terminus prevents the chemical reactions required for traditional protein sequencing methods like Edman degradation, which specifically targets this free amine group.[5][6][7]
Q2: How does pyroglutamate formation occur?
Pyroglutamate formation can occur either spontaneously or be catalyzed by enzymes called glutaminyl cyclases (QCs).[3][8] The spontaneous, non-enzymatic reaction is a key concern during protein production, purification, and storage.[9] Several factors can influence the rate of this spontaneous cyclization.[3]
Q3: What factors influence the rate of spontaneous pyroglutamate formation?
The rate of non-enzymatic pyroglutamate formation is significantly influenced by:
-
pH: The reaction is pH-dependent. For N-terminal glutamic acid, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[3][10][11]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[9]
-
Buffer Composition: Certain buffer components, such as inorganic phosphate, can catalyze the reaction.[9]
-
Protein Structure: The local protein structure and flexibility at the N-terminus can affect the rate of pGlu formation. Denaturation can increase the conversion rate.[12]
Q4: How can I detect and quantify pyroglutamate in my protein sample?
Several analytical techniques can be used to detect and quantify pyroglutamate formation:
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying pGlu. A mass shift of -17 Da for Gln or -18 Da for Glu at the N-terminus is indicative of pyroglutamylation. Tandem MS (MS/MS) can confirm the modification.[1][13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the pGlu-containing protein from the unmodified form, allowing for quantification.[10][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA assays using specific antibodies can offer a high-throughput method for quantifying pyroglutamate.[1]
Q5: Can pyroglutamate be removed once it has formed?
Yes, pyroglutamate can be enzymatically removed. The enzyme Pyroglutamate Aminopeptidase (pGAP) specifically cleaves the pGlu residue from the N-terminus of a protein or peptide, exposing the next amino acid residue for sequencing.[3][16]
Troubleshooting Guide
This guide addresses common issues encountered during N-terminal sequencing that may be related to pyroglutamylation.
| Problem | Possible Cause | Suggested Solution(s) |
| No sequence obtained from Edman degradation | The N-terminus of the protein is blocked by pyroglutamate. | 1. Treat the sample with Pyroglutamate Aminopeptidase (pGAP) to remove the pGlu residue before sequencing. 2. Confirm the presence of pGlu using mass spectrometry. |
| Unexpected heterogeneity in a purified protein sample | Spontaneous formation of pyroglutamate during purification or storage, leading to a mixed population of blocked and unblocked protein. | 1. Optimize purification and storage conditions: maintain pH between 6.0 and 7.0, use reduced temperatures (e.g., 4°C), and consider lyophilization for long-term storage.[3] 2. Characterize each batch for the percentage of pGlu formation using RP-HPLC or mass spectrometry.[3] |
| Inconsistent results in biological assays | Variable amounts of pyroglutamate formation between different batches of the protein, potentially impacting its biological activity. | 1. Implement strict control over production and storage conditions (pH, temperature, buffer).[3] 2. Establish a quality control step to quantify the percentage of pGlu in each batch. |
Quantitative Data Summary
The rate of pyroglutamate formation is highly dependent on environmental factors. The following table summarizes the half-life of N-terminal glutamate cyclization under different conditions.
| pH | Temperature (°C) | Half-life of N-terminal Glutamic Acid | Reference |
| 4.1 | 45 | ~9 months | [10][11] |
| 6.2 | 37-45 | Minimal formation observed | [10][11] |
| 8.0 | 37-45 | Increased formation observed | [10][11] |
Note: The conversion from N-terminal glutamine to pyroglutamate is generally faster than from glutamic acid.[12]
Experimental Protocols
Protocol 1: Enzymatic Removal of Pyroglutamate using Pyroglutamate Aminopeptidase (pGAP)
This protocol describes the general procedure for removing an N-terminal pyroglutamate residue to unblock a protein for sequencing.
Materials:
-
Protein sample with suspected N-terminal pGlu
-
Pyroglutamate Aminopeptidase (pGAP), preferably a thermostable variant (e.g., from Pyrococcus furiosus)
-
Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 0.1% Trifluoroacetic Acid - TFA)
-
Polysorbate 20 (Tween 20) (optional, for antibodies)[17]
Procedure:
-
Sample Preparation: Dissolve the protein sample in the reaction buffer to a concentration of 0.5 to 1.0 nmol/µL.[15]
-
Enzyme Addition: Add pGAP to the protein solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:10 (enzyme:protein, by weight) can be used.
-
Incubation: Incubate the reaction mixture. For thermostable pGAP, incubation at an elevated temperature (e.g., 50-70°C) for 1-4 hours can improve efficiency, especially for large proteins like monoclonal antibodies.[17] For some antibodies, the addition of a detergent like Polysorbate 20 can facilitate deblocking without the need for denaturing agents.[17]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1% TFA.[15]
-
Sample Cleanup: The deblocked protein sample can now be purified for subsequent N-terminal sequencing using standard methods (e.g., C18 ZipTip for mass spectrometry or spotting onto a PVDF membrane for Edman degradation).
Protocol 2: Confirmation of Pyroglutamylation by Mass Spectrometry
This protocol outlines the workflow for identifying N-terminal pyroglutamylation using LC-MS/MS.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system with an electrospray ionization (ESI) source[15]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein in a suitable buffer.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease (e.g., trypsin) and incubate overnight to digest the protein into smaller peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto an LC-MS/MS system.
-
Separate the peptides using a suitable gradient of Mobile Phase A and B.
-
Acquire mass spectra in positive ion mode. Optimize source parameters to minimize in-source cyclization.[15]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database.
-
Look for a mass modification of -17.027 Da on an N-terminal glutamine or -18.011 Da on an N-terminal glutamate of the identified N-terminal peptide.
-
Manually inspect the MS/MS spectra to confirm the modification.
-
Visualizations
Caption: Formation of pyroglutamate from N-terminal Gln or Glu.
Caption: Troubleshooting workflow for failed N-terminal sequencing.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyroglutamate Aminopeptidase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pyroglutamate aminopeptidase (PGP) activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for Pyroglutamate Aminopeptidase (PGP) activity?
The optimal conditions for PGP activity can vary depending on the source of the enzyme. For the commonly used recombinant PGP from the hyperthermophilic archaeon Pyrococcus furiosus, the optimal temperature is between 95°C and 100°C, and the optimal pH range is 6.0 to 9.0.[1][2][3][4] For mesophilic PGPs, the optimal temperature is generally in the range of 30-45°C.[5]
Q2: What are some common substrates used to measure PGP activity?
Common chromogenic substrates for assaying PGP activity include pyroglutamate-p-nitroanilide (pGlu-pNA) and L-pyroglutamate-β-naphthylamide.[1][3] The hydrolysis of these substrates can be monitored spectrophotometrically. For protein deblocking experiments, N-terminally pyroglutamated peptides and proteins are the natural substrates.
Q3: Are there any known inhibitors of PGP activity?
Yes, PGP activity can be inhibited by several compounds. Known inhibitors include p-chloromercuribenzoate (PCMB) and heavy metal ions such as Hg2+.[6] Additionally, N-carbobenzoxypyroglutamyl diazomethyl ketone has been reported as a specific inhibitor.[7]
Q4: Are there any known activators or enhancers of PGP activity?
Currently, there are no commonly used small-molecule activators for pyroglutamate aminopeptidase. Enzyme activity is typically maximized by optimizing reaction conditions such as pH, temperature, and buffer composition. The inclusion of reducing agents like dithiothreitol (DTT) and chelating agents like EDTA in the buffer can help maintain the enzyme's stability and activity, particularly for cysteine peptidases.[3]
Q5: How should I store PGP to ensure its stability?
Lyophilized PGP should be stored at -20°C.[3] Once reconstituted, the enzyme solution should also be stored at -20°C.[3] It is advisable to aliquot the reconstituted enzyme to avoid repeated freeze-thaw cycles.
Data Summary Tables
Table 1: Optimal Reaction Conditions for Pyroglutamate Aminopeptidases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Pyrococcus furiosus (recombinant) | 6.0 - 9.0[1][2][4] | 95 - 100[1][2][4] |
| Thermococcus litoralis | Not specified | 70 |
| Bacillus amyloliquefaciens | 6.5 | Not specified |
| Human (mesophilic) | 6.0 - 9.5 | ~37 |
Table 2: Common Reagents in PGP Buffers and their Functions
| Reagent | Typical Concentration | Function |
| Sodium Phosphate | 50 mM | Buffering agent to maintain optimal pH.[3] |
| Dithiothreitol (DTT) | 10 mM | Reducing agent to maintain cysteine residues in a reduced state, important for the activity of cysteine peptidases.[3] |
| EDTA | 1 mM | Chelating agent to remove divalent metal ions that may inhibit enzyme activity.[3] |
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect pH or Temperature | Verify that the reaction buffer pH is within the optimal range for your specific PGP (e.g., pH 6.0-9.0 for P. furiosus PGP).[1][2][4] Ensure the incubation temperature is optimal (e.g., 95-100°C for P. furiosus PGP).[1][2][4] For other PGPs, a lower temperature may be required.[5] |
| Improper Enzyme Storage/Handling | Ensure the enzyme has been stored correctly at -20°C.[3] Avoid repeated freeze-thaw cycles by preparing aliquots of the reconstituted enzyme. Confirm that the enzyme was not subjected to prolonged periods at room temperature. |
| Presence of Inhibitors | Check if any components in your sample or buffer are known PGP inhibitors (e.g., heavy metals, PCMB).[6] Consider sample purification or dialysis to remove potential inhibitors. |
| Inactive Enzyme | The enzyme may have lost activity over time. Test the enzyme activity with a known positive control substrate (e.g., pGlu-pNA) to confirm its viability. If the control reaction fails, obtain a new batch of enzyme. |
| Substrate Issue | Confirm the integrity and concentration of your substrate. If using a protein substrate, ensure it is properly folded and soluble in the reaction buffer. |
Problem 2: Incomplete Deblocking of N-terminal Pyroglutamate from a Protein/Peptide
| Possible Cause | Recommended Solution |
| Insufficient Enzyme Concentration | Increase the enzyme-to-substrate ratio. An optimized procedure for recombinant immunoglobulins suggests an overnight digestion.[8] |
| Suboptimal Reaction Time | Extend the incubation time. For large proteins, an overnight incubation at 37°C (for some PGPs) may be necessary for complete deblocking.[8] |
| Substrate Accessibility | The N-terminus of the protein may be sterically hindered. Denaturing the protein prior to PGP treatment can improve accessibility. An optimized protocol involves reduction and carboxymethylation in a guanidine buffer, followed by buffer exchange before PGP digestion.[8] |
| Incorrect Buffer Conditions | Ensure the buffer contains stabilizing agents like DTT and EDTA, especially if your PGP is a cysteine peptidase.[3] |
Experimental Protocols
Protocol 1: Colorimetric Assay for PGP Activity using pGlu-pNA
This protocol is adapted for the recombinant PGP from Pyrococcus furiosus.
Materials:
-
PGP from Pyrococcus furiosus
-
Substrate: pyroglutamate-p-nitroanilide (pGlu-pNA)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA.[3]
-
Spectrophotometer capable of reading at 405 nm.
Procedure:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C or 75°C).
-
Prepare a stock solution of pGlu-pNA in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture in a microplate or cuvette by adding the assay buffer and the substrate to the desired final concentration.
-
Initiate the reaction by adding the PGP enzyme solution.
-
Immediately monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline. One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmole of pGlu-pNA per minute at a specific pH and temperature (e.g., pH 7.0 at 37°C).[3][4]
Protocol 2: Deblocking of N-terminal Pyroglutamate from a Protein for Sequencing
This protocol is a generalized approach for deblocking proteins.
Materials:
-
PGP enzyme
-
Protein sample with an N-terminal pyroglutamate
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA.
-
(Optional) Denaturant (e.g., Guanidine-HCl), reducing agent (e.g., DTT), and alkylating agent (e.g., iodoacetamide) for denaturation, reduction, and alkylation.
-
Method for buffer exchange (e.g., dialysis or gel filtration column).
Procedure:
-
Standard Procedure:
-
Dissolve the protein sample in the reaction buffer.
-
Add PGP at an appropriate enzyme-to-substrate ratio (this may require optimization, starting from 1:10 to 1:50 w/w).
-
Incubate at the optimal temperature for the PGP being used (e.g., 75°C for P. furiosus PGP) for a period ranging from a few hours to overnight.
-
-
Procedure for Proteins with Poor Accessibility:
-
Denature, reduce, and alkylate the protein sample. A common method involves using 6 M Guanidine-HCl, DTT for reduction, and iodoacetamide for alkylation.[8]
-
Remove the denaturant and other reagents by buffer exchange into the PGP reaction buffer.[8]
-
Add PGP and incubate as described in the standard procedure.
-
-
After incubation, the deblocked protein can be purified if necessary and is ready for N-terminal sequencing.
Visualizations
Caption: Workflow for a colorimetric PGP activity assay.
Caption: Troubleshooting decision tree for low PGP activity.
References
- 1. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 6. Pyroglutamate Aminopeptidase from Pyrococcus furiosus, Recombinant(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]
- 7. Catalytic efficiency of designed catalytic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme engineering: reaching the maximal catalytic efficiency peak - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Mass Spectrometry Due to In-Source Pyroglutamate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to in-source pyroglutamate formation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern in mass spectrometry?
Pyroglutamate (pGlu) is a cyclic derivative of an N-terminal glutamine (Gln) or glutamate (Glu) residue.[1] This modification arises from an intramolecular cyclization reaction, resulting in the loss of ammonia from Gln or water from Glu.[1]
This phenomenon is a significant concern in mass spectrometry for several reasons:
-
Product Heterogeneity: Incomplete conversion to pyroglutamate leads to a mixed population of molecules, which complicates data analysis and characterization of the intended analyte.[1]
-
Blocked N-terminus: The cyclic structure of pyroglutamate lacks a free primary amine, which hinders traditional protein sequencing methods like Edman degradation.[1]
-
Analytical Challenges: The change in mass and charge resulting from pyroglutamate formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
-
Inaccurate Quantification: In-source formation of pyroglutamate can lead to an underestimation of the true concentration of glutamine and glutamic acid and an overestimation of endogenous pyroglutamate.[2][3]
Q2: What is the chemical mechanism of in-source pyroglutamate formation?
In-source pyroglutamate formation is a non-enzymatic chemical reaction that occurs within the electrospray ionization (ESI) source of a mass spectrometer.[2][3] The reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon of a glutamine or glutamate residue. This intramolecular cyclization forms a stable five-membered ring, releasing a molecule of ammonia (from glutamine) or water (from glutamate).[1][4][5]
References
Overcoming poor recovery of pyroglutamic acid during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor recovery of pyroglutamic acid (pGlu) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is its recovery a concern?
Pyroglutamic acid (pGlu), also known as 5-oxoproline or pidolic acid, is a cyclic amino acid derivative formed from glutamic acid or glutamine.[1][2] Its accurate quantification is crucial in various research areas, including metabolomics and biopharmaceutical development.[1][3] Poor recovery during sample preparation can arise from its artificial formation from precursors, leading to inaccurate measurements of both pGlu and the original analytes, glutamine (Gln) and glutamic acid (Glu).[4][5][6]
Q2: What are the main causes of poor pyroglutamic acid recovery or inaccurate quantification?
The primary issue is the non-enzymatic cyclization of Gln and Glu into pGlu during sample handling, storage, and analysis.[2][7][8] This artifactual formation leads to an overestimation of endogenous pGlu and a corresponding decrease in the recovery of Gln and Glu. Several factors can influence the rate of this conversion.[8]
Q3: Which factors promote the artificial formation of pyroglutamic acid?
Several factors can accelerate the unwanted conversion of glutamine and glutamic acid to pyroglutamic acid:
-
pH: The cyclization reaction is pH-dependent. The rate of pGlu formation is minimal around pH 6.0-7.0 but increases in more acidic (pH < 4) or alkaline (pH > 8) conditions.[8][9][10][11]
-
Temperature: Elevated temperatures significantly promote the conversion of Gln and Glu to pGlu.[9][10][12][13]
-
Sample Drying: Drying samples from a purely aqueous solution before derivatization can lead to the formation of pGlu.[7]
-
In-Source Cyclization (LC-MS): During LC-MS analysis, Gln and Glu can cyclize to pGlu within the electrospray ionization (ESI) source of the mass spectrometer, which is a significant source of analytical error.[4][5][6][14][15][16][17]
Q4: How can I prevent the formation of pyroglutamic acid during sample preparation?
To minimize the artificial formation of pGlu, consider the following preventative measures:
-
pH Control: Maintain the pH of all buffers and solutions used during sample preparation and storage between 6.0 and 7.0.[8]
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 4°C) to slow down the rate of cyclization.[8][13] For short-term storage, keep liquid samples at 4°C.[8]
-
Modified Drying Procedures: When drying is necessary, avoid using a purely aqueous solution. Drying from a water-methanol (1:1, v/v) solution has been shown to significantly prevent pGlu formation.[7]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time available for conversion.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of pyroglutamic acid.
Problem 1: Low recovery of glutamine/glutamic acid and unexpectedly high levels of pyroglutamic acid.
| Possible Cause | Troubleshooting Action |
| Spontaneous cyclization during sample preparation. | - Maintain sample pH between 6.0 and 7.0.[8] - Work at reduced temperatures (e.g., 4°C).[8] - For long-term storage, consider lyophilization.[8] |
| Cyclization during sample drying. | - If drying is required, use a water-methanol (1:1, v/v) solution instead of pure water.[7] |
| In-source cyclization during LC-MS analysis. | - Optimize mass spectrometer source parameters, particularly the fragmentor voltage, to minimize in-source conversion.[4][5][14][17] - Use a chromatographic method that effectively separates pGlu, Gln, and Glu.[4][5] - Incorporate stable isotope-labeled internal standards for Gln and Glu to correct for in-source formation.[4][5][15][17] |
Problem 2: Blocked N-terminus preventing protein/peptide sequencing.
| Possible Cause | Troubleshooting Action |
| N-terminal glutamine or glutamic acid has cyclized to pyroglutamic acid. | - Treat the sample with the enzyme pyroglutamate aminopeptidase to remove the pGlu residue and generate a free N-terminus.[2][8][18][19][20] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of analytical conditions on pyroglutamic acid formation and recovery rates from various studies.
Table 1: In-Source Conversion of Glutamine to Pyroglutamic Acid in LC-MS/MS
| Analyte | Concentration Range | Fragmentor Voltage | Conversion to pGlu (%) |
| Glutamine | 0.39 to 200 µM | Dependent on setting | 33% to nearly 100% |
| Data sourced from studies on in-source cyclization artifacts.[4][5][17] |
Table 2: Mean Recoveries from an LC-MS/MS Method for Underivatized Amino Acids
| Spiked Level (µg/mL) | Mean Recovery Range (%) |
| 10 | 81 - 104 |
| 40 | 91 - 107 |
| 200 | 93 - 101 |
| This method was developed for the rapid determination of underivatized amino acids, including pyroglutamic acid, in fermentation media.[21][22][23] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamic Acid Formation During Sample Drying
This protocol is adapted from a study that identified water as a key factor in the cyclization of glutamate during drying.[7]
-
Sample Preparation: Prepare the aqueous extract containing the amino acids.
-
Solvent Addition: Add an equal volume of methanol to the aqueous sample to create a 1:1 (v/v) water-methanol solution.
-
Drying: Dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Proceed with the desired derivatization method for GC-MS or other analysis.
Protocol 2: LC-MS/MS Analysis with Minimized In-Source Cyclization
This protocol outlines key steps for developing an LC-MS/MS method to accurately quantify pyroglutamic acid, glutamine, and glutamic acid, based on findings from studies on in-source cyclization.[4][5][17]
-
Chromatographic Separation:
-
Develop or use a liquid chromatography method that achieves baseline separation of pyroglutamic acid, glutamine, and glutamic acid. This is critical to distinguish pre-existing pGlu from in-source formed pGlu.[4][5]
-
A reversed-phase C18 column can be used with a volatile ion-pair reagent for the separation of underivatized amino acids.[21][22][23]
-
-
Mass Spectrometry Parameter Optimization:
-
Use of Internal Standards:
-
Quantification:
-
Quantify the amount of endogenous pGlu, Gln, and Glu by relating the peak areas of the native analytes to their corresponding stable isotope-labeled internal standards. The internal standards will undergo in-source cyclization at the same rate as the native analytes, thus correcting for the artifact.[15]
-
Visual Guides
Caption: Troubleshooting workflow for poor pyroglutamic acid recovery.
Caption: Factors leading to artifactual pyroglutamic acid formation.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Pyroglutamic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 17. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Pyroglutamylation During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize pyroglutamate formation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamylation and why is it a concern in peptide synthesis?
Pyroglutamylation is an intramolecular cyclization reaction where an N-terminal glutamine (Gln) or glutamic acid (Glu) residue is converted into a pyroglutamate (pGlu) residue.[1][2] This modification is a significant concern in peptide synthesis for several reasons:
-
Blocked N-terminus: The formation of the cyclic pGlu residue blocks the N-terminus of the peptide, preventing further elongation during solid-phase peptide synthesis (SPPS).
-
Altered Biological Activity: The modification can alter the peptide's conformation and biological activity.[3][4]
-
Increased Hydrophobicity: Pyroglutamylation increases the hydrophobicity of the peptide, which can affect its solubility and aggregation properties.[4][5]
-
Resistance to Degradation: The pGlu residue confers resistance to degradation by aminopeptidases, which can be desirable for therapeutic peptides but complicates analysis.[1][6]
-
Purification Challenges: The presence of the pyroglutamyl-peptide as a byproduct complicates the purification of the desired peptide.[7]
Q2: What is the chemical mechanism of pyroglutamate formation?
Pyroglutamate formation occurs through an intramolecular nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (for Gln) or γ-carboxyl group (for Glu).[8]
-
From Glutamine (Gln): The reaction involves the elimination of an ammonia molecule (NH₃) and is generally more rapid than from glutamic acid.[1][8]
-
From Glutamic Acid (Glu): This involves the loss of a water molecule (H₂O).[7]
This spontaneous cyclization can be catalyzed by acidic or basic conditions, heat, and certain enzymes like glutaminyl cyclase in biological systems.[6][8]
Q3: How can I detect and quantify pyroglutamylation in my peptide sample?
Several analytical techniques can be used to detect and quantify pyroglutamate formation:
-
Mass Spectrometry (MS): A mass loss of 17.03 Da for Gln (loss of NH₃) or 18.01 Da for Glu (loss of H₂O) relative to the expected mass of the peptide is a key indicator of pyroglutamylation.[7][9] Tandem MS (MS/MS) can be used for definitive identification.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The pyroglutamyl-peptide will typically have a different retention time on reverse-phase HPLC compared to the desired peptide due to its increased hydrophobicity.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the presence of the cyclic pyroglutamate residue.[10][12]
-
Enzymatic Assay: Using an enzyme like pyroglutamate aminopeptidase, which specifically cleaves the pGlu residue, can help quantify the extent of modification when coupled with HPLC analysis.[13]
Troubleshooting Guide
Issue: Significant pyroglutamylation observed after peptide synthesis and cleavage.
This guide provides potential causes and recommended solutions to minimize pyroglutamylation at different stages of peptide synthesis.
During Peptide Coupling
Potential Cause 1: Inappropriate choice of coupling reagents.
The choice of coupling reagent and the reaction conditions can significantly influence the rate of pyroglutamylation, especially when coupling an amino acid to an N-terminal Gln residue.
Recommended Solutions:
-
Use Efficient Coupling Reagents: Employ modern, highly efficient coupling reagents like HATU or HBTU to ensure rapid amide bond formation, minimizing the time the N-terminal amine is exposed to conditions that promote cyclization.[7]
-
Pre-activation: Pre-activating the carboxylic acid of the incoming amino acid before adding it to the resin can reduce the overall reaction time.[7]
-
Avoid Carbodiimides Alone: While carbodiimides like DCC or DIC can be used, they should be paired with an additive like HOBt or Oxyma to suppress side reactions.[7][14]
Comparison of Common Coupling Reagents in Minimizing Pyroglutamylation:
| Coupling Reagent | Activation Speed | Potential for Pyroglutamylation | Notes |
| DCC/HOBt | Moderate | Moderate | Longer reaction times can increase cyclization risk.[7] |
| DIC/HOBt | Moderate | Moderate | Similar to DCC/HOBt; byproduct is soluble.[7] |
| HBTU/DIPEA | Fast | Low to Moderate | Rapid coupling is beneficial, but excess base can still promote the side reaction.[7][15] |
| HATU/DIPEA | Very Fast | Low | Highly efficient, leading to short reaction times and minimal opportunity for pyroglutamylation.[7][16] |
| COMU | Very Fast | Low | Highly efficient and considered safer than benzotriazole-based reagents.[14] |
Potential Cause 2: Suboptimal reaction conditions.
Factors like temperature, pH, and reaction time can significantly impact the extent of pyroglutamylation.
Recommended Solutions:
-
Temperature Control: Perform coupling reactions at a lower temperature (e.g., 0 °C) to decrease the rate of pyroglutamate formation.[7]
-
pH Management: Avoid excessively basic conditions during coupling. Use the minimum necessary amount of a hindered base like diisopropylethylamine (DIPEA).[7]
-
Minimize Reaction Time: Optimize coupling times to be as short as possible while ensuring complete reaction. Monitor the reaction using a qualitative test like the Kaiser test.[17]
During Fmoc Deprotection
Potential Cause: Prolonged exposure to piperidine.
While base-catalyzed pyroglutamylation of N-terminal Gln during Fmoc deprotection with piperidine is generally slow, prolonged exposure could contribute to the side reaction.[18]
Recommended Solutions:
-
Standard Deprotection Times: Adhere to standard Fmoc deprotection times (e.g., two treatments of 5-10 minutes each).
-
Efficient Washing: Ensure thorough washing of the resin after deprotection to remove all traces of piperidine.
During Cleavage and Final Deprotection
Potential Cause: Acid-catalyzed cyclization during cleavage.
The strong acidic conditions required for cleavage from the resin and removal of side-chain protecting groups can promote pyroglutamylation, particularly for N-terminal Glu residues.[19]
Recommended Solutions:
-
Optimize Cleavage Cocktail: For peptides with an N-terminal glutamic acid, it is recommended to omit water from the cleavage cocktail to reduce the risk of pyroglutamate formation.[19]
-
Control Cleavage Time and Temperature: Perform cleavage at room temperature and for the minimum time required for complete deprotection (typically 2-4 hours).[19]
Recommended Cleavage Cocktails:
| Peptide Characteristics | Recommended Cleavage Cocktail | Rationale |
| N-terminal Glu, no other sensitive residues | TFA/TIS/DCM (95:2.5:2.5) | Omission of water minimizes pyroglutamate formation from Glu.[19] |
| Standard peptide with Glu (not N-terminal) | TFA/TIS/Water (95:2.5:2.5) | Standard cocktail for most peptides.[19] |
| Peptide with multiple sensitive residues (Cys, Met, Trp, Tyr) | Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | Provides a broader range of scavengers to protect sensitive residues.[19][20] |
Advanced Strategies
Q4: How does the choice of protecting group for Gln affect pyroglutamylation?
The use of a side-chain protecting group for glutamine, such as the trityl (Trt) group (Fmoc-Gln(Trt)-OH), is a highly effective strategy to prevent pyroglutamylation during peptide synthesis.[17][21]
Benefits of Using Fmoc-Gln(Trt)-OH:
-
Steric Hindrance: The bulky trityl group sterically shields the side-chain amide, preventing the intramolecular cyclization reaction.[17]
-
Prevents Dehydration: It also prevents the dehydration of the amide side chain to a nitrile, another common side reaction during activation.[21][22]
-
Improved Solubility: The Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[17][23]
The trityl group is efficiently removed during the final cleavage with trifluoroacetic acid (TFA).[22]
Q5: Should I use pre-formed Fmoc-pGlu-OH or induce on-resin cyclization of Gln?
For peptides that require an N-terminal pyroglutamate, there are two main strategies:
-
Direct Incorporation of Fmoc-pGlu-OH: This involves using the pre-formed pyroglutamic acid derivative in the last coupling step. This method offers high predictability and generally results in a cleaner crude product, simplifying purification.[24]
-
On-Resin Cyclization of N-terminal Gln: This involves coupling Fmoc-Gln(Trt)-OH, removing the Fmoc group, and then inducing cyclization on the resin, often by treatment with a mild acid or heat.[24] This method can be less expensive in terms of starting materials but is often associated with incomplete conversion and more complex purification.[24]
**Workflow Comparison: Synthesis of TRH (pGlu-His-Pro-NH₂) **
Method 1: Direct Incorporation of Fmoc-pGlu-OH
Caption: Workflow for TRH synthesis using Fmoc-pGlu-OH.
Method 2: In-situ Cyclization of Gln
Caption: Workflow for TRH synthesis via in-situ cyclization of Gln.
Detailed Experimental Protocols
Protocol 1: Incorporation of Fmoc-Gln(Trt)-OH in Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using HBTU/DIPEA activation.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.[17]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage of a Peptide with an N-terminal Glutamic Acid
This protocol is designed to minimize pyroglutamylation during the cleavage of a peptide with an N-terminal Glu residue.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the synthesized peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of DCM. Prepare the cocktail fresh.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently swirl the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
-
Peptide Collection:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekalert.org [eurekalert.org]
- 3. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroglutamylation modulates electronic properties and the conformational ensemble of the amyloid β-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. advancedchemtech.com [advancedchemtech.com]
- 23. nbinno.com [nbinno.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting pyroglutamate detection in complex biological matrices.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of pyroglutamate (pGlu) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is it a concern in my experiments?
Pyroglutamate (pGlu) is a cyclic derivative of N-terminal glutamine (Gln) or glutamate (Glu) residues in peptides and proteins.[1][2] Its formation can be a significant issue for several reasons:
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[1]
-
Product Heterogeneity: The presence of both the native and pGlu-modified forms of a peptide or protein complicates analysis and characterization of the final product.[1]
-
Potential Impact on Bioactivity: Modification at the N-terminus can sometimes alter the biological activity or binding affinity of a molecule.[1]
-
Analytical Challenges: The change in mass and charge due to pGlu formation can interfere with analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
Q2: What causes the formation of pyroglutamate in my samples?
Pyroglutamate formation is an intramolecular cyclization reaction.[1] This can occur spontaneously, particularly under certain conditions, or be catalyzed by the enzyme glutaminyl cyclase (QC).[1] The primary factors influencing non-enzymatic formation are:
-
pH: The reaction is highly pH-dependent. For N-terminal Glutamate, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[1][5]
-
Buffer Composition: Certain buffer components can influence the rate of formation.[1][6]
Q3: I am seeing a peak in my mass spectrometry data that corresponds to a loss of 17.03 Da or 18.01 Da. Is this pyroglutamate?
A mass difference of -17.03 Da for a Gln-containing peptide or -18.01 Da for a Glu-containing peptide is indicative of pGlu formation.[1] However, it is crucial to differentiate between pGlu that was present in the original sample and pGlu that formed as an artifact during the analysis. A significant issue in LC-MS/MS analysis is the in-source cyclization of free Gln and Glu to pGlu in the electrospray ionization source.[7][8][9]
Q4: How can I prevent the artificial formation of pyroglutamate during sample preparation and storage?
Proper handling and storage are critical to minimize pGlu formation.[1] Key recommendations include:
-
pH Control: Maintain all buffers between pH 6.0 and 7.0.[1]
-
Temperature Control: Perform purification and handling steps at low temperatures (e.g., 4°C).[1] For long-term storage, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Lyophilization: For stable peptides and proteins, lyophilization is the preferred method for long-term storage as it significantly reduces the rate of cyclization.[1]
Q5: Can pyroglutamate be removed from my protein or peptide sample?
Yes, pGlu can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[1][10] This enzyme specifically cleaves the pGlu residue from the N-terminus, which can be useful for unblocking the N-terminus for sequencing.[1]
Troubleshooting Guides
Issue 1: Unexpected Peak or Heterogeneity in HPLC or Mass Spectrometry Analysis
Possible Cause: Spontaneous formation of pyroglutamate during sample processing, storage, or analysis.
Troubleshooting Steps:
-
Review Sample Handling Protocol:
-
LC-MS/MS Artifact Investigation:
-
To check for in-source cyclization, analyze Gln and Glu standards. Significant pGlu detection in these standards points to an analytical artifact.[7][8]
-
Ensure your HPLC method adequately separates Gln, Glu, and pGlu.[7][8]
-
Use isotopic internal standards to correct for in-source pGlu formation.[7][8]
-
Optimize the fragmentor voltage on your mass spectrometer to minimize in-source conversion.[7][8][9]
-
-
Confirm Identity of the Modified Peak:
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the sequence and pinpoint the location of the modification.[1]
-
Issue 2: N-terminal Protein Sequencing Fails (Blocked N-terminus)
Possible Cause: The N-terminal Gln or Glu has cyclized to pyroglutamate, blocking the Edman degradation chemistry.
Troubleshooting Steps:
-
Enzymatic Deblocking:
-
Treat the sample with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue.[1] This will expose the next amino acid in the sequence.
-
-
Preventive Measures for Future Experiments:
-
If generating a recombinant protein, consider site-directed mutagenesis to replace the N-terminal Gln or Glu with a non-cyclizing amino acid (e.g., Alanine).[1]
-
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Half-life of N-terminal Glutamate Cyclization | pH 4.0, 37°C | 4.8 months | [1] |
| pH 7.0, 37°C | 19 months | [1] | |
| pH 8.0, 37°C | 11 months | [1] | |
| pH 4.1, 45°C | ~9 months | [3][4] | |
| Lower Limit of Quantification (LLOQ) by HPLC-MS/MS | Pyroglutamate in Cell Culture Media | 10 ng/ml | [11] |
| Pyroglutamate in Rat Plasma | 50 ng/ml | [11] | |
| Pyroglutamate in Cerebrospinal Fluid | 7.8 ng/ml | [12][13] | |
| In-Source Conversion of Glutamine to Pyroglutamate | 0.39 to 200 µM Gln standard | 33% to almost 100% | [7][8][9] |
Key Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Sample Storage
-
Buffer Selection: Whenever possible, use a buffer with a pH between 6.0 and 7.0. For peptides with N-terminal Gln, consider a non-catalytic buffer like Tris-HCl if it is compatible with downstream applications.[1]
-
Short-Term Storage: For storage from a few days to a few weeks, keep liquid samples at 4°C.[1]
-
Long-Term Storage: For extended storage, flash-freeze sample aliquots in liquid nitrogen and store them at -80°C. It is critical to avoid repeated freeze-thaw cycles.[1]
-
Lyophilization: If the protein or peptide is stable to lyophilization, this is the best method for long-term storage as it minimizes molecular mobility and the rate of cyclization.[1]
Protocol 2: Analytical Detection of Pyroglutamate by LC-MS/MS
-
Sample Preparation: If necessary, digest the protein sample with a suitable protease (e.g., Trypsin, Lys-C) to generate smaller peptides.[1]
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Quantification:
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 10. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impact of Buffer Composition on Pyroglutamate Formation
This technical support center is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to pyroglutamate (pGlu) formation from N-terminal glutamine (Gln) and glutamic acid (Glu) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate (pGlu) and why is it a concern?
Pyroglutamate is a cyclic derivative formed from the intramolecular cyclization of N-terminal glutamine or glutamic acid residues.[1] This modification is a concern in biopharmaceutical development for several reasons:
-
Product Heterogeneity: Incomplete conversion to pGlu results in a mixed population of molecules, which complicates analysis, characterization, and ensuring batch-to-batch consistency.[1]
-
Blocked N-terminus: The formation of pGlu blocks the N-terminal primary amine, preventing analysis by traditional protein sequencing methods like Edman degradation.[1]
-
Analytical Challenges: The change in mass and charge can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
-
Potential Impact on Efficacy: Although often considered to have no impact on the biological function of monoclonal antibodies, the N-terminus is located in the variable region, and modifications could potentially affect target binding.[2][3]
Q2: What is the chemical mechanism of pyroglutamate formation?
Pyroglutamate formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal Gln or Glu acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This leads to the formation of a five-membered ring (a lactam) and the elimination of ammonia (from Gln) or water (from Glu).[1] This reaction can occur spontaneously under various conditions or be catalyzed by the enzyme glutaminyl cyclase.[1]
Q3: What are the key factors that influence the rate of pyroglutamate formation?
The rate of non-enzymatic pGlu formation is primarily influenced by:
-
pH: The reaction is highly pH-dependent. For N-terminal glutamic acid, the rate is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1][4][5] For N-terminal glutamine, the reaction is favored at neutral to slightly basic pH.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of cyclization.[1][6]
-
Buffer Composition: Certain buffer species can catalyze the reaction. Phosphate and ammonium carbonate buffers, for instance, have been shown to increase the rate of pGlu formation from N-terminal Gln.[1][7]
-
Protein/Peptide Structure: The conformation and flexibility of the N-terminus can influence the rate of cyclization.[8]
Q4: Which buffer systems are recommended to minimize pyroglutamate formation?
To minimize pGlu formation, it is advisable to maintain a pH between 6.0 and 7.0.[1] Buffers such as Tris-HCl may be preferred over phosphate buffers when working with molecules containing N-terminal Gln, as phosphate has been shown to catalyze the reaction.[1][7] For N-terminal Glu, a pH of 6.2 has been reported to show the lowest rate of conversion.[9]
Q5: How can I detect and quantify pyroglutamate formation?
Several analytical techniques can be used to detect and quantify pGlu formation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the pGlu-containing form from the native peptide or protein.[8][10]
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS can be used to identify and quantify the mass difference resulting from pGlu formation (-17 Da for Gln, -18 Da for Glu).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unambiguous identification and quantification of pGlu in intact proteins.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Unexpected heterogeneity in purified peptide/protein. | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 7.0 during all purification and storage steps.[1]- Perform purification steps at reduced temperatures (e.g., 4°C).[1]- For long-term storage, consider lyophilization, as this can reduce the rate of cyclization in the solid state.[10] |
| Inconsistent results in biological assays between different batches. | Variable amounts of pyroglutamate formation leading to batch-to-batch differences in product quality. | - Implement strict control over pH, temperature, and buffer composition during manufacturing and storage.[1]- Characterize each batch for the percentage of pGlu formation using a validated analytical method like RP-HPLC or mass spectrometry.[1] |
| N-terminal sequencing (Edman degradation) fails. | The N-terminus is blocked by a pyroglutamate residue. | - Use an alternative method for sequence confirmation, such as mass spectrometry-based peptide mapping.[11]- To confirm the presence of pGlu, consider enzymatic digestion with pyroglutamate aminopeptidase, which specifically removes the pGlu residue. |
| Increased rate of pGlu formation in a phosphate-buffered formulation. | Phosphate ions can catalyze the cyclization of N-terminal glutamine.[7] | - If compatible with your molecule and process, consider replacing the phosphate buffer with a non-catalytic buffer like Tris-HCl.[1][7]- If phosphate buffer is necessary, ensure the pH is maintained in the optimal range of 6.0-7.0 to minimize the reaction rate. |
Quantitative Data on Pyroglutamate Formation
The rate of pyroglutamate formation is highly dependent on the buffer composition, pH, and temperature. The following tables summarize data from studies on model peptides and proteins.
Table 1: Effect of pH on the Rate of Pyroglutamate Formation from N-terminal Glutamate
| pH | Buffer | Temperature (°C) | Half-life (approximate) | Reference(s) |
| 4.1 | Not specified | 45 | 9 months | [4][5] |
| 6.2 | Not specified | Not specified | Minimal formation observed | [4][5] |
| 8.0 | Not specified | Not specified | Increased formation observed | [4][5] |
Table 2: Observed Rate Constants (k) for pGlu Formation from a Model Peptide (EVQLVESGGGLVQPGGSLR) in Different Buffers at 50°C
| pH | Buffer System | Rate Constant (k, 1/day) in Solution | Rate Constant (k, 1/day) in Solid State | Reference(s) |
| 4 | Citrate | ~0.025 | ~0.015 | [10] |
| 5 | Citrate | ~0.010 | ~0.020 | [10] |
| 5.5 | Citrate-Phosphate | ~0.008 | ~0.025 | [10] |
| 6 | Citrate-Phosphate | ~0.005 | ~0.030 | [10] |
| 7 | Phosphate | ~0.010 | ~0.015 | [10] |
| 8 | Phosphate | ~0.020 | ~0.010 | [10] |
| 9 | Carbonate | ~0.030 | ~0.005 | [10] |
Note: The rate constants are estimations based on graphical data presented in the cited literature and are intended for comparative purposes.
Experimental Protocols
Protocol for Monitoring Pyroglutamate Formation
This protocol outlines a general method for studying the impact of buffer composition on pGlu formation.
1. Sample Preparation and Incubation:
-
Prepare stock solutions of your peptide or protein of interest.
-
Prepare a series of buffers at the desired pH values and compositions (e.g., 20 mM Citrate pH 4.0, 5.0; 20 mM Phosphate pH 6.0, 7.0, 8.0).
-
Dilute the peptide/protein into each buffer to a final concentration (e.g., 1 mg/mL).
-
Aliquot the samples for different time points to avoid repeated freeze-thaw cycles.
-
Incubate the samples at a constant temperature (e.g., 37°C or 50°C for accelerated studies).[8][10]
2. Time-Point Sampling and Quenching:
-
At each designated time point (e.g., 0, 1, 3, 7, 14, 28 days), remove an aliquot from each buffer condition.
-
To stop the reaction, immediately freeze the sample at -80°C or quench the reaction by acidifying the sample (e.g., with 0.1% trifluoroacetic acid) if compatible with your analytical method.[8]
3. Analytical Quantification by RP-HPLC-MS:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a water/acetonitrile gradient containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) (e.g., 0.1% FA).[8]
-
Example Gradient:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to resolve the native and pGlu forms.[8]
-
-
-
Mass Spectrometric Detection:
-
Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.
-
Monitor the mass-to-charge ratio (m/z) of the native and modified peptides/proteins.
-
Quantify the relative abundance of the pGlu form by integrating the peak areas from the extracted ion chromatograms.
-
Visualizations
Caption: Mechanism of pGlu formation from Gln and Glu.
Caption: Experimental workflow for pGlu formation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure, heterogeneity and developability assessment of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noob to Guru: I Can Do Chemistry - How to draw dot and cross diagram of covalent molecules [icandochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marioschubert.ch [marioschubert.ch]
Stability of DL-Pyroglutamic acid in different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-Pyroglutamic acid under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[1][2] Recommended long-term storage is typically at 2-8°C.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in solution is highly dependent on the pH and temperature. It is relatively stable in neutral conditions but can undergo reversible hydrolysis to glutamic acid under acidic (pH < 2) or basic (pH > 13) conditions.[3][4] This conversion is accelerated at elevated temperatures.[3]
Q3: What are the primary degradation products of this compound?
A3: The main degradation product of this compound is glutamic acid, formed through the hydrolysis of the lactam ring. This reaction is reversible.[3][4] Under certain conditions, other degradation products may form, which can be identified through forced degradation studies.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect it from prolonged exposure to light, as recommended for general chemical stability. Photostability testing is a standard component of forced degradation studies according to ICH guidelines.[5][6]
Q5: Can I expect degradation of this compound at room temperature?
A5: Solid this compound is generally stable at room temperature when protected from humidity.[7] However, for long-term storage, refrigeration is recommended to minimize any potential degradation over time. In solution, the stability at room temperature will be dependent on the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution as a control. |
| Low purity of the starting material. | Verify the purity of the this compound using a certificate of analysis. | |
| Loss of assay value over a short period in an aqueous formulation. | pH of the solution is in an unstable range (acidic or basic). | Measure the pH of the solution. Adjust to a neutral pH if possible for the application. Consider using a buffered system. |
| High storage temperature of the solution. | Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) to slow down hydrolysis. | |
| Physical changes in the solid powder (e.g., clumping). | Absorption of moisture due to improper storage. | Ensure the container is tightly sealed and stored in a desiccator or a low-humidity environment. |
| Inconsistent results in stability studies. | Non-validated analytical method. | Develop and validate a stability-indicating analytical method, such as HPLC, to accurately quantify this compound and its degradation products. |
| Fluctuations in storage conditions. | Use calibrated stability chambers that maintain consistent temperature and humidity.[8] |
Stability Data Summary
The following tables summarize the expected stability of this compound under various storage conditions, based on typical behavior for similar compounds and information from published literature. This data is illustrative and should be confirmed by in-house stability studies.
Table 1: Stability of Solid this compound Under ICH Conditions
| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |
| 25°C / 60% RH | 3 Months | White Powder | 99.8 | < 0.2 |
| 6 Months | White Powder | 99.6 | < 0.4 | |
| 12 Months | White Powder | 99.2 | < 0.8 | |
| 30°C / 65% RH | 3 Months | White Powder | 99.5 | < 0.5 |
| 6 Months | White Powder | 99.1 | < 0.9 | |
| 40°C / 75% RH | 1 Month | White Powder | 98.9 | < 1.1 |
| (Accelerated) | 3 Months | White Powder | 98.0 | < 2.0 |
| 6 Months | White Powder | 97.2 | < 2.8 |
Table 2: Stability of this compound (1 mg/mL) in Aqueous Solution at 25°C
| pH | Time Point | Assay (%) | Glutamic Acid (%) |
| 2.0 | 24 Hours | 98.5 | 1.5 |
| 7 Days | 95.2 | 4.8 | |
| 7.0 | 24 Hours | > 99.9 | < 0.1 |
| 7 Days | 99.8 | < 0.2 | |
| 13.0 | 24 Hours | 97.0 | 3.0 |
| 7 Days | 92.5 | 7.5 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study of Solid this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[1][9]
-
Sample Preparation: Place a sufficient quantity of solid this compound into sample vials that are representative of the intended storage container.
-
Storage Conditions: Place the samples into calibrated stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at the following time points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Intermediate: 0, 6, and 12 months (if required).
-
Accelerated: 0, 3, and 6 months.[9]
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection).
-
Assay and purity by a validated stability-indicating HPLC method (see Protocol 3).
-
Identification and quantification of any degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 3) to separate the parent compound from any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method is an example and should be validated for its intended use.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 10 mM Potassium dihydrogen phosphate, pH 3.0
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 18% B
-
10-20 min: 18-40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Visualizations
Caption: Reversible degradation pathway of this compound.
Caption: Workflow for a typical stability testing program.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
Addressing matrix effects in LC-MS/MS analysis of pyroglutamic acid.
Welcome to the technical support center for the LC-MS/MS analysis of pyroglutamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: I am observing a higher-than-expected signal for pyroglutamic acid (pGlu) in my samples. What could be the cause?
A1: A significant and often overlooked issue is the in-source cyclization of glutamine (Gln) and glutamic acid (Glu) into pyroglutamic acid during LC-MS/MS analysis.[1][2][3] This conversion can happen in the electrospray ionization (ESI) source of the mass spectrometer, leading to an artificially inflated pGlu signal.[1][2][4] The extent of this conversion can be substantial, with studies showing that 33% to almost 100% of Gln can be converted to pGlu, depending on the instrument's fragmentor voltage.[1][2][3]
Q2: How can I confirm if in-source cyclization is occurring in my experiment?
A2: To verify in-source cyclization, you can perform a direct injection or flow injection analysis (FIA) of a pure glutamine or glutamic acid standard.[1] If you observe a peak corresponding to pyroglutamic acid even without chromatographic separation, it strongly suggests that the conversion is happening within the ion source of your mass spectrometer.[1]
Q3: What are the primary strategies to mitigate matrix effects in pyroglutamic acid analysis?
A3: The key strategies to address matrix effects, including in-source formation of pGlu, are:
-
Chromatographic Separation: Develop a robust LC method that can baseline separate pyroglutamic acid, glutamine, and glutamic acid.[1][2][3][5]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly effective way to compensate for matrix effects and in-source conversion.[1][2][3][5][6] A SIL-IS for glutamine or glutamic acid will undergo cyclization at a similar rate as the unlabeled analyte, allowing for accurate correction.[1][2]
-
Optimization of MS Source Conditions: Carefully tune parameters like fragmentor voltage to minimize the in-source conversion of Gln and Glu to pGlu.[1][2][3][5]
-
Effective Sample Preparation: Employ sample cleanup techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[7][8]
Q4: What type of internal standard is best for quantifying pyroglutamic acid?
A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended.[6] For pyroglutamic acid, a SIL-pGlu would be ideal. However, if you are also quantifying glutamine and glutamic acid and are concerned about their conversion to pGlu, using SIL-Gln and SIL-Glu is crucial.[1][2] These standards will co-elute with their unlabeled counterparts and experience similar ionization suppression or enhancement, as well as in-source cyclization, thus providing the most accurate quantification.[1][2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High pGlu Signal / Inaccurate Quantification | In-source cyclization of glutamine and/or glutamic acid.[1][2][3][4] | 1. Confirm: Perform flow injection analysis of Gln/Glu standards.[1]2. Correct: Use stable isotope-labeled internal standards for Gln and Glu.[1][2]3. Minimize: Optimize MS source parameters (e.g., fragmentor voltage).[1][2][3] |
| Poor Peak Shape / Split Peaks | Co-elution with matrix components.[9] | 1. Improve Separation: Optimize the LC gradient and/or change the stationary phase.[10]2. Clean Sample: Implement more rigorous sample preparation (e.g., SPE, LLE).[8] |
| Low Signal Intensity / Ion Suppression | Competition for ionization from co-eluting matrix components.[11] | 1. Enhance Cleanup: Use advanced sample preparation like phospholipid removal plates or mixed-mode SPE.[8]2. Modify Chromatography: Adjust the LC method to separate pGlu from the suppression zone.[10]3. Dilute Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[10][12] |
| Inconsistent Results Between Samples | Variable matrix effects across different samples.[13] | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.2. Employ SIL-IS: A stable isotope-labeled internal standard is essential to correct for sample-to-sample variations.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of pGlu, Gln, and Glu
This protocol is based on methodologies designed to separate pyroglutamic acid from its precursors.
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 XB core-shell column (2.6 μm, 2.1 mm × 150 mm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A 10-minute program starting with 100% A for 5 minutes, followed by a gradient to 100% B over the next 5 minutes.[2]
-
Flow Rate: 200 μL/min.[2]
-
Injection Volume: 6 μL.[2]
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Mode: Positive ion mode, Multiple Reaction Monitoring (MRM).[1]
-
Optimization: MS source parameters, particularly the fragmentor voltage, should be optimized to minimize the in-source conversion of glutamine and glutamic acid to pyroglutamic acid.[1][2][3]
-
Protocol 2: Sample Preparation via Protein Precipitation
A common and straightforward method for cleaning biological samples.
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).[8][14]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Visual Guides
Caption: Troubleshooting logic for unexpectedly high pyroglutamic acid signals.
Caption: Standard workflow for pyroglutamic acid analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Improving the resolution of D- and L-pyroglutamic acid in chiral chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of D- and L-pyroglutamic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for separating D- and L-pyroglutamic acid?
The most prevalent method for the chiral separation of D- and L-pyroglutamic acid is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide antibiotic-based CSPs, such as teicoplanin-based columns (e.g., CHIROBIOTIC® T), have demonstrated successful enantioseparation.[1] An alternative approach involves derivatization of the pyroglutamic acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., a C18 column).[2][3][4]
Q2: Which type of chiral stationary phase (CSP) is recommended for pyroglutamic acid separation?
A teicoplanin-based CSP, such as the CHIROBIOTIC® T, is a well-documented and effective choice for the direct enantioseparation of pyroglutamic acid.[1] This type of CSP provides the necessary chiral recognition sites for resolving the enantiomers. For indirect separation, after derivatization, a standard reversed-phase C18 column can be used effectively.[2][3]
Q3: What are typical mobile phase compositions for the separation of D- and L-pyroglutamic acid?
For direct separation on a CHIROBIOTIC® T column, a mobile phase consisting of a mixture of acetonitrile, methanol, acetic acid, and triethylamine has been shown to be effective.[1] The acidic and basic additives are crucial for improving peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase. The specific ratios of these components should be optimized for the best results.[1]
Q4: Can I use mass spectrometry (MS) with the mobile phases used for chiral separation?
Yes, MS detection is compatible with many mobile phases used for chiral separations. However, it is essential to use volatile mobile phase additives. For instance, if using a teicoplanin-based column, volatile salts like ammonium acetate or ammonium formate should be used instead of non-volatile buffers. When using derivatization, methods have been developed specifically for high-sensitivity detection with ESI-MS/MS.[2][3]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting poor enantiomeric resolution.
-
Verify Method Parameters: Ensure that the mobile phase composition, flow rate, and column temperature are set according to the validated method.[5] Small deviations in the mobile phase, especially the concentration of additives, can significantly impact resolution.[6][7]
-
Check the Chiral Stationary Phase (CSP): Confirm that you are using the correct CSP and that it has not degraded.[5] Chiral columns can be sensitive to storage conditions and harsh mobile phases. "Additive memory effects" can also occur, where previous mobile phase modifiers impact current separations.[6]
-
Optimize Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.[7][8] Systematically vary the ratio of organic modifiers (e.g., acetonitrile and methanol) and the concentration of acidic/basic additives.
-
Adjust Column Temperature: Temperature can significantly influence chiral recognition.[5] Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.
-
Consider Derivatization: If direct separation is proving difficult, consider derivatizing the pyroglutamic acid with a chiral agent to form diastereomers, which are often easier to separate on a standard achiral column.[2][3]
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Adjust Mobile Phase Additives: Peak tailing for acidic compounds like pyroglutamic acid can often be improved by adding a small amount of a stronger acid (e.g., trifluoroacetic acid) to the mobile phase to suppress silanol interactions. Conversely, if using a basic mobile phase, ensure the pH is appropriate.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
Experimental Protocols
Protocol 1: Direct Chiral Separation by HPLC
This protocol is based on a method for the analysis of pyroglutamic acid enantiomers on an Astec® CHIROBIOTIC® T column.[1]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol describes a general approach for the enantioseparation of chiral amines after derivatization with L-pyroglutamic acid (L-PGA).[2][3] A similar principle can be applied to pyroglutamic acid by reacting it with a chiral amine.
-
Derivatization: React the pyroglutamic acid enantiomers with an enantiomerically pure chiral amine in the presence of activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt) at room temperature.
-
Column: A standard reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: ESI-MS/MS for high sensitivity.
Data Presentation
Table 1: Chromatographic Parameters for Direct Separation of D- and L-Pyroglutamic Acid[1]
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2) |
| Flow Rate | 1.0 mL/min |
| Temperature | 23 °C |
| Detection | UV, 220 nm |
| Sample Conc. | 1 mg/mL in Methanol |
Table 2: Comparison of Chiral Separation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Direct (CSP) | Enantiomers interact differently with a chiral stationary phase. | Simpler sample preparation, direct analysis of enantiomers. | CSPs can be expensive and less robust than achiral columns. |
| Indirect (Derivatization) | Enantiomers are converted to diastereomers, which have different physical properties and can be separated on an achiral column. | Can use standard, robust achiral columns; may enhance detectability. | Requires an additional reaction step; derivatizing agent must be enantiomerically pure. |
Signaling Pathways and Logical Relationships
Caption: Key chromatographic factors influencing enantiomeric resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Method Development for Quantifying Low Levels of Pyroglutamic Acid
Welcome to the technical support center for the quantification of low levels of pyroglutamic acid (pGlu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying low levels of pyroglutamic acid?
The main challenge in quantifying low levels of pGlu is its artificial formation from N-terminal glutamine (Gln) and glutamic acid (Glu) residues in proteins and peptides.[1][2][3] This cyclization can occur spontaneously during sample preparation, storage, and analysis, particularly under acidic, alkaline, or high-temperature conditions.[1][4] A significant artifact can also be introduced during LC-MS/MS analysis, where in-source cyclization of free Gln and Glu to pGlu can occur in the electrospray ionization source, leading to an overestimation of the actual pGlu content.[1][2][3][5][6]
Q2: Which analytical techniques are most suitable for quantifying low levels of pyroglutamic acid?
Several analytical methods can be employed for the detection and quantification of pGlu.[7] The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique offering high sensitivity and specificity, making it ideal for complex biological samples.[6][7] However, careful optimization is required to avoid in-source cyclization artifacts.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for pGlu quantification, particularly for less complex samples or when MS is unavailable.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive technique, but it requires derivatization of the polar pGlu molecule to make it volatile.[10][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput method for quantifying pGlu by utilizing specific antibodies.[7]
Q3: How can I prevent the artificial formation of pyroglutamic acid during sample handling and storage?
Proper sample handling and storage are critical to minimize the non-enzymatic formation of pGlu.
-
pH Control: Maintain the pH of sample solutions between 6.0 and 7.0 whenever possible, as pGlu formation is accelerated at both acidic and alkaline pH.[13][14][15]
-
Temperature Control: For short-term storage, keep samples at 4°C.[13] For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to reduce the rate of cyclization.[13] Avoid repeated freeze-thaw cycles.[13]
-
Lyophilization: For stable peptides and proteins, lyophilization is the preferred method for long-term storage as it significantly reduces molecular mobility.[13]
Q4: Can pyroglutamic acid be removed from a sample?
Yes, pGlu can be enzymatically removed from the N-terminus of a peptide or protein using pyroglutamate aminopeptidase (pGAP).[13] This enzyme specifically cleaves the pGlu residue, which can be useful for applications like N-terminal sequencing.[13]
Troubleshooting Guides
Issue 1: Overestimation of Pyroglutamic Acid in LC-MS/MS Analysis
-
Symptom: Higher than expected levels of pGlu are detected, potentially inconsistent with other analytical methods.
-
Probable Cause: In-source cyclization of Gln and Glu to pGlu in the mass spectrometer's electrospray ionization source.[1][3]
-
Solution:
-
Chromatographic Separation: Ensure your LC method provides adequate separation of pGlu from Gln and Glu.[1][3][5] This allows for the differentiation of endogenous pGlu from that formed in the ion source.[1][3]
-
Isotopic Internal Standards: Use stable isotope-labeled internal standards of Gln and Glu to correct for in-source pGlu formation.[2][5] The extent of cyclization is nearly equal for labeled and unlabeled species.[3][16]
-
Optimize MS Parameters: Carefully optimize the fragmentor voltage and other ion source parameters to minimize in-source cyclization.[1][2][3] The conversion of Gln to pGlu is dependent on the fragmentor voltage.[1][2][3]
-
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
-
Symptom: Broad, tailing, or co-eluting peaks for pGlu.
-
Probable Cause: Inappropriate column chemistry, mobile phase composition, or temperature.
-
Solution:
-
Column Selection: Utilize a robust column such as a C18 or a HILIC column.[9][17]
-
Mobile Phase Optimization: Adjust the mobile phase composition and pH. For reversed-phase chromatography, a common mobile phase is a gradient of acetonitrile and water with an additive like formic acid or diammonium hydrogen phosphate.[9][13] For HILIC, a mobile phase of acetonitrile and a low concentration of an aqueous buffer is typical.[17]
-
Temperature Control: Maintain a consistent and optimized column temperature.[9]
-
Issue 3: Low Recovery of Pyroglutamic Acid During Sample Preparation
-
Symptom: The quantified amount of pGlu is significantly lower than the expected concentration.
-
Probable Cause: Inefficient extraction from the sample matrix or degradation of pGlu during sample processing.
-
Solution:
-
Extraction Method: Ensure the chosen extraction technique is effective for your sample type.[7]
-
pH and Temperature: As pGlu can be labile under certain conditions, maintain a neutral pH and low temperatures during extraction and processing.[4][18]
-
Internal Standard: Use a stable isotope-labeled pGlu internal standard to account for losses during sample preparation.
-
Quantitative Data
Table 1: Influence of MS Fragmentor Voltage on In-Source Cyclization of Glutamine to Pyroglutamic Acid
| Glutamine Concentration (µM) | Conversion to pGlu (%) |
| 0.39 - 200 | 33 - 100 |
Data summarized from studies indicating that the extent of conversion is dependent on the fragmentor voltage.[1][2][3]
Table 2: Half-life of N-terminal Glutamic Acid Cyclization to Pyroglutamic Acid
| pH | Temperature (°C) | Half-life |
| 4.1 | 45 | ~9 months |
| 6.2 | 37 - 45 | Minimal formation |
| 8.0 | 37 - 45 | Increased formation |
Data from studies on recombinant monoclonal antibodies.[14][15]
Experimental Protocols
Protocol 1: Quantification of Pyroglutamic Acid by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
-
Sample Preparation:
-
If analyzing proteins, perform a protein digestion (e.g., with trypsin) to generate peptides.
-
For biological fluids, a simple dilution may be sufficient.[19]
-
Spike samples with stable isotope-labeled internal standards for pGlu, Gln, and Glu.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Pyroglutamic Acid: Monitor specific precursor-to-product ion transitions.
-
Glutamine and Glutamic Acid: Monitor their respective transitions to assess in-source conversion.
-
-
Source Parameter Optimization: Optimize fragmentor voltage, nebulizer pressure, and gas temperatures to minimize in-source cyclization.[3]
-
Protocol 2: Derivatization of Pyroglutamic Acid for GC-MS Analysis
This protocol is based on a method for the analysis of γ-glutamyl peptides.[10][11][21]
-
Esterification:
-
Acylation:
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS.
-
Separation: Use a suitable capillary column to separate the derivatized analytes.
-
Detection: Perform quantification in the electron-capture negative-ion chemical ionization (ECNICI) mode using selected-ion monitoring (SIM).[10][11]
-
Ions to Monitor: Monitor the mass-to-charge (m/z) ions for the unlabeled pGlu derivative and the corresponding deuterium-labeled internal standard.[10][11]
-
Visualizations
Caption: LC-MS/MS workflow for accurate pyroglutamic acid quantification.
Caption: Troubleshooting logic for unexpectedly high pyroglutamic acid results.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors | Semantic Scholar [semanticscholar.org]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 10. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Pyroglutamic Acid and D-Pyroglutamic Acid for Researchers and Drug Development Professionals
An in-depth examination of the stereoisomers of 5-oxoproline, this guide provides a comparative analysis of L-pyroglutamic acid and D-pyroglutamic acid. It covers their distinct biological roles, applications, and includes supporting experimental data and protocols to inform research and development in the pharmaceutical and life sciences sectors.
Pyroglutamic acid, a derivative of glutamic acid, exists as two enantiomers: L-pyroglutamic acid and D-pyroglutamic acid. While chemically similar, their stereochemistry dictates distinct biological activities and metabolic fates. This guide offers a comprehensive comparison of these two molecules, presenting key data in a structured format to aid researchers in their investigations and drug development endeavors.
Physicochemical and Biological Properties
L-pyroglutamic acid is the naturally occurring enantiomer in humans and is intrinsically linked to the glutathione cycle, a critical pathway for cellular antioxidant defense.[1] In contrast, D-pyroglutamic acid is less common in mammals but has been identified as a metabolite of D-glutamate and is found in certain natural sources.[2] While both are utilized in chemical synthesis, their physiological impacts and potential therapeutic applications diverge significantly.
| Property | L-Pyroglutamic Acid | D-Pyroglutamic Acid |
| Synonyms | (S)-5-Oxoproline, L-Pidolic Acid | (R)-5-Oxoproline, D-Pidolic Acid |
| CAS Number | 98-79-3[3] | 4042-36-8[4] |
| Molecular Formula | C₅H₇NO₃[3] | C₅H₇NO₃[4] |
| Molecular Weight | 129.11 g/mol [3] | 129.11 g/mol [4] |
| Melting Point | 155-157 °C[3] | Not consistently reported |
| Biological Role | Metabolite in the glutathione cycle[3], neurotransmitter precursor[3], potential anxiolytic. | Metabolite of D-glutamate[2], potential nootropic. |
| Primary Applications | Cognitive enhancer[3], anxiety management[1], chiral building block in synthesis.[3] | Pharmaceutical intermediate for neurological drugs[5], chiral building block. |
Comparative Biological Activity
Preclinical studies have revealed contrasting and sometimes contradictory effects of the two enantiomers, highlighting the importance of stereospecificity in their biological actions.
| Biological Activity | L-Pyroglutamic Acid | D-Pyroglutamic Acid | Key Findings |
| Anxiolytic Effects (Vogel Test) | Active | Inactive | In a conflict-based anxiety model in rats, L-pyroglutamic acid demonstrated anxiolytic properties, whereas the D-enantiomer was found to be inactive. |
| Cognitive Enhancement (Scopolamine-induced Amnesia) | Active | More effective than L-PCA | In a rat model of scopolamine-induced amnesia, both enantiomers showed cognitive-enhancing properties, with D-pyroglutamic acid being more potent at the doses tested. |
| Glutamate Receptor Interaction | Decreases Na+-dependent and Na+-independent glutamate binding.[2] | Limited data available. | L-pyroglutamic acid can interfere with glutamate binding, suggesting a potential role in modulating glutamatergic neurotransmission.[2] |
Signaling and Metabolic Pathways
The most well-defined pathway involving pyroglutamic acid is the gamma-glutamyl cycle, where the L-enantiomer is a key intermediate in glutathione metabolism.
The Gamma-Glutamyl Cycle
L-pyroglutamic acid is formed from L-gamma-glutamyl-L-amino acid via the enzyme gamma-glutamyl cyclotransferase. It is subsequently converted to L-glutamate by 5-oxoprolinase, an ATP-dependent reaction. This cycle is crucial for the synthesis and recycling of glutathione, a major cellular antioxidant.[6][7][8]
Caption: The Gamma-Glutamyl Cycle involving L-pyroglutamic acid.
Experimental Protocols
Enantioselective Analysis by HPLC
Objective: To separate and quantify L- and D-pyroglutamic acid.
Methodology:
-
Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), is used.
-
Mobile Phase: A mixture of organic solvents with acidic and basic modifiers is typically employed. For example, a mobile phase consisting of acetonitrile, methanol, acetic acid, and triethylamine can be effective.
-
Detection: UV detection at a wavelength of 220 nm is suitable for pyroglutamic acid.
-
Sample Preparation: Samples are dissolved in an appropriate solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
Injection and Flow Rate: A standard injection volume (e.g., 5 µL) and flow rate (e.g., 1 mL/min) are used.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known standards.
References
- 1. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 2. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione - Wikipedia [en.wikipedia.org]
- 8. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Pyroglutamic Acid and Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between pyroglutamic acid and its precursor, glutamic acid. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct biochemical and physiological roles.
Introduction
Glutamic acid is a non-essential amino acid that plays a pivotal role in cellular metabolism and is the most abundant excitatory neurotransmitter in the vertebrate nervous system[1]. Pyroglutamic acid, also known as 5-oxoproline, is a cyclized derivative of glutamic acid[2]. This structural modification, the formation of a lactam ring, results in significant alterations in its chemical properties and biological functions. While structurally related, their roles in the central nervous system and other biological systems are markedly different. This guide will explore these differences through a review of their receptor interactions, metabolic pathways, and physiological effects, supported by quantitative data and detailed experimental methodologies.
Structural and Physicochemical Differences
Glutamic acid is an α-amino acid with a free amino group and a carboxylic acid side chain. Pyroglutamic acid is formed through the intramolecular cyclization of glutamic acid, resulting in the loss of a water molecule and the formation of a lactam[2]. This cyclization neutralizes the positive charge of the amino group and alters the molecule's overall polarity and shape, which in turn affects its interaction with biological targets.
Comparative Quantitative Data
The following table summarizes the key quantitative differences in the biochemical interactions of pyroglutamic acid and glutamic acid.
| Parameter | L-Glutamic Acid | L-Pyroglutamic Acid | Experimental Context | Reference |
| Receptor Binding Affinity (IC50) | ||||
| Excitatory Amino Acid Receptors (rat forebrain) | 1.68 µM | 28.11 µM | Competitive binding assay with ³H-L-glutamic acid. | [3] |
| Enzyme Kinetics | ||||
| Glutaminyl Cyclase (Human) | Rate enhancement of 2.2 x 10⁵ | N/A (forms pGlu) | Enzyme kinetic assay measuring the rate of cyclization. | [4] |
| 5-Oxoprolinase (E. coli) | N/A (Product) | Apparent Km: 32 ± 3 µM | Enzyme assay with recombinant E. coli 5-oxoprolinase. | [5] |
| Physiological Effects | ||||
| High-affinity uptake in striatal synaptosomes | Inhibited by L-pGlu | Competitive inhibitor | In vitro uptake assay using radiolabeled glutamic acid. | [6] |
Functional Differences in Biological Systems
Role in Neurotransmission
Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, activating both ionotropic and metabotropic glutamate receptors to mediate fast synaptic transmission, synaptic plasticity, learning, and memory[1]. In contrast, pyroglutamic acid is not considered a classical neurotransmitter. Studies suggest it may act as a modulator of glutamatergic transmission, in some cases opposing the action of glutamate[2]. For instance, L-pyroglutamic acid has been shown to competitively inhibit the high-affinity uptake of glutamic acid in striatal synaptosomes, which could lead to an increase in synaptic glutamate levels[6]. Furthermore, administration of pyroglutamic acid has been observed to increase the release of acetylcholine and GABA in the guinea-pig cerebral cortex, suggesting an indirect modulatory role in neurotransmission[7].
Involvement in Metabolic Pathways
Glutamic acid is a central metabolite, participating in the citric acid cycle and serving as a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter GABA[1]. Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a pathway for the synthesis and degradation of glutathione, a major cellular antioxidant[8][9]. The formation and breakdown of pyroglutamic acid are critical for maintaining glutathione homeostasis.
Key Signaling Pathway: The γ-Glutamyl Cycle
The γ-glutamyl cycle illustrates a crucial metabolic pathway where both glutamic acid and pyroglutamic acid play distinct and essential roles. Glutamic acid is a building block for glutathione synthesis, while pyroglutamic acid is an intermediate in its degradation and recycling.
Caption: The γ-Glutamyl Cycle.
Experimental Protocols
Competitive Radioligand Binding Assay for Glutamate Receptors
This protocol is adapted from methodologies used to assess the binding affinity of compounds to glutamate receptors[10][11][12].
Objective: To determine the inhibitory concentration (IC50) of pyroglutamic acid on the binding of a radiolabeled glutamate receptor ligand.
Materials:
-
Rat forebrain membrane preparation (source of glutamate receptors)
-
³H-L-glutamic acid (radioligand)
-
Unlabeled L-glutamic acid (for determining non-specific binding and as a positive control)
-
L-pyroglutamic acid (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, ³H-L-glutamic acid, and assay buffer.
-
Non-specific Binding: Membrane preparation, ³H-L-glutamic acid, and a high concentration of unlabeled L-glutamic acid (e.g., 1 mM).
-
Competitive Binding: Membrane preparation, ³H-L-glutamic acid, and varying concentrations of L-pyroglutamic acid.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of L-pyroglutamic acid.
-
Determine the IC50 value, which is the concentration of L-pyroglutamic acid that inhibits 50% of the specific binding of ³H-L-glutamic acid, using non-linear regression analysis.
-
HPLC Method for Simultaneous Quantification of Glutamic Acid and Pyroglutamic Acid
This protocol is a synthesized method based on established HPLC techniques for amino acid analysis in biological samples[13][14][15].
Objective: To separate and quantify the concentrations of glutamic acid and pyroglutamic acid in a biological sample (e.g., brain tissue homogenate).
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase A: Aqueous buffer (e.g., 0.05 M sodium acetate, pH adjusted)
-
Mobile phase B: Acetonitrile or methanol
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection, or none if using UV detection at a low wavelength)
-
Glutamic acid and pyroglutamic acid standards
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Precipitate proteins by adding a deproteinizing agent like perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both glutamic acid and pyroglutamic acid in the same buffer as the sample.
-
Derivatization (if using fluorescence detection): Mix a specific volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a defined time.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a fixed volume of the prepared sample or standard onto the column.
-
Elute the compounds using a gradient program, starting with a low percentage of mobile phase B and gradually increasing it to elute the analytes.
-
Detect the analytes using a UV detector (e.g., at 210 nm) or a fluorescence detector (with appropriate excitation and emission wavelengths for the OPA derivatives).
-
-
Data Analysis:
-
Identify the peaks for glutamic acid and pyroglutamic acid in the chromatograms based on the retention times of the standards.
-
Integrate the peak areas for each analyte.
-
Construct a standard curve by plotting the peak area versus the concentration for each standard.
-
Determine the concentration of glutamic acid and pyroglutamic acid in the sample by interpolating their peak areas on the respective standard curves.
-
Conclusion
While pyroglutamic acid is a direct derivative of glutamic acid, their functional roles are distinct. Glutamic acid is a primary excitatory neurotransmitter and a central metabolite. Pyroglutamic acid, on the other hand, exhibits weaker interactions with glutamate receptors and functions as a key intermediate in the vital γ-glutamyl cycle for glutathione metabolism. Its role in the central nervous system appears to be more modulatory than direct neurotransmission. Understanding these differences is crucial for researchers in neuroscience and drug development, particularly when investigating glutamatergic systems and related pathologies. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these two important biomolecules.
References
- 1. γ-Glutamyl Cycle [flipper.diff.org]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 14. A sustainable multi-task HPLC–UV method for simultaneous analysis of top neuromodulating agents in diverse pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to the Validation of Analytical Methods for Pyroglutamic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyroglutamic acid, a key molecule in various biological processes and a potential impurity in pharmaceutical formulations. We delve into the validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research and development needs.
Introduction to Pyroglutamic Acid Analysis
Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amino acid derivative. Its quantification is crucial in various fields, from monitoring metabolic pathways to ensuring the quality and stability of peptide-based drugs where it can form from N-terminal glutamine or glutamic acid residues. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide offers a comparative overview of the validation of common analytical techniques used for pyroglutamic acid quantification.
General Workflow for Analytical Method Validation
A systematic approach to method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method.
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Pyroglutamic Acid ELISA
For researchers and drug development professionals invested in the study of proteins and peptides bearing the N-terminal pyroglutamic acid (pGlu) modification, the enzyme-linked immunosorbent assay (ELISA) remains a cornerstone for detection and quantification. However, the reliability of any ELISA hinges on the specificity of its antibodies. This guide provides an objective comparison of antibody cross-reactivity in pGlu ELISAs, offering a framework for evaluating assay performance and ensuring data integrity.
The formation of pyroglutamic acid is a common post-translational modification that can occur spontaneously from N-terminal glutamine or glutamic acid residues.[1][2][3] This modification is implicated in various physiological processes and is a hallmark of several neuropeptides, hormones, and proteins, including those involved in neurodegenerative diseases like Alzheimer's.[4] Given the structural similarity of the pGlu moiety across different molecules, the potential for antibody cross-reactivity is a critical consideration.
Understanding the Landscape of Potential Cross-Reactants
A primary challenge in designing and validating a pGlu ELISA is the existence of numerous endogenous peptides and proteins that naturally possess an N-terminal pGlu. These molecules can act as potential cross-reactants, leading to inaccurate quantification of the target analyte. Key examples of such molecules in humans include:
-
Thyrotropin-releasing hormone (TRH): A hypothalamic hormone crucial for the regulation of thyroid-stimulating hormone.[5]
-
Gastrin: A peptide hormone that stimulates the secretion of gastric acid.
-
Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1): A cytokine involved in recruiting monocytes to sites of inflammation.
-
Neurotensin: A neuropeptide implicated in the regulation of dopamine pathways.
-
Immunoglobulin G (IgG) heavy chains: The N-terminus of some IgG heavy chains can undergo cyclization to form pGlu.[1][2][3]
Therefore, a robust pGlu ELISA should demonstrate high specificity for the pGlu-modified target of interest while exhibiting minimal reactivity with these and other potential off-target molecules.
Performance Comparison of Commercial pGlu ELISA Kits
To facilitate an informed selection process, this guide presents a comparative analysis of hypothetical commercial pGlu ELISA kits. The following tables summarize key performance characteristics related to antibody cross-reactivity, based on illustrative data. It is imperative for researchers to consult the specific datasheets and validation reports for any kit under consideration.
Table 1: Cross-Reactivity Profile of Hypothetical pGlu ELISA Kits
| Analyte | Kit A (% Cross-Reactivity) | Kit B (% Cross-Reactivity) | Kit C (% Cross-Reactivity) |
| Pyroglutamic Acid (pGlu) | 100 | 100 | 100 |
| pGlu-Amyloid Beta (1-42) | 95 | 98 | 92 |
| Thyrotropin-releasing hormone (TRH) | < 1 | < 0.5 | < 2 |
| Gastrin-17 | < 0.1 | < 0.1 | < 0.5 |
| CCL2 (MCP-1) | < 0.5 | < 0.2 | < 1 |
| Neurotensin | < 0.1 | < 0.1 | < 0.2 |
| Human IgG (pGlu heavy chain) | < 2 | < 1.5 | < 3 |
| L-Glutamic Acid | < 0.01 | < 0.01 | < 0.01 |
| L-Glutamine | < 0.01 | < 0.01 | < 0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual product performance. Cross-reactivity is calculated as (IC50 of pGlu / IC50 of cross-reactant) x 100.
Table 2: Key Performance Specifications of Hypothetical pGlu ELISA Kits
| Parameter | Kit A | Kit B | Kit C |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity (LOD) | 1 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Assay Range | 5 - 500 ng/mL | 2 - 1000 ng/mL | 10 - 800 ng/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma, CSF | Serum, Plasma |
| Antibody Type | Monoclonal | Monoclonal | Polyclonal |
Note: The data presented in this table is for illustrative purposes only and does not represent actual product performance.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of a pyroglutamic acid ELISA, a competitive inhibition assay is the most appropriate method. This protocol outlines the key steps for evaluating the cross-reactivity of an anti-pGlu antibody.
Principle:
This assay measures the ability of potential cross-reactants to compete with a labeled pGlu conjugate for binding to a limited number of anti-pGlu antibody binding sites, which are immobilized on a microplate. A lower signal indicates a higher degree of cross-reactivity.
Materials:
-
Anti-pGlu antibody-coated 96-well microplate
-
Standard pyroglutamic acid
-
Potential cross-reactants (e.g., TRH, Gastrin, CCL2, Neurotensin, pGlu-peptides, L-Glutamic Acid, L-Glutamine)
-
pGlu-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Assay buffer
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the standard pyroglutamic acid and each potential cross-reactant in assay buffer.
-
Competitive Reaction: a. To separate tubes, pre-incubate a fixed concentration of the anti-pGlu antibody with varying concentrations of the standard or potential cross-reactant for 1-2 hours at room temperature. b. Alternatively, add 50 µL of the standard or potential cross-reactant dilutions to the wells of the anti-pGlu antibody-coated microplate. c. Immediately add 50 µL of a fixed concentration of the pGlu-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant. b. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Pyroglutamic Acid / IC50 of Potential Cross-Reactant) x 100
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the formation of pyroglutamic acid and the workflow for assessing antibody cross-reactivity.
Conclusion
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Commercial ELISA Kits to Confirm the Absence of Transmission in Malaria Elimination Settings - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficiency of Pyroglutamate Aminopeptidases: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the catalytic efficiency of pyroglutamate aminopeptidases (PGPs) is crucial for various applications, from protein sequencing to therapeutic development. This guide provides a detailed comparison of three distinct PGPs: the broadly specific human Pyroglutamyl-Peptidase I (PGP I), the highly specific human Pyroglutamyl-Peptidase II (PGP II), and a robust, thermostable PGP from the archaeon Pyrococcus furiosus.
This comparison delves into their kinetic parameters, optimal operating conditions, and physiological roles, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinetic Efficiency
The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km), which reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. The following table summarizes the key kinetic parameters for the selected PGPs.
| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Pyroglutamyl-Peptidase I (PGP I) | Homo sapiens | pGlu-7-amino-4-methylcoumarin | 0.132[1] | 2.68 x 10⁻⁵[1] | 0.203 | ~8.0[1] | ~60[1] |
| Pyroglutamyl-Peptidase II (TRH-DE) | Rattus norvegicus (as homolog) | Thyrotropin-Releasing Hormone (TRH) | ~0.002 | ~250 (calculated from Vmax)[2] | ~1.25 x 10⁸ | Not specified | Not specified |
| Pyroglutamate Aminopeptidase | Pyrococcus furiosus | pGlu-p-nitroanilide | Not explicitly found | ~13.2 (calculated) | Not calculable | 6.0 - 9.0[3] | 95 - 100[3] |
Note on Calculations:
-
PGP II kcat: The Vmax for the rat TRH-degrading ectoenzyme was reported as 250 nmol/min/mg[2]. Assuming a molecular weight of approximately 117 kDa for the human enzyme, the kcat was estimated.
-
P. furiosus kcat: The specific activity is ≥5.0 units/mg protein, where one unit hydrolyzes 1 µmol of substrate per minute. With a molecular weight of ~28 kDa, the kcat was calculated.
Experimental Methodologies
The determination of the kinetic parameters presented above relies on precise experimental protocols. Below are outlines of the common assays used.
Colorimetric Assay using p-Nitroanilide Substrates
This method is widely used for determining PGP activity, particularly for the P. furiosus enzyme.
Principle: The enzyme cleaves the pyroglutamyl group from a synthetic substrate, such as L-pyroglutamyl-p-nitroanilide. This releases p-nitroaniline, a chromogenic compound that can be quantified spectrophotometrically at approximately 405 nm.
General Protocol:
-
Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (e.g., 50 mM sodium phosphate, pH 7.0).
-
Substrate Addition: Add a known concentration of the p-nitroanilide substrate to the reaction buffer.
-
Enzyme Initiation: Initiate the reaction by adding a specific amount of the purified enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction, often by adding a strong acid or base.
-
Measurement: Measure the absorbance of the released p-nitroaniline using a spectrophotometer.
-
Calculation: Determine the enzyme activity based on a standard curve of known p-nitroaniline concentrations.
Fluorometric Assay using 7-Aminomethylcoumarin Substrates
This highly sensitive assay is suitable for enzymes with lower activity or when substrate availability is limited, as in the case of Human PGP I.
Principle: The enzyme cleaves the pyroglutamyl group from a fluorogenic substrate, like L-pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC). The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time.
General Protocol:
-
Reaction Setup: In a microplate well, combine the reaction buffer at the optimal pH with varying concentrations of the pGlu-AMC substrate.
-
Enzyme Addition: Add a fixed amount of the enzyme to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the microplate in a fluorometer and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Physiological Relevance
The efficiency of these enzymes is directly linked to their roles in biological systems.
Pyroglutamyl-Peptidase II and TRH Signaling
PGP II, also known as the TRH-degrading ectoenzyme (TRH-DE), plays a critical role in terminating the signaling of Thyrotropin-Releasing Hormone (TRH). TRH initiates a signaling cascade by binding to its G-protein coupled receptor (TRH-R) on pituitary cells, leading to the production and release of thyroid-stimulating hormone (TSH). PGP II rapidly degrades TRH in the synaptic cleft, thus ensuring a tight regulation of the thyroid axis.
Pyroglutamyl-Peptidase I and Inflammatory Signaling
PGP I has been implicated in inflammatory processes through its potential interaction with the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines. While the exact mechanism of PGP I's involvement is still under investigation, it is hypothesized to modulate the activity of certain peptides that influence NF-κB activation.
Conclusion
The comparative analysis of these three pyroglutamate aminopeptidases highlights their distinct efficiencies and specialized roles. Human PGP II stands out for its remarkably high catalytic efficiency towards its specific substrate, TRH, underscoring its crucial function in hormonal regulation. In contrast, Human PGP I exhibits broader substrate specificity with lower catalytic turnover, suggesting a role in general cellular protein and peptide processing and a potential involvement in inflammatory pathways. The PGP from Pyrococcus furiosus offers a thermostable alternative with high activity at extreme temperatures, making it a valuable tool for biotechnological applications, such as N-terminal deblocking in protein sequencing. This guide provides a foundational understanding for researchers to select the most appropriate PGP for their specific experimental needs and to further explore their therapeutic and diagnostic potential.
References
Tracing the Metabolic Fate of DL-Pyroglutamic Acid: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling techniques used to trace the metabolism of DL-Pyroglutamic acid (pGlu). While direct isotopic labeling studies on the DL-racemic mixture are not extensively documented in recent literature, this guide draws comparisons from studies on L-pyroglutamic acid and alternative, well-established methods for probing the related metabolic pathways, primarily the γ-glutamyl cycle and glutathione (GSH) biosynthesis.
Introduction to this compound Metabolism
This compound is a chiral molecule, with the L-enantiomer being a key intermediate in the γ-glutamyl cycle, a central pathway for glutathione synthesis and amino acid transport. Understanding the metabolic fate of pGlu is crucial for research in areas such as inborn errors of metabolism, neuroscience, and drug development, where alterations in glutathione homeostasis play a significant role.[1] Isotopic labeling offers a powerful tool to trace the intricate pathways involving pGlu, providing quantitative insights into its uptake, conversion, and contribution to downstream metabolic pools.
A significant analytical challenge in studying pGlu metabolism is its non-enzymatic formation from glutamine and glutamate during sample processing and analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).[2][3] This artifact necessitates careful experimental design and the use of appropriate internal standards, such as isotopically labeled versions of the analytes, to ensure accurate quantification.[4]
Comparative Analysis of Metabolic Tracing Methods
This section compares the direct tracing of pyroglutamic acid with alternative isotopic labeling strategies that provide insights into the γ-glutamyl cycle and glutathione metabolism.
| Tracer Method | Isotopic Tracer(s) | Primary Metabolic Pathway(s) Traced | Key Quantitative Outputs | Analytical Technique(s) | Advantages | Limitations |
| Direct L-Pyroglutamic Acid Tracing | L-[3H]pyroglutamic acid[5] | Uptake and conversion of L-pGlu | Rate of uptake (Vmax), specific activity of metabolites (e.g., glutamate)[5] | Thin-layer electrophoresis, Scintillation counting[5] | Directly measures the fate of exogenous pGlu. | Older technique (radioisotopic); Limited quantitative data in recent literature; Does not distinguish between D and L isomers if a racemic mixture is used. |
| Alternative: Glutathione Precursor Tracing (Glutamate) | [U-13C]glutamate[6] | Glutamate incorporation into the TCA cycle and glutathione | 13C enrichment in lactate, glutamine, and aspartate[6] | Nuclear Magnetic Resonance (NMR) Spectroscopy[6] | Provides detailed information on glutamate's contribution to central carbon metabolism and glutathione synthesis. | Indirectly measures the flux through the γ-glutamyl cycle from a precursor standpoint. |
| Alternative: Glutathione Precursor Tracing (Glycine) | [2-13C]glycine[7] | De novo glutathione synthesis rate | Rate of 13C-GSH synthesis[7] | Magnetic Resonance (MR) Spectroscopy, LC-MS/MS | Non-invasive in vivo measurement of glutathione synthesis; Applicable to human studies.[7] | Does not directly trace the γ-glutamyl moiety of glutathione. |
| Alternative: Glutathione Precursor Tracing (Glutamine) | [U-13C,15N]glutamine[8] | Glutamine's contribution to the TCA cycle and glutathione synthesis | 13C and 15N enrichment in TCA cycle intermediates and glutathione | LC-MS/MS[8] | Simultaneously traces both carbon and nitrogen flux from a key precursor. | Does not directly measure pGlu turnover. |
Experimental Protocols
Protocol 1: Tracing L-Pyroglutamic Acid Metabolism in Cell Culture (Based on[6])
This protocol is adapted from a study using tritium-labeled L-pyroglutamic acid in neuronal and glial cell cultures.
1. Cell Culture and Labeling:
-
Culture neuronal or glial cells to confluence in appropriate media.
-
Prepare a stock solution of L-[3H]pyroglutamic acid.
-
On the day of the experiment, replace the culture medium with a fresh medium containing a defined concentration of L-[3H]pyroglutamic acid (e.g., in the micromolar range).
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
2. Sample Collection and Preparation:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.
-
Lyse the cells using a suitable buffer (e.g., a buffer containing a non-ionic detergent).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
The supernatant containing the radiolabeled metabolites is used for analysis.
3. Metabolite Analysis:
-
Spot the cell lysate supernatant onto a thin-layer electrophoresis plate.
-
Perform electrophoresis to separate pyroglutamate, glutamate, and other potential metabolites based on their charge.
-
After separation, use a TLC scanner or cut the plate into sections and perform liquid scintillation counting to quantify the radioactivity in each spot.
-
Identify the metabolites by comparing their migration with known standards.
4. Data Analysis:
-
Calculate the rate of uptake of L-[3H]pyroglutamic acid.
-
Determine the specific activity of the identified metabolites (e.g., glutamate) to understand the conversion rate.
Protocol 2: Measuring Glutathione Synthesis Rate using [2-13C]glycine (Based on[8])
This protocol describes a non-invasive method for measuring hepatic glutathione synthesis in vivo.
1. Tracer Administration:
-
Prepare a solution of [2-13C]glycine for oral or intravenous administration.
-
For human studies, oral administration over a period of hours is used to achieve steady-state enrichment of plasma glycine.[7]
-
For animal studies, a bolus intravenous injection can be administered.
2. Sample Collection:
-
In vivo MR Spectroscopy: Position the subject in a clinical or preclinical MR scanner. Acquire 13C MR spectra from the tissue of interest (e.g., liver) at multiple time points after tracer administration to monitor the incorporation of 13C into glutathione.
-
Blood Sampling: Collect blood samples at regular intervals to measure the isotopic enrichment of plasma glycine.
3. Sample Analysis:
-
MR Spectra: Process the acquired 13C MR spectra to quantify the signal intensity of the 13C-labeled glutathione peak over time.
-
Plasma Glycine Enrichment: Extract amino acids from plasma samples and analyze the 13C enrichment of glycine using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
4. Data Analysis:
-
Model the rate of increase of the 13C-GSH signal in the liver, taking into account the precursor (glycine) enrichment, to calculate the fractional and absolute synthesis rates of glutathione.
Visualizing Metabolic Pathways and Workflows
Caption: The γ-Glutamyl Cycle showing the central role of Pyroglutamic Acid.
Caption: General workflow for an isotopic labeling study.
Conclusion
Isotopic labeling studies are indispensable for elucidating the metabolic dynamics of this compound. While direct tracing studies on the racemic mixture are scarce, valuable insights can be gained from studies on L-pyroglutamic acid and, more extensively, from alternative tracing methods targeting the interconnected glutathione synthesis pathway. The choice of tracer and analytical platform depends on the specific research question, with each method offering unique advantages and limitations. Careful consideration of analytical artifacts, such as the spontaneous formation of pyroglutamic acid, is paramount for accurate data interpretation. Future research employing stable isotope-labeled this compound is needed to fully understand the distinct metabolic fates of its D and L enantiomers.
References
- 1. Pyroglutamic aciduria: studies on the enzymic block and on the metabolic origin of pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. Uptake and metabolism of l-[(3)H]pyroglutamic acid in neuronal and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noninvasive in vivo magnetic resonance measures of glutathione synthesis in human and rat liver as an oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Pyroglutamic acid as a biomarker compared to other metabolic indicators.
A Comparative Guide for Researchers and Drug Development Professionals
Pyroglutamic acid, also known as 5-oxoproline, is an intermediate metabolite in the γ-glutamyl cycle, a key pathway for glutathione synthesis and recycling. While not as commonly measured as lactate or ketone bodies, pyroglutamic acid is emerging as a valuable biomarker in specific clinical contexts, particularly in the differential diagnosis of high anion gap metabolic acidosis (HAGMA). This guide provides a comparative analysis of pyroglutamic acid against other key metabolic indicators, supported by experimental data and detailed methodologies, to aid researchers and clinicians in its effective utilization.
Performance Comparison: Pyroglutamic Acid vs. Other Metabolic Indicators
The clinical utility of pyroglutamic acid as a biomarker is most evident when its levels are interpreted in conjunction with other metabolic markers. In cases of pyroglutamic acidosis, a key diagnostic feature is the presence of a high anion gap with normal lactate and β-hydroxybutyrate levels[1]. This contrasts with other common causes of HAGMA, such as septic shock (elevated lactate) or diabetic ketoacidosis (elevated β-hydroxybutyrate).
Table 1: Quantitative Comparison of Metabolic Biomarkers in Different Clinical Conditions
| Condition | Pyroglutamic Acid | Lactate | β-Hydroxybutyrate | Clinical Significance of Pyroglutamic Acid |
| Pyroglutamic Acidosis | Significantly Elevated | Normal | Normal | Primary diagnostic marker. Indicates disruption of the γ-glutamyl cycle, often due to glutathione depletion from factors like chronic acetaminophen use, sepsis, or malnutrition[1]. |
| Sepsis/Septic Shock | May be elevated[2] | Significantly Elevated | Often Normal | Elevated levels may indicate underlying glutathione depletion, a risk factor in sepsis. However, lactate is the primary and more established biomarker for assessing tissue hypoperfusion in sepsis[3][4][5]. A study on patients with high anion gap metabolic acidosis showed that those with high urinary pyroglutamic acid levels also had lower serum lactate concentrations[2]. |
| Diabetic Ketoacidosis (DKA) | Normal | May be mildly elevated | Significantly Elevated | Not a primary marker. The hallmark of DKA is severe hyperglycemia and ketoacidosis, with β-hydroxybutyrate being the predominant ketone body[6][7]. |
| Systemic Lupus Erythematosus (SLE) | Significantly Increased | Normal | Normal | A promising diagnostic biomarker. One study found that a serum L-pyroglutamic acid level >61.54 μM could distinguish SLE patients from healthy controls with high sensitivity (97.22%) and specificity (83.33%)[8]. |
Signaling Pathways and Pathophysiology
The γ-Glutamyl Cycle and the Genesis of Pyroglutamic Acidosis
Under normal physiological conditions, the γ-glutamyl cycle functions to synthesize and recycle glutathione, a critical intracellular antioxidant. Pyroglutamic acid is an intermediate in this cycle and is efficiently converted to glutamate by the enzyme 5-oxoprolinase. However, in states of significant glutathione depletion, the feedback inhibition on the enzyme γ-glutamyl cyclotransferase is lost. This leads to the overproduction of γ-glutamyl cysteine, which is then converted to pyroglutamic acid at a rate that overwhelms the capacity of 5-oxoprolinase to clear it, resulting in its accumulation and subsequent metabolic acidosis.
Experimental Protocols
Accurate quantification of pyroglutamic acid and its comparator metabolites is crucial for their clinical and research applications. Below are detailed methodologies for their measurement.
Measurement of Pyroglutamic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for urinary organic acid analysis[9][10][11][12].
1. Sample Preparation and Extraction:
-
To a 1.5 mL Eppendorf tube, add a volume of urine equivalent to 1 µmole of creatinine.
-
Add internal standards (e.g., tropic acid and 2-ketocaproic acid).
-
Treat with hydroxylamine to form oxime derivatives of ketoacids.
-
Acidify the mixture and extract the organic acids with ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Analysis: Identify and quantify pyroglutamic acid based on its retention time and characteristic mass spectrum compared to a standard.
Measurement of β-Hydroxybutyrate in Serum (Enzymatic Method)
This protocol is based on commercially available enzymatic assay kits[8][13].
1. Principle:
-
β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the β-hydroxybutyrate concentration.
2. Reagents and Materials:
-
β-Hydroxybutyrate assay kit (containing β-hydroxybutyrate dehydrogenase, NAD+, and reaction buffer).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
96-well microplate.
-
Serum samples and standards.
3. Procedure:
-
Prepare β-hydroxybutyrate standards of known concentrations.
-
Pipette 50 µL of each standard and serum sample into separate wells of the 96-well plate.
-
Prepare the reaction mixture according to the kit instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm (for colorimetric assays) or 340 nm (for UV assays) using a microplate reader.
-
Calculate the β-hydroxybutyrate concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Lactate in Plasma (Enzymatic Method)
This protocol is based on standard enzymatic lactate assays[14][15][16].
1. Principle:
-
Lactate is oxidized to pyruvate by lactate oxidase, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic probe in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically. The intensity of the color is proportional to the lactate concentration.
2. Reagents and Materials:
-
Lactate assay kit (containing lactate oxidase, peroxidase, chromogenic probe, and reaction buffer).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 550 nm).
-
96-well microplate.
-
Plasma samples (collected in fluoride-oxalate tubes to inhibit glycolysis) and standards.
3. Procedure:
-
Prepare lactate standards of known concentrations.
-
Pipette 50 µL of each standard and plasma sample into separate wells of the 96-well plate.
-
Prepare the reaction mixture according to the kit instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
Pyroglutamic acid is a specialized biomarker with significant diagnostic value in the context of unexplained high anion gap metabolic acidosis, where normal lactate and β-hydroxybutyrate levels are observed. Its emerging role in other conditions such as systemic lupus erythematosus highlights its potential for broader clinical and research applications. A thorough understanding of its underlying pathophysiology within the γ-glutamyl cycle is essential for accurate interpretation of its levels. The provided experimental protocols offer a starting point for laboratories aiming to incorporate the measurement of pyroglutamic acid and its comparator metabolites into their analytical repertoire. As research in metabolomics continues to expand, the clinical utility of pyroglutamic acid is likely to become increasingly defined, offering new insights into metabolic dysregulation in various disease states.
References
- 1. litfl.com [litfl.com]
- 2. Pyroglutamic acidosis as a cause for high anion gap metabolic acidosis: a prospective study [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate as a Biomarker for Sepsis Prognosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential biomarkers in septic shock besides lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of beta-hydroxybutyric acid in diabetic ketoacidosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. erndim.org [erndim.org]
- 13. corelabsupplies.com [corelabsupplies.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. labtest.com.br [labtest.com.br]
- 16. acb.org.uk [acb.org.uk]
A Researcher's Guide to Pyroglutamate Analysis: A Side-by-Side Comparison of Leading Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of pyroglutamate (pGlu) is a critical aspect of quality control and biomarker discovery. This post-translational modification, arising from the cyclization of N-terminal glutamine or glutamic acid, can significantly impact the stability, efficacy, and immunogenicity of biopharmaceuticals and is implicated in various disease pathologies. This guide provides a comprehensive comparison of the primary analytical platforms for pyroglutamate analysis, complete with experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
At a Glance: Comparing Pyroglutamate Analysis Platforms
The choice of an analytical platform for pyroglutamate quantification hinges on a balance between sensitivity, specificity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance metrics of the most common techniques.
| Feature | LC-MS/MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | ELISA (Enzyme-Linked Immunosorbent Assay) | HPLC with Enzymatic Digestion |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Utilizes specific antibodies for the detection and quantification of pyroglutamate. | Enzymatic cleavage of pGlu followed by chromatographic separation and quantification. |
| Sensitivity | High (ng/mL to pg/mL levels).[1][2] | Lower sensitivity compared to LC-MS/MS.[3] | Variable, with novel assays reaching pM sensitivity.[4] | Moderate. |
| Specificity | High, especially with tandem MS (MS/MS) for fragmentation analysis.[5] | Very high, allows for unambiguous identification.[6] | Dependent on antibody specificity; potential for cross-reactivity.[4] | High due to enzyme specificity.[7] |
| Throughput | Moderate to high, dependent on chromatographic run time. | Low, requires longer acquisition times. | High, suitable for screening large numbers of samples.[5] | Moderate. |
| Key Advantage | High sensitivity and specificity, provides structural information. | Unambiguous identification and structural elucidation in native-like conditions.[5][6] | High throughput and suitability for routine analysis. | Relatively simple and reliable indirect quantification.[3] |
| Key Limitation | Potential for in-source cyclization of Gln/Glu to pGlu, leading to overestimation.[8] | Lower sensitivity, requires higher sample concentrations. | Antibody availability and specificity can be limiting factors. | Indirect measurement; requires a specific enzyme. |
| Cost | High (instrumentation and maintenance). | Very high (instrumentation and specialized personnel). | Low to moderate. | Moderate. |
Delving Deeper: Experimental Protocols and Considerations
LC-MS/MS: The Gold Standard for Sensitivity and Specificity
LC-MS/MS is a powerful tool for pyroglutamate analysis, offering unparalleled sensitivity and specificity.[3][5] However, researchers must be vigilant about the potential for artificial formation of pyroglutamate from N-terminal glutamine and glutamic acid in the ion source of the mass spectrometer.[8]
Experimental Protocol: Ion-Pairing HPLC with Positive Electrospray LC/MS/MS for Pyroglutamate in Cerebrospinal Fluid [1]
-
Sample Preparation: Cerebrospinal fluid samples are used directly without extraction or derivatization. Heavy-labeled internal standards for each analyte are added.
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Ion pairing with heptafluorobutyric acid (HFBA) is used to achieve separation. .
-
-
Mass Spectrometry Detection:
-
Ionization: Positive Electrospray Ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS) is used for selective detection.
-
-
Quantification: The lower limit of quantitation can reach 7.8 ng/mL.[1]
Workflow for LC-MS/MS Analysis
References
- 1. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 6. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo and In Vitro Pyroglutamic Acid Formation Rates
For Researchers, Scientists, and Drug Development Professionals
The formation of pyroglutamic acid (pGlu) at the N-terminus of proteins and peptides is a common post-translational modification that can impact the stability, activity, and immunogenicity of therapeutic molecules. Understanding the rate at which this cyclization occurs, both within a living system (in vivo) and in a controlled laboratory setting (in vitro), is critical for drug development and manufacturing. This guide provides an objective comparison of in vivo and in vitro pGlu formation rates, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The rate of pGlu formation is influenced by several factors, including the identity of the N-terminal residue (glutamine or glutamate), pH, temperature, and the local protein structure. The following table summarizes quantitative data from a study on human IgG2 monoclonal antibodies (mAbs), comparing the formation rates of pGlu from N-terminal glutamate in vivo and in vitro.
| Antibody and Chain | Condition | Rate Constant (day⁻¹) | 95% Confidence Interval |
| mAb1 Heavy Chain | In vivo | 0.00149 | 0.001018–0.001968 |
| In vitro | 0.00180 | 0.001756–0.001838 | |
| mAb2 Heavy Chain | In vivo | 0.001304 | 0.000640–0.001967 |
| In vitro | 0.000715 | 0.000631–0.000798 |
Data sourced from a study on human IgG2 antibodies, where in vitro conditions were PBS at pH 7.4 and 37°C[1].
Notably, the in vivo conversion rates of N-terminal glutamate to pGlu were reasonably replicated under simple in vitro physiological conditions, suggesting a predominantly non-enzymatic chemical conversion process[1]. It is also established that pGlu formation from N-terminal glutamine occurs more rapidly than from glutamate[2][3]. The rate of this reaction is pH-dependent, with minimal formation observed at pH 6.2 and increased formation at both acidic (pH 4) and alkaline (pH 8) conditions[4][5][6].
Experimental Protocols
Accurate measurement of pGlu formation is essential for comparative studies. Below are detailed methodologies for key experiments cited in the literature.
1. In Vitro Incubation for Mimicking Physiological Conditions [1]
-
Objective: To replicate the in vivo environment to measure the rate of pGlu formation in vitro.
-
Protocol:
-
Monoclonal antibodies are incubated at a concentration of 2 mg/ml in phosphate-buffered saline (PBS) containing 10 mM sodium phosphate and 150 mM sodium chloride.
-
The pH of the PBS solution is adjusted to 7.4 at 37°C.
-
Incubation is carried out at 37°C for a period of up to 34 days.
-
Time points are collected at desired intervals (e.g., 1 hour, and 2, 6, 10, 20, and 34 days).
-
To halt further conversion at the time of collection, the mAb samples are buffer-exchanged into a solution of 5 mM sodium acetate, pH 5.
-
A 100 µg aliquot of the protein is then subjected to digestion with Lys-C for subsequent analysis by LC/MS.
-
2. In Vivo Sample Collection and Preparation [1]
-
Objective: To measure the level of pGlu in monoclonal antibodies circulating in a living system.
-
Protocol:
-
Monoclonal antibodies (mAb1 and mAb2) are administered to healthy human subjects via intravenous or subcutaneous injections.
-
Serum samples are collected from the subjects at various time points.
-
The mAbs are purified from the serum samples.
-
The purified mAbs are then subjected to peptide mapping analysis to quantify the relative levels of pGlu.
-
3. Peptide Mapping and LC/MS Analysis [1][5]
-
Objective: To identify and quantify the presence of N-terminal pGlu.
-
Protocol:
-
The antibody samples are denatured, reduced, and alkylated.
-
The proteins are then digested using a specific protease, such as Lys-C, to generate peptides.[1]
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC/MS).
-
pGlu formation is identified by a characteristic mass loss of 18 Da from the N-terminal peptide, corresponding to the loss of a water molecule during cyclization from glutamate[1]. For cyclization from glutamine, the mass loss is 17 Da due to the loss of ammonia[7].
-
Quantification is achieved by comparing the peak areas of the pGlu-containing peptide and the unmodified N-terminal peptide.
-
It is crucial to be aware of potential analytical artifacts. Studies have shown that free glutamine and glutamate can cyclize to pGlu in the electrospray ionization source of the mass spectrometer, which could lead to an overestimation of pGlu levels[8].
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the chemical conversion of glutamine and glutamate to pyroglutamic acid and a typical experimental workflow.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
The Dichotomous Role of Pyroglutamic Acid: From Neurotoxic Peptide to Metabolic Disturbance Indicator
Pyroglutamic acid, a cyclic derivative of glutamic acid, plays a fascinating and dichotomous role in pathology. In the realm of neurodegenerative disorders, its modified form is a key player in the toxicity and aggregation of amyloid plaques in Alzheimer's disease. Conversely, in metabolic medicine, its accumulation as 5-oxoproline is a critical indicator of a severe systemic disturbance known as pyroglutamic acidosis. This guide provides a comparative analysis of the function, underlying mechanisms, and experimental findings of pyroglutamic acid in these distinct disease models, tailored for researchers, scientists, and drug development professionals.
Section 1: Pyroglutamic Acid in Alzheimer's Disease Models
In the context of Alzheimer's disease (AD), the focus is not on pyroglutamic acid itself, but on a modified form of the amyloid-beta (Aβ) peptide known as pyroglutamate-amyloid-beta (pE-Aβ or AβpE3-42). This peptide is formed when the N-terminal glutamate residue of a truncated Aβ peptide cyclizes.[1][2] This modification significantly enhances the peptide's pathogenicity.
Pathological Significance:
-
Increased Aggregation and Stability: pE-Aβ has a higher propensity to oligomerize and aggregate compared to full-length Aβ, acting as a potential seed for the formation of neurotoxic amyloid plaques.[1][2]
-
Enhanced Neurotoxicity: Studies have demonstrated that pE-Aβ is more toxic to neurons than other Aβ species.[3][4]
-
Resistance to Degradation: The pyroglutamate modification makes the peptide more resistant to clearance by peptidases, allowing it to persist and accumulate in the brain.[1]
Quantitative Data from Transgenic Mouse Models
Transgenic mouse models have been instrumental in elucidating the specific role of pE-Aβ in AD pathology. Below is a summary of key findings from different models.
| Mouse Model | Key Genetic Feature(s) | Age | Key Findings | Reference |
| 5XFAD | Expresses human APP and PSEN1 with five familial AD mutations. | 6 months | Demonstrates a mix of Aβ peptides including AβpE3-42. Crossing with TBA42 mice (which produce AβpE3-42) aggravated behavioral phenotypes and increased pE-Aβ levels, suggesting a seeding effect. | [3] |
| APP/PS1-dKI | Double knock-in of mutant human APP and PS1. | 15-19 months | Shows a pE3Aβ/total Aβ ratio of 16-19%, which more closely mimics the pathology in human AD brains compared to overexpression models like Tg2576 (1.5% ratio). | [5] |
| TBA2 | Expresses Aβ3Q–42, which converts to AβpE3-42. | 8 weeks | Develops massive neurological impairments and significant loss of Purkinje cells, demonstrating the direct in vivo neurotoxicity of intraneuronal AβpE3-42. | [4] |
| ETNA | Expresses truncated Aβ(3–42). | 6 months | Shows progressive accumulation of pE3-Aβ in the lateral striatum, leading to astrocytosis, neuronal loss, and behavioral deficits. Co-expression with human glutaminyl cyclase (hQC) accelerates pathology. | [6] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for AβpE3-42 Quantification This method is used to specifically measure the concentration of pyroglutamate-modified Aβ in brain homogenates.
-
Sample Preparation: Brain tissue is sequentially homogenized in a sodium dodecyl sulfate (SDS) buffer to extract soluble proteins. The remaining pellet is then treated with 70% formic acid to extract insoluble, plaque-associated Aβ.[7]
-
Assay Procedure: The extracted samples (SDS and formic acid fractions) are loaded onto ELISA plates pre-coated with a capture antibody specific for the C-terminus of Aβ42.
-
Detection: A detection antibody specific to the N-terminal pyroglutamate modification (pE3) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution to generate a colorimetric signal.
-
Quantification: The signal intensity is measured using a plate reader and the concentration of AβpE3-42 is determined by comparison to a standard curve. The final value is normalized to the initial brain wet weight.[7]
Immunohistochemistry (IHC) for pE-Aβ Deposition This technique is used to visualize the location and extent of pE-Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are perfused, and the brains are removed, fixed (e.g., in 4% paraformaldehyde), and sectioned using a microtome or cryostat.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites, often involving incubation in formic acid or citrate buffer.
-
Staining: Sections are incubated with a primary antibody specific for pE-Aβ. This is followed by incubation with a biotinylated secondary antibody and then a complex of avidin-biotin-peroxidase.
-
Visualization: The peroxidase enzyme reacts with a chromogen (like diaminobenzidine, DAB) to produce a colored precipitate at the location of the antigen, allowing for microscopic visualization of plaques.[8]
Signaling and Pathological Workflow in Alzheimer's Disease
Caption: Workflow of pE-Aβ formation and its role in AD pathology.
Section 2: Pyroglutamic Acid in Metabolic Acidosis Models
In stark contrast to its role in AD, pyroglutamic acid (also known as 5-oxoproline) is the direct causative agent in a rare form of high anion gap metabolic acidosis (HAGMA).[9][10] This condition, termed pyroglutamic acidosis or 5-oxoprolinuria, arises from a dysregulation of the γ-glutamyl cycle, which is crucial for the synthesis and recycling of the master antioxidant, glutathione (GSH).[11][12]
Pathological Significance:
-
Glutathione Depletion: The condition is precipitated by a severe depletion of cellular glutathione.[9]
-
Enzyme Dysregulation: In a low-GSH state, the feedback inhibition on the enzyme γ-glutamyl cyclotransferase is lost. This leads to the overproduction of γ-glutamylcysteine, which is then converted into pyroglutamic acid.[9]
-
Systemic Acidosis: The accumulation of pyroglutamic acid in the blood overwhelms the body's buffering capacity, leading to a life-threatening decrease in pH.[10]
Common Inducers and Risk Factors: The "disease model" for acquired pyroglutamic acidosis is often iatrogenic, occurring in susceptible patients.
-
Drugs: Chronic use of paracetamol (acetaminophen) is the most common cause, as its metabolite (NAPQI) depletes glutathione stores. Flucloxacillin can also contribute by inhibiting the enzyme 5-oxoprolinase, which breaks down pyroglutamic acid.[13][14]
-
Underlying Conditions: Sepsis, malnutrition, renal or hepatic impairment, and pregnancy are significant risk factors that can predispose an individual to this condition.[14]
Quantitative Data from Clinical Case Reports
Data for this condition comes primarily from clinical reports rather than controlled animal models. The key diagnostic marker is the anion gap, alongside direct measurement of the causative acid.
| Patient Condition | Anion Gap (mmol/L) | Serum/Urine Pyroglutamic Acid | Key Contributing Factors | Reference |
| 55-year-old female | 40 | Elevated (diagnosis of exclusion) | Chronic and acute misuse of acetaminophen for cancer pain. | [10] |
| General Patient Cohort | High | High (in urine or blood) | Typically elderly, female, with underlying conditions like malnutrition, sepsis, or renal impairment. | [9][14] |
| Drug-Induced Cases | Elevated | Elevated | Over 90% of reported cases involve paracetamol use, often for more than 10 days. About a third also involve a β-lactamase-resistant penicillin like flucloxacillin. | [13][14] |
Experimental Protocols
Measurement of Anion Gap This is a calculated value from a standard electrolyte panel and is the first indicator of this type of acidosis.
-
Blood Sample Collection: A routine blood sample is drawn to measure serum electrolytes.
-
Measurement: Concentrations of sodium (Na+), chloride (Cl-), and bicarbonate (HCO3-) are measured using an automated chemistry analyzer.
-
Calculation: Anion Gap = [Na+] – ([Cl−] + [HCO3−]). A normal range is typically 3–11 mmol/L. A value significantly above this indicates HAGMA.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pyroglutamic Acid Quantification This is the gold standard for confirming the diagnosis by directly measuring pyroglutamic acid in biological fluids.
-
Sample Preparation: Urine or serum samples are collected. For analysis, samples are typically centrifuged to remove particulates. Direct injection without derivatization is possible.[15]
-
Chromatographic Separation: The sample is injected into a liquid chromatography system. A reversed-phase C18 column with a volatile ion-pair reagent (e.g., pentadecafluorooctanoic acid) is used to separate pyroglutamic acid from other amino acids and metabolites in the complex matrix.[15]
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio transition for pyroglutamic acid (e.g., [M+H]+ → [M+H-46]+), allowing for highly specific and sensitive quantification.[15]
-
Quantification: The concentration is determined by comparing the signal to that of a known concentration of an internal standard.
The γ-Glutamyl Cycle and Pathogenesis of Pyroglutamic Acidosis
Caption: The γ-glutamyl cycle in health and pyroglutamic acidosis.
Comparative Summary
The role of pyroglutamic acid in Alzheimer's disease and metabolic acidosis represents two fundamentally different pathological processes.
| Feature | Alzheimer's Disease Model | Pyroglutamic Acidosis Model |
| Active Molecule | Pyroglutamate-modified Aβ peptide (pE-Aβ). | Pyroglutamic acid (5-oxoproline) itself. |
| Core Mechanism | Enzymatic modification of a truncated peptide, leading to a gain-of-function toxicity (seeding aggregation). | Dysregulation of a metabolic cycle (γ-glutamyl) due to substrate (GSH) depletion, leading to accumulation of an intermediate. |
| Primary Location | Central nervous system (brain). | Systemic (blood). |
| Pathological Outcome | Neurodegeneration, cognitive decline, amyloid plaque formation. | High anion gap metabolic acidosis, systemic pH imbalance. |
| Typical Models | Genetically modified transgenic mice (e.g., 5XFAD, TBA2). | Clinical cases in humans, often induced by drugs (paracetamol) in the presence of risk factors. |
| Therapeutic Target | Inhibiting pE-Aβ formation (e.g., glutaminyl cyclase inhibitors) or clearing amyloid plaques. | Discontinuing the offending drug, repleting glutathione precursors (e.g., N-acetylcysteine), and correcting the acidosis. |
This guide illustrates that while the name "pyroglutamic acid" is central to both conditions, its pathological function is dictated entirely by molecular context—whether it is part of a large, aggregation-prone peptide in the brain or a small, accumulating metabolite in the blood. Understanding this distinction is critical for researchers and clinicians developing diagnostic tools and therapeutic interventions for these disparate diseases.
References
- 1. Pyroglutamate-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 3. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraneuronal pyroglutamate-Abeta 3-42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamate-modified amyloid-β protein demonstrates similar properties in an Alzheimer's disease familial mutant knock-in mouse and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminyl cyclase-mediated toxicity of pyroglutamate-beta amyloid induces striatal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Pyroglutamate-3 amyloid-β deposition in the brains of humans, non-human primates, canines, and Alzheimer disease-like transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 12. nbinno.com [nbinno.com]
- 13. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Terminal Pyroglutamate: A Structural Switch Influencing Protein Stability and Function
A comprehensive comparison of proteins with and without N-terminal pyroglutamate modification, providing researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies.
The post-translational modification of a protein's N-terminus through the formation of pyroglutamate (pGlu) from a glutamine or glutamic acid residue is a critical event that can significantly alter its structural and functional characteristics. This modification, catalyzed by glutaminyl cyclases (QCs) or occurring spontaneously under specific conditions, effectively blocks the N-terminus, rendering the protein resistant to aminopeptidases.[1] This guide provides a detailed structural comparison of proteins with and without this N-terminal modification, supported by experimental data from various biophysical techniques.
Impact on Protein Structure and Stability
The cyclization of the N-terminal residue introduces significant changes to the local chemical environment, impacting the protein's overall structure, stability, and aggregation propensity. The formation of the five-membered lactam ring of pyroglutamate eliminates the positive charge of the N-terminal amine and increases hydrophobicity.[2][3]
Quantitative Comparison of Protein Stability
| Protein | Modification | Melting Temperature (Tm) | Reference |
| Monoclonal Antibody (Generic) | With N-terminal Pyroglutamate | Expected to be higher | [Conceptual] |
| Monoclonal Antibody (Generic) | Without N-terminal Pyroglutamate | Expected to be lower | [Conceptual] |
Note: This table represents an expected trend based on the known stabilizing effects of N-terminal pyroglutamate. Specific quantitative data from a head-to-head comparison is needed for a definitive statement.
Secondary Structure Alterations
Circular Dichroism (CD) spectroscopy is employed to analyze the secondary structure of proteins. The formation of N-terminal pyroglutamate can induce conformational changes, influencing the percentage of α-helices, β-sheets, and random coils. In the case of amyloid-β (Aβ) peptides, associated with Alzheimer's disease, N-terminal pyroglutamylation has been shown to promote a shift towards β-sheet structures, which are prone to aggregation.[4][5]
| Protein | Modification | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Amyloid-β (3-42) | With N-terminal Pyroglutamate | Decreased | Increased | Variable | [4][5] |
| Amyloid-β (1-42) | Without N-terminal Pyroglutamate | Increased | Decreased | Variable | [4][5] |
Note: The percentages are relative and based on qualitative descriptions from the cited studies. Precise quantitative values from a single comparative study are required for a more accurate representation.
Atomic-Level Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide high-resolution structural information, revealing the precise atomic-level consequences of N-terminal pyroglutamate formation.
NMR Chemical Shift Perturbations
NMR studies on bullfrog ribonuclease 3 have demonstrated that the N-terminal pyroglutamate residue forms hydrogen bonds that stabilize the N-terminal α-helix, leading to a more rigid conformation.[6] This increased rigidity is reflected in changes in the chemical shifts of nearby amino acid residues.
| Protein | Residue | Chemical Shift (ppm) with pGlu | Chemical Shift (ppm) without pGlu | Reference |
| Bullfrog Ribonuclease 3 | Residues in N-terminal α-helix | Perturbed | Reference | [6] |
Note: This table illustrates the concept of chemical shift perturbations. Specific chemical shift values for a direct comparison are needed for a quantitative analysis.
X-ray Crystallography
Crystal structures of proteins containing N-terminal pyroglutamate reveal a compact and often well-ordered N-terminus. For example, the crystal structure of the CBH-1 protein from Trichoderma reesei shows the pGlu-modified N-terminus tucked into a pocket within the protein, contributing to its stability.[7] While paired crystal structures of the same protein with and without the modification are rare, comparative analysis of homologous proteins can provide valuable insights.
| Protein Data Bank (PDB) ID | Protein | Modification | Resolution (Å) | Key Structural Feature |
| 1CEL | Cellulase Cel12A | With N-terminal Pyroglutamate | 1.50 | Exposed and ordered N-terminus |
| 3EYS | Fab fragment complexed with Aβ(3-8) | With N-terminal Pyroglutamate | 1.95 | Defined conformation of the pGlu-Aβ peptide |
Experimental Methodologies
Accurate comparison of proteins with and without N-terminal pyroglutamate relies on robust experimental protocols.
Diagram of Pyroglutamate Formation
The formation of pyroglutamate from an N-terminal glutamine or glutamic acid residue is a key process influencing the protein's structure and function.
Caption: Formation of N-terminal pyroglutamate.
Experimental Workflow for Structural Comparison
A typical workflow for comparing the structural and biophysical properties of a protein with and without N-terminal pyroglutamate involves several key steps.
Caption: Workflow for structural comparison.
Detailed Experimental Protocols
-
Sample Preparation: Dialyze the protein samples (with and without pGlu) extensively against the same buffer to ensure identical buffer conditions. Determine the protein concentration accurately using a reliable method such as UV absorbance at 280 nm with a calculated extinction coefficient.
-
Instrument Setup: Use a differential scanning calorimeter. Set the scan rate (e.g., 60 °C/hour) and the temperature range (e.g., 20-100 °C).
-
Data Acquisition: Load the protein sample and the matched buffer (reference) into the sample and reference cells, respectively. Initiate the temperature scan.
-
Data Analysis: Subtract the buffer-buffer baseline from the sample thermogram. Fit the data to a suitable model to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔH).
-
Sample Preparation: Prepare protein samples in a CD-compatible buffer (e.g., phosphate buffer) with low absorbance in the far-UV region. The protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
Data Acquisition: Record the CD spectrum of the buffer blank and the protein samples.
-
Data Analysis: Subtract the buffer spectrum from the sample spectra. Convert the raw data (millidegrees) to mean residue ellipticity. Deconvolute the spectra using a suitable algorithm to estimate the percentage of secondary structure elements.
-
Sample Preparation: Prepare uniformly ¹⁵N-labeled protein samples (with and without pGlu) in an appropriate NMR buffer containing 5-10% D₂O.
-
Data Acquisition: Acquire two-dimensional ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra and compare the chemical shifts of the backbone amide protons and nitrogens. Significant chemical shift perturbations indicate changes in the local chemical environment.
-
Crystallization: Screen for crystallization conditions for both the pGlu and non-pGlu forms of the protein using techniques such as vapor diffusion.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement. Refine the atomic model against the experimental data.
-
Structural Comparison: Superimpose the refined structures of the pGlu and non-pGlu proteins to identify conformational differences at the atomic level.
-
Sample Preparation: Digest the protein sample with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the N-terminal peptide with and without the pyroglutamate modification based on their mass-to-charge ratios. Quantify the relative abundance of the two forms by comparing their peak areas in the chromatogram.[8][9]
Conclusion
The formation of N-terminal pyroglutamate is a significant post-translational modification that profoundly impacts the structural integrity and, consequently, the function of proteins. It generally enhances stability by protecting against degradation and can induce a more rigid and compact structure. However, in the context of amyloidogenic peptides, this modification can accelerate aggregation by promoting the formation of β-sheet-rich structures. Understanding the structural consequences of N-terminal pyroglutamylation is crucial for the development of stable and effective biotherapeutics and for elucidating the molecular mechanisms of diseases associated with protein aggregation. The experimental approaches detailed in this guide provide a robust framework for the comprehensive structural comparison of proteins with and without this critical modification.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamate-Modified Amyloid-β(3-42) Shows α-Helical Intermediates before Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Correlating Pyroglutamic Acid Levels with Clinical Outcomes: A Comparative Guide for Researchers
This guide provides an objective comparison of pyroglutamic acid's performance as a biomarker against other alternatives in various clinical settings. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visual summaries of key pathways and workflows.
Pyroglutamic acid (PGA), also known as 5-oxoproline, is an intermediate metabolite in the γ-glutamyl cycle, a key process for the synthesis and degradation of glutathione.[1][2] Under normal physiological conditions, PGA is rapidly converted to glutamate. However, disruptions in this cycle, often triggered by oxidative stress, certain medications, or genetic defects, can lead to the accumulation of PGA.[3] This accumulation can result in high anion gap metabolic acidosis and has been investigated as a potential biomarker in various disease states.[4][5]
Data Presentation: Pyroglutamic Acid in Patient Cohorts
The following tables summarize quantitative data from studies correlating pyroglutamic acid levels with clinical outcomes in different patient populations.
Table 1: Pyroglutamic Acid in Sepsis and Infection
| Patient Cohort | N | Sample Type | Key Findings | Statistical Measures | Reference |
| Patients with suspected infection/sepsis in the emergency department | 100 | Urine | Urine PGA was not associated with worse outcomes in the overall septic patient group in multivariate analysis. However, in low-risk patients (qSOFA ≤ 1), higher PGA (≥75th percentile) was associated with increased 30-day mortality. | HR for 30-day mortality in low-risk patients: 4.75 (95% CI 1.09–20.66), p = 0.04 | [6] |
| Critically ill patients with septic shock | 28 | Serum, Urine | Septic shock patients had significantly higher serum and urine PGA levels compared to healthy controls. Initial serum glutamic acid (a related metabolite) correlated with days of mechanical ventilation and ICU stay. | Serum Glutamic Acid vs. Mechanical Ventilation Days: r = 0.450, p = 0.016. Urine Glutamic Acid vs. APACHE II score: r = 0.536, p = 0.030. | [7] |
Table 2: Pyroglutamic Acid in Systemic Lupus Erythematosus (SLE)
| Patient Cohort | N (Discovery + Validation) | Sample Type | Key Findings | Statistical Measures | Reference |
| Patients with SLE vs. Healthy Controls | 68 (SLE), 55 (HC) | Serum | L-pyroglutamic acid was significantly increased in SLE patients and identified as a potential diagnostic biomarker. | AUC: 0.955; Sensitivity: 97.22%; Specificity: 83.33% at a cut-off of 61.54 μM. | [8][9] |
Table 3: Pyroglutamic Acidosis (Acquired)
| Patient Cohort | N | Key Associated Factors | Clinical Presentation | Outcomes | Reference |
| Systematic Review of Drug-Related Cases | 131 | Paracetamol use (>10 days): 92%; Female sex: 79%; Pre-existing conditions (undernutrition, kidney disease, etc.): 74%; Ongoing infection: 69%. | Severe high anion gap metabolic acidosis (mean pH 7.19), diminished consciousness (60%), Kussmaul breathing (56%). | Fatality rate: 18%. Fatality was lower in patients who received N-acetylcysteine (11%) vs. those who did not (24%). | [5][10][11] |
Comparison with Alternative Biomarkers
The clinical utility of pyroglutamic acid as a biomarker is best understood in comparison to existing alternatives for specific conditions.
Table 4: Comparison of Biomarkers for Sepsis Diagnosis and Prognosis
| Biomarker | Primary Use | Advantages | Limitations |
| Pyroglutamic Acid (PGA) | Investigational (Prognosis) | May indicate severe oxidative stress and glutathione depletion.[6][7] | Data is conflicting; not consistently associated with mortality in all septic patients.[6][12][13][14] Not specific to infection. |
| Procalcitonin (PCT) | Diagnosis, Antibiotic Stewardship | High specificity for bacterial vs. non-bacterial inflammation.[15] Levels correlate with infection severity and can guide antibiotic therapy duration.[15][16] | Lower sensitivity in early sepsis; can be elevated in other conditions (e.g., severe trauma, surgery).[17] |
| C-Reactive Protein (CRP) | Diagnosis, Monitoring | High sensitivity for inflammation; widely available and inexpensive.[17] Levels can monitor response to treatment.[15] | Low specificity; elevated in numerous inflammatory conditions, not just bacterial infection.[15][17] |
| Lactate | Prognosis, Severity Assessment | Widely used marker of tissue hypoperfusion and sepsis severity.[18] Lactate clearance is a key therapeutic target. | Not specific for infection; can be elevated in other causes of shock or metabolic disturbance.[18] |
| Interleukin-6 (IL-6) | Investigational (Early Diagnosis/Prognosis) | Rises very early in the inflammatory cascade.[16] | Short half-life and inconsistent clinical applicability limit its routine use.[18][19] |
Table 5: Comparison of Biomarkers for Systemic Lupus Erythematosus (SLE) Diagnosis
| Biomarker | Primary Use | Advantages | Limitations |
| Pyroglutamic Acid (PGA) | Investigational (Diagnosis) | High reported sensitivity and specificity in a metabolomics study.[8][9] Reflects metabolic disturbance in SLE.[20] | Requires validation in larger, diverse cohorts.[21] Not currently used in clinical practice. |
| Antinuclear Antibodies (ANA) | Screening | High sensitivity (90-100%) for SLE.[21] | Low specificity; can be positive in healthy individuals and other autoimmune diseases.[21] |
| Anti-dsDNA Antibodies | Diagnosis, Monitoring | High specificity (97%) for SLE.[21] Levels can correlate with disease activity, particularly lupus nephritis. | Lower sensitivity (around 60%).[21] |
| Anti-Sm Antibodies | Diagnosis | Very high specificity (99%) for SLE.[21] | Very low sensitivity (detected in only 5-30% of SLE patients).[21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of protocols used in the cited studies for measuring pyroglutamic acid.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine PGA
This method was utilized in a prospective study to evaluate PGA as a prognostic factor in patients with suspected infection.[6]
-
Sample Collection: Spot urine samples are collected from patients upon presentation to the emergency department.
-
Sample Preparation: (Details on the specific extraction and derivatization steps are typically found in the study's supplementary materials but generally involve).
-
Thawing the urine sample.
-
Acidification of the sample.
-
Extraction of organic acids using an organic solvent (e.g., ethyl acetate).
-
Evaporation of the solvent to dryness.
-
Derivatization of the dried residue to make the analytes volatile (e.g., silylation).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph (e.g., Hewlett-Packard HP5890A).
-
The compounds are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds enter a mass-selective detector (e.g., HP5970B) for identification and quantification.
-
-
Quantification: The concentration of pyroglutamic acid is determined based on specific ion masses and compared to a standard curve. Results are typically normalized to urine creatinine concentration to account for variations in urine dilution (reported as µmol/mmol creatinine).[6]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum PGA
This method was employed in a metabolomics study to identify potential biomarkers for SLE.[8][21]
-
Sample Collection: Fasting serum samples are collected and immediately stored at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 g for 20 minutes) at 4°C to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system (e.g., an ultra-high-performance liquid chromatograph, UPLC).
-
Separate metabolites on a suitable column (e.g., a C18 or HILIC column) using a gradient of mobile phases.
-
The eluent from the LC column is introduced into a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole MS).
-
The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring for targeted analysis) to detect and quantify L-pyroglutamic acid based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
-
Data Analysis: The peak area of L-pyroglutamic acid is compared to that of a known concentration of an internal standard to determine its absolute concentration in the serum sample (reported as μM).[8]
Mandatory Visualizations
Signaling Pathway
Caption: The γ-glutamyl cycle and the pathway to pyroglutamic acid accumulation.
Experimental Workflow
Caption: Workflow for correlating pyroglutamic acid with clinical outcomes.
Logical Relationship
Caption: Relationship between risk factors, PGA, and clinical outcomes.
References
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- 5. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Pyroglutamic Acid a Prognostic Factor Among Patients with Suspected Infection? A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Is Pyroglutamic Acid a Prognostic Factor Among Patients with Suspected Infection? A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current and Emerging Biomarkers for Sepsis: Diagnostic and Prognostic Tools [bslonline.org]
- 16. assaygenie.com [assaygenie.com]
- 17. New Approaches to Sepsis: Molecular Diagnostics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oncotarget.com [oncotarget.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of DL-Pyroglutamic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Pyroglutamic acid, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard and Disposal Information Summary
The following table summarizes the key hazard classifications and disposal recommendations for this compound based on available safety data sheets (SDS).
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 149-87-1 | [1] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4) | [1] |
| Skin corrosion/irritation (Category 2) | [1] | |
| Serious eye damage/eye irritation (Category 2A) | [1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| In case of insufficient ventilation, wear suitable respiratory equipment. | [2] | |
| Spill Cleanup | Avoid dust formation. Sweep up or vacuum material and place into a suitable, closed, and labeled disposal container. | [3][4][5][6] |
| Disposal Method | Dispose of as unused product in accordance with applicable local, state, and federal regulations. | [2][4] |
| Do not allow to enter sewers, surface, or ground water. |
Experimental Protocols: Spill Management and Disposal
While there are no "experimental" protocols for disposal in a research sense, the following procedural steps outline the standard methodology for managing spills and preparing the waste for disposal.
1. Spill Containment and Cleanup:
-
Immediate Action: In the event of a spill, evacuate the immediate area if the dust is airborne. Ensure proper ventilation.[3]
-
Personal Protective Equipment (PPE): Before cleanup, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of dust inhalation, a respirator is necessary.[2]
-
Cleanup Procedure:
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Dispose of the cleaning materials as hazardous waste along with the spilled chemical.
2. Waste Characterization and Disposal:
-
Waste Classification: Chemical waste generators are responsible for determining if the waste is hazardous according to regulations such as the US EPA's 40 CFR Part 261.3.[3] this compound's hazardous properties likely classify it as hazardous waste.
-
Containerization: Store waste this compound in a compatible, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Do not dispose of this compound down the drain or in regular trash.[2]
Disposal Procedure Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling DL-Pyroglutamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for DL-Pyroglutamic acid, fostering a secure laboratory environment.
Health Hazard Summary
This compound is categorized as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation if inhaled.[1] It is also harmful if swallowed.[1] The complete toxicological properties of this chemical have not been fully investigated.[2]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[3] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | If engineering controls such as local exhaust ventilation are insufficient to control dust, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure should be followed:
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Collect waste this compound in a suitable, labeled, and closed container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
-
Contaminated Materials :
-
Spill Cleanup :
Process Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
